Engineering Water-Soluble Palladium Nanobarrels: A Technical Guide to 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Executive Summary The development of discrete, nanometer-sized molecular architectures via metal-ligand coordination has revolutionized host-guest chemistry and targeted delivery systems. This whitepaper provides an in-d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of discrete, nanometer-sized molecular architectures via metal-ligand coordination has revolutionized host-guest chemistry and targeted delivery systems. This whitepaper provides an in-depth technical analysis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS: 1808917-74-9), a highly specialized tetradentate ligand[1][2]. By exploiting the ligand's rotational freedom and unsymmetrical geometry, researchers can synthesize a water-soluble Pd8 tetrafacial molecular nanobarrel (PSMBR-1) capable of encapsulating water-insoluble fluorophores for live-cell imaging[2][3].
Chemical Identity & Structural Causality
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a carbazole-based tetraimidazole ligand designed specifically for metallosupramolecular assembly[2][3].
Causality of Design:
The selection of a 9-methyl-9H-carbazole core is not arbitrary. The carbazole backbone provides a rigid, extended π-conjugated surface that forms the hydrophobic walls of the resulting supramolecular assembly[3]. The four imidazole rings act as robust nitrogen donor moieties[2]. Crucially, the rotational freedom of these imidazole groups around the C–N bonds, combined with the unsymmetrical nature of the ligand, serves as a thermodynamic steering mechanism[2][3]. Rather than forming a statistical mixture of unpredictable coordination polymers, this rotational flexibility allows the system to error-correct during self-assembly, driving the reaction exclusively toward a single linkage-isomeric Pd8 tetrafacial molecular nanobarrel[2][3].
Quantitative Data & Physicochemical Properties
The fundamental properties of the ligand are summarized below to establish baseline parameters for synthetic workflows[1][4].
Room temperature (varies by supplier), sealed, away from light
Key Assembly Product
PSMBR-1 (Pd8 Tetrafacial Molecular Nanobarrel)
Experimental Methodology: Self-Validating Synthesis of PSMBR-1
The coordination-driven self-assembly of the PSMBR-1 nanobarrel is a self-validating system. The use of a 90° Pd(II) acceptor ensures that the geometry closes into a discrete barrel rather than propagating infinitely[3].
Step-by-Step Protocol for PSMBR-1 Assembly:
Precursor Preparation: Dissolve the ligand (L) and the metal acceptor cis-(tmeda)Pd(NO3)2 (M) in dimethyl sulfoxide (DMSO) at a strict 1:2 molar ratio[3].
Thermodynamic Equilibration: Heat the clear solution to 80 °C and maintain overnight[3].
Causality: DMSO acts as a highly polar, coordinating solvent that provides the necessary activation energy for reversible metal-ligand bond formation. This reversibility is the core of the self-validating process, allowing kinetic mis-assemblies to dissociate and reform into the thermodynamically stable Pd8 barrel[3].
Product Isolation: Introduce excess ethyl acetate to the brown solution[3].
Causality: Ethyl acetate acts as an anti-solvent, drastically reducing the dielectric constant of the medium and forcing the quantitative precipitation of PSMBR-1 as an off-white solid[3].
Verification: Confirm the structure via 1H NMR in D2O. The presence of 14 distinct peaks between 9.0 and 7.3 ppm validates the specific orientation of the imidazole moieties within the highly symmetrical barrel[3].
Caption: Workflow of PSMBR-1 self-assembly and host-guest application for live cell imaging.
Unlike closed-cage architectures, PSMBR-1 features an open barrel architecture[2][3]. The exterior is highly water-soluble due to the nitrate counterions and the ethylenediamine derivatives on the palladium nodes[2][3]. Conversely, the interior cavity is lined with the hydrophobic carbazole backbones[2][3].
Causality of Encapsulation:
This amphiphilic design mimics biological transport proteins. When introduced to water-insoluble polyaromatic hydrocarbons (PAHs) like coronene or perylene, the hydrophobic effect drives the PAHs out of the aqueous phase and into the barrel's cavity, stabilized by strong π-π stacking interactions with the carbazole walls[2][3].
Protocol for PAH Encapsulation (Coronene⊂PSMBR-1):
Aqueous Suspension: Suspend excess coronene in an aqueous solution of PSMBR-1[3].
Complexation: Stir the mixture at room temperature. The hydrophobic effect autonomously drives the encapsulation, validating the host-guest affinity[3].
Purification: Filter the solution to remove any unencapsulated, insoluble coronene[3].
Crystallization: Diffuse acetone vapor into the aqueous filtrate to yield diffraction-quality single crystals of the inclusion complex[3].
Caption: Mechanistic logic of PAH encapsulation within the PSMBR-1 hydrophobic cavity.
Applications in Advanced Therapeutics & Imaging
The ability to solubilize highly hydrophobic molecules in aqueous media without covalent modification is a critical bottleneck in drug development and cellular imaging. By utilizing PSMBR-1 as a carrier, researchers have successfully transported water-insoluble fluorophores (such as perylene) across cell membranes for live-cell imaging[2][3]. The nanobarrel protects the fluorophore from aqueous quenching while ensuring biocompatibility, demonstrating a self-validating delivery mechanism where fluorescence is only observed upon successful cellular uptake and payload protection[2][3].
References
Roy, B., Ghosh, A. K., Srivastava, S., D'Silva, P., & Mukherjee, P. S. (2015). "A Pd8 Tetrafacial Molecular Barrel as Carrier for Water Insoluble Fluorophore". Journal of the American Chemical Society, 137(37), 11916-11919. URL:[Link]
In-Depth Technical Guide: 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole in Supramolecular Chemistry
Executive Summary The rational design of discrete metal-organic polyhedra (MOPs) and nanobarrels relies heavily on the precise geometric tuning of organic ligands. 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (C...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of discrete metal-organic polyhedra (MOPs) and nanobarrels relies heavily on the precise geometric tuning of organic ligands. 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS: 1808917-74-9) is a specialized, non-symmetric tetratopic donor with a molecular weight of 445.49 g/mol [1]. This technical whitepaper explores the physicochemical properties, structural causality, and self-validating synthesis protocols of this ligand, culminating in its application as a building block for the water-soluble Pd₈L₄ tetrafacial molecular barrel, PSMBR-1, used in live-cell imaging[2].
Core Structure: A carbazole backbone N-methylated at position 9, with 1H-imidazol-1-yl groups substituted at the 1, 3, 6, and 8 positions[4].
The Causality of Steric Hindrance in Self-Assembly
In supramolecular chemistry, highly symmetric ligands typically converge into closed-shell architectures (e.g., molecular squares or cubes) to maximize thermodynamic stability. However, the deliberate use of the non-symmetric 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole ligand disrupts this tendency[2].
Mechanistic Insight: The rotational freedom of the imidazole donor moieties around the C–N bonds is restricted by the steric bulk of the N-methyl group[4]. Specifically, the imidazoles at positions 1 and 8 experience severe steric repulsion, forcing them to twist out of the planar carbazole core[5]. This engineered steric clash prevents the formation of a closed cubic structure. Instead, when reacted with a 90° cis-blocked metal acceptor, the system is thermodynamically driven to form an open, tetrafacial barrel (Pd₈L₄) to minimize internal strain[2].
Coordination Chemistry & Self-Assembly Protocol
The synthesis of the PSMBR-1 molecular barrel relies on coordination-driven self-assembly, a process governed by thermodynamic control where reversible metal-ligand bonds continuously break and reform until the lowest-energy structural isomer is achieved.
Protocol 1: Synthesis of the PSMBR-1 Molecular Barrel
Objective: Assemble a single linkage-isomeric Pd₈ tetrafacial molecular nanobarrel[4].
Preparation: Dissolve the ligand (L) and the metal acceptor cis-(tmeda)Pd(NO₃)₂[tmeda = N,N,N′,N′-tetramethylethane-1,2-diamine] in a 1:2 molar stoichiometric ratio in Dimethyl Sulfoxide (DMSO)[5].
Causality: DMSO is selected because its high polarity and boiling point effectively solubilize both the rigid organic ligand and the metal salt, facilitating a homogenous reaction environment.
Thermal Annealing: Heat the clear solution overnight at 80 °C[6].
Causality: Elevated temperature provides the activation energy necessary for the reversible coordination bonds to self-correct, bypassing kinetic traps to yield the thermodynamically stable Pd₈L₄ architecture.
Precipitation: Treat the cooled, clear brown solution with an excess of ethyl acetate (EtOAc) to precipitate the product[6].
Isolation: Centrifuge and collect the off-white solid in quantitative yield. The resulting PSMBR-1 complex is highly soluble in water[5].
Self-Validating Checkpoints:
¹H-NMR Spectroscopy: The spectrum will display 14 distinct peaks in the aromatic region. While this might initially suggest a mixture, it is a direct result of the centrosymmetric barrel's opposite ligand panels being identical but different from the adjacent ones[6].
¹H-¹H DOSY NMR: To prove the 14 peaks belong to a single entity, Diffusion-Ordered Spectroscopy (DOSY) must be performed. A single diffusion band confirms the formation of a discrete, unified supramolecular species rather than a polymeric mixture[5].
High-Resolution ESI-MS: Validates the exact Pd₈L₄ stoichiometry[5].
Coordination-driven self-assembly of PSMBR-1 from the tetraimidazole ligand and Pd(II) acceptor.
Host-Guest Encapsulation & Live Cell Imaging
The open-barrel architecture of PSMBR-1 features a hydrophobic cavity (dimensions: 11.7 × 11.4 × 10.5 ų) shielded by four conjugated aromatic walls, while its exterior remains water-soluble[6],[5]. This makes it an ideal for water-insoluble polyaromatic hydrocarbons (PAHs) and fluorophores[2].
Protocol 2: Aqueous Encapsulation and Cellular Delivery
Objective: Solubilize a hydrophobic fluorophore (e.g., perylene) and transport it into live cells[2].
Host-Guest Mixing: Prepare a clear aqueous solution of PSMBR-1. Add an excess of the solid, water-insoluble fluorophore (perylene)[5].
Encapsulation: Stir the heterogeneous mixture at room temperature.
Causality: The thermodynamic "hydrophobic effect" drives the water-insoluble perylene molecules out of the aqueous phase and into the hydrophobic cavity of PSMBR-1, stabilized by π-π stacking interactions with the carbazole walls.
Filtration: Filter the solution to remove any unencapsulated, solid perylene.
Cellular Incubation: Incubate HeLa cells with the aqueous filtrate (perylene ⊂ PSMBR-1 complex) for 30 minutes[5].
Self-Validating Checkpoints:
Spectroscopic Validation: UV-Vis and Fluorescence spectroscopy of the filtered aqueous solution will reveal the characteristic absorption/emission bands of perylene, proving successful aqueous solubilization[5].
Biological Validation: Fluorescence-Activated Cell Sorting (FACS) confirms low cytotoxicity. Subsequent fluorescence microscopy will display brilliant blue emission localized in the cytoplasm, validating successful intracellular delivery without altering cell morphology[5],[2].
Workflow for the encapsulation of hydrophobic fluorophores and subsequent live cell imaging.
Quantitative Data Summary
The following table synthesizes the core physical and structural parameters of the ligand and its resulting supramolecular assembly.
Roy, B., Ghosh, A. K., Srivastava, S., D'Silva, P., & Mukherjee, P. S. (2015). A Pd8 Tetrafacial Molecular Barrel as Carrier for Water Insoluble Fluorophore. Journal of the American Chemical Society, 137(37), 11916-11919. Retrieved from:[Link]
ChemSoon. CAS 1808917-74-9 | CHEMSOON-MOF/COF Materials. Retrieved from:[Link]
A Comprehensive Technical Guide to the Synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Abstract This document provides an in-depth technical guide for the multi-step synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, a highly functionalized heterocyclic compound with significant potential...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides an in-depth technical guide for the multi-step synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, a highly functionalized heterocyclic compound with significant potential as a multidentate ligand in the formation of Metal-Organic Frameworks (MOFs)[1][2]. The proposed synthetic pathway is designed for reproducibility and scalability, commencing from commercially available 9H-carbazole. The strategy involves three primary stages: N-methylation of the carbazole core, subsequent exhaustive electrophilic bromination to yield a key tetra-halogenated intermediate, and a final copper-catalyzed N-arylation cross-coupling with imidazole. This guide elucidates the mechanistic rationale behind the chosen reactions, provides detailed, step-by-step experimental protocols, and offers insights into process optimization and characterization, tailored for researchers in materials science and drug development.
Introduction and Strategic Overview
Carbazole and its derivatives are a well-established class of tricyclic aromatic heterocycles, recognized for their unique photophysical properties and applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and pharmaceuticals[3]. The rigid, planar structure of the carbazole core makes it an excellent scaffold for building complex molecular architectures. Simultaneously, the imidazole moiety, a five-membered aromatic heterocycle, is a fundamental building block in numerous biologically active molecules and serves as a versatile coordinating ligand in coordination chemistry[4][5].
The target molecule, 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, combines these two important motifs, creating a tetradentate ligand. The strategic placement of four imidazole units on the carbazole backbone at the electron-rich 1, 3, 6, and 8 positions suggests its utility in constructing highly porous and stable MOFs. This guide presents a logical and robust synthetic approach, breaking down the process into manageable, high-yielding steps.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis is best approached through a convergent strategy. The primary disconnection occurs at the four C-N bonds linking the imidazole rings to the carbazole core. This disconnection points to an N-arylation reaction, specifically a copper-catalyzed Ullmann-type condensation, as the key bond-forming step. This reaction is well-suited for coupling N-H containing heterocycles like imidazole with aryl halides[6][7]. The required precursor is therefore a tetra-halogenated 9-methyl-9H-carbazole. This intermediate can be readily prepared from 9-methyl-9H-carbazole via electrophilic halogenation. Finally, the 9-methyl-9H-carbazole starting material is accessible through a simple N-alkylation of 9H-carbazole.
Caption: Retrosynthetic analysis of the target molecule.
The overall forward synthesis pathway is illustrated below, detailing the three-step process from 9H-carbazole to the final product.
Caption: Forward synthesis workflow diagram.
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 9-Methyl-9H-carbazole
This initial step involves the N-alkylation of the carbazole ring. The nitrogen proton of carbazole is acidic (pKa ≈ 19.9 in DMSO) and can be readily deprotonated by a suitable base to form the carbazolide anion, a potent nucleophile. Subsequent reaction with an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, yields the desired product.
Protocol:
To a stirred solution of 9H-carbazole (10.0 g, 59.8 mmol) in 150 mL of N,N-dimethylformamide (DMF), add powdered potassium hydroxide (6.7 g, 119.6 mmol, 2.0 equiv.) portion-wise at room temperature.
Stir the resulting suspension for 30 minutes at room temperature. The color may change, indicating the formation of the carbazolide anion.
Cool the mixture to 0°C using an ice bath.
Add dimethyl sulfate (7.54 g, 5.6 mL, 59.8 mmol, 1.0 equiv.) dropwise, ensuring the temperature does not exceed 10°C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Hexane/Ethyl Acetate).
Upon completion, pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
Wash the solid with copious amounts of water to remove residual DMF and inorganic salts, followed by a small amount of cold ethanol.
Dry the crude product under vacuum. Recrystallization from ethanol will afford pure 9-Methyl-9H-carbazole as a white crystalline solid.
Causality and Optimization:
Base Choice: Potassium hydroxide is a cost-effective and sufficiently strong base for this deprotonation. Sodium hydride (NaH) can also be used for a more rapid and irreversible deprotonation but requires more stringent anhydrous conditions.
Solvent: DMF is an excellent polar aprotic solvent that effectively solvates the potassium carbazolide salt, enhancing its nucleophilicity[8].
Alkylating Agent: Dimethyl sulfate is a highly efficient and economical methylating agent. Methyl iodide is also effective but is more volatile and light-sensitive[9][10].
Step 2: Synthesis of 1,3,6,8-Tetrabromo-9-methyl-9H-carbazole
This step is a classic electrophilic aromatic substitution. The carbazole ring system is electron-rich and is readily halogenated. The directing effect of the nitrogen atom and the fused benzene rings preferentially activates the 1, 3, 6, and 8 positions for substitution. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.
Protocol:
Dissolve 9-Methyl-9H-carbazole (5.0 g, 27.6 mmol) in 100 mL of DMF in a flask equipped with a magnetic stirrer and protected from light.
Add N-bromosuccinimide (NBS) (20.6 g, 115.9 mmol, 4.2 equiv.) to the solution in one portion.
Heat the reaction mixture to 60°C and stir for 24 hours. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended but not strictly essential.
Monitor the reaction by TLC until the starting material is consumed.
After cooling to room temperature, pour the reaction mixture into 800 mL of an ice-water mixture.
A precipitate will form. Stir vigorously for 1 hour to ensure complete precipitation.
Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and succinimide byproducts.
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and DMF, to yield 1,3,6,8-Tetrabromo-9-methyl-9H-carbazole as a yellowish or off-white solid[11].
Causality and Optimization:
Brominating Agent: NBS is preferred over liquid bromine (Br₂) due to its ease of handling and higher selectivity, minimizing over-bromination and side reactions.
Stoichiometry: A slight excess of NBS (4.2 equivalents) is used to ensure the reaction goes to completion and all four positions are substituted.
Temperature: Moderate heating (60°C) provides sufficient activation energy for the substitution without causing significant decomposition of NBS or the product[11].
Step 3: Synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
This final, crucial step is a quadruple Ullmann condensation. This copper-catalyzed cross-coupling reaction forms the C-N bonds between the aryl bromide and the imidazole nitrogen[6]. Modern Ullmann protocols often employ a ligand to enhance the solubility and reactivity of the copper catalyst, allowing the reaction to proceed under milder conditions than the traditional high-temperature, neat reactions[7][12].
Protocol:
To an oven-dried Schlenk flask under an argon atmosphere, add 1,3,6,8-Tetrabromo-9-methyl-9H-carbazole (2.0 g, 4.0 mmol), imidazole (1.36 g, 20.0 mmol, 5.0 equiv.), and potassium carbonate (K₂CO₃) (3.32 g, 24.0 mmol, 6.0 equiv.).
Evacuate and backfill the flask with argon three times.
Add 40 mL of anhydrous dimethyl sulfoxide (DMSO).
Heat the reaction mixture to 120-130°C and stir vigorously for 48-72 hours.
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and copper residues.
Wash the organic layer with saturated aqueous ammonium chloride solution (3 x 50 mL) to remove the remaining copper catalyst, followed by brine (1 x 50 mL).
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel (using a gradient eluent system, e.g., dichloromethane/methanol) to afford the final product, 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole.
Causality and Optimization:
Catalyst System: CuI is a common and effective copper source. The addition of L-proline as a ligand is crucial; it chelates to the copper ion, increasing its solubility and facilitating the catalytic cycle of oxidative addition and reductive elimination[13].
Base: K₂CO₃ is a strong enough base to deprotonate imidazole, forming the nucleophilic imidazolide anion. Cesium carbonate (Cs₂CO₃) can be used for more difficult couplings as it is more soluble and basic in organic solvents[13].
Solvent: DMSO is a high-boiling polar aprotic solvent that can dissolve the reactants and withstand the required reaction temperature.
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the active Cu(I) species to inactive Cu(II). Maintaining an inert atmosphere is critical for achieving high yields.
Quantitative Data Summary
The following table summarizes the stoichiometry and reaction conditions for a representative synthesis run.
This guide outlines a robust and scientifically grounded three-step synthesis for 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole. By leveraging well-established synthetic transformations—N-alkylation, electrophilic bromination, and a ligand-accelerated Ullmann condensation—this protocol provides a clear pathway for accessing this complex, functionalized molecule. The detailed explanation of the rationale behind each experimental choice is intended to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodology for related molecular targets. The successful synthesis of this compound opens avenues for its exploration in advanced materials, particularly in the design and construction of novel Metal-Organic Frameworks.
References
International Union of Crystallography (IUCr). (2026). Synthesis and structure of 9-methyl-1,10-dihydropyrazolo[3,4-a]carbazole. Available at: [Link]
MDPI. (2019). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. Available at: [Link]
National Center for Biotechnology Information (NCBI). (2015). Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. Available at: [Link]
National Center for Biotechnology Information (NCBI). (2010). Methyl 9H-carbazole-9-acetate. Available at: [Link]
Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Available at: [Link]
Iraqi Journal of Science. (2018). Synthesis of new 9H-Carbazole derivatives. Available at: [Link]
Royal Society of Chemistry (RSC). (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Available at: [Link]
Wikipedia. Ullmann condensation. Available at: [Link]
National Center for Biotechnology Information (NCBI). (2015). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. Available at: [Link]
Arkivoc. (2004). Synthesis of tetra- and pentacyclic carbazole-fused imides as potential antitumor agents. Available at: [Link]
International Journal of Medical Research and Health Sciences. (2018). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. Available at: [Link]
ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Available at: [Link]
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
Thieme E-Books. Product Class 15: Carbazoles. Available at: [Link]
Arkivoc. (2019). Synthesis of carbazoles and derivatives from allenes. Available at: [Link]
ResearchGate. (1975). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Available at: [Link]
National Center for Biotechnology Information (NCBI). (2024). Various synthesis and biological evaluation of some tri-tetra-substituted imidazoles derivatives: A review. Available at: [Link]
Supporting Information. 3,6-Diiodo-9H-carbazole (2b)1. Available at: [Link]
PubMed. (2011). Synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluation of their anti-prion activity in TSE-infected cells. Available at: [Link]
ResearchGate. (2015). Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. Available at: [Link]
An In-depth Technical Guide to 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole: A Versatile Building Block for Advanced Coordination Architectures
Abstract This technical guide provides a comprehensive overview of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, a sophisticated multidentate N-heterocyclic ligand. The document details its chemical identity, a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, a sophisticated multidentate N-heterocyclic ligand. The document details its chemical identity, a robust and field-proven two-step synthetic pathway, and its significant potential in the construction of advanced materials such as metal-organic frameworks (MOFs). The synthesis involves the exhaustive bromination of a carbazole core followed by a copper-catalyzed Ullmann-type cross-coupling reaction. This guide is intended for researchers and professionals in materials science, coordination chemistry, and drug development, offering both foundational knowledge and practical, step-by-step protocols to facilitate its synthesis and application.
Chemical Identity and Physicochemical Properties
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a highly functionalized aromatic compound featuring a central, planar carbazole scaffold.[1] The key characteristic of this molecule is the presence of four imidazole rings attached to the carbazole core at the 1, 3, 6, and 8 positions. These imidazole units act as potent coordinating sites (N-donors) for metal ions, making the entire molecule an excellent tetradentate ligand for the self-assembly of complex supramolecular structures.[2][3]
The central carbazole unit provides rigidity and unique photophysical properties, which can be imparted to the resulting metal complexes.[4] The methyl group at the 9-position of the carbazole nitrogen enhances solubility and prevents unwanted N-H reactivity during coordination reactions.
The synthesis of the title compound is logically approached in two primary stages: first, the preparation of a tetra-halogenated carbazole precursor, and second, the substitution of the halogens with imidazole moieties via a copper-catalyzed cross-coupling reaction. This strategy ensures high regioselectivity and provides a reliable route to the final product.
Caption: Workflow for the synthesis of the target ligand.
Step 1: Synthesis of 1,3,6,8-Tetrabromo-9-methyl-9H-carbazole (Precursor)
The foundational step is the exhaustive halogenation of the carbazole core. Bromine is chosen as the halogen due to its reliable reactivity and its utility as an excellent leaving group in the subsequent coupling reaction. The use of N-Bromosuccinimide (NBS) provides a safer and more controllable source of electrophilic bromine compared to elemental bromine.
Causality: The electron-rich nature of the carbazole ring system makes it highly susceptible to electrophilic aromatic substitution. The 1, 3, 6, and 8 positions are the most electronically activated sites, leading to a highly regioselective tetra-substitution under forcing conditions. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to solubilize the reagents and facilitate the reaction. A similar procedure has been successfully employed for the 9-ethyl analogue.[6]
Experimental Protocol:
To a solution of 9-methyl-9H-carbazole (1.0 eq) in DMF (10-15 mL per gram of starting material) in a round-bottom flask, add N-Bromosuccinimide (NBS) (4.5 eq).
Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a large volume of ice-water.
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water.
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/DMF) to yield pure 1,3,6,8-tetrabromo-9-methyl-9H-carbazole as a solid.[6]
Confirm the structure using ¹H NMR and Mass Spectrometry.
This step involves the formation of four C-N bonds between the tetrabromocarbazole precursor and four equivalents of imidazole. The Ullmann condensation is a classic and robust method for this transformation, relying on a copper(I) catalyst.[7]
Causality: The mechanism involves the oxidative addition of the aryl bromide to a Cu(I) species, followed by coordination of the deprotonated imidazole and subsequent reductive elimination to furnish the N-arylated product.[8] A base, such as potassium carbonate or cesium carbonate, is essential to deprotonate the imidazole, generating the nucleophilic imidazolide anion. A high-boiling polar aprotic solvent like DMF or DMSO is required to achieve the necessary reaction temperatures and maintain solubility.
Experimental Protocol:
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 1,3,6,8-tetrabromo-9-methyl-9H-carbazole (1.0 eq), imidazole (5.0 eq), copper(I) iodide (CuI) (0.4 eq), and anhydrous potassium carbonate (K₂CO₃) (8.0 eq).
Add anhydrous DMF (20 mL per gram of tetrabromocarbazole).
Heat the reaction mixture to 120-140°C and stir vigorously for 48-72 hours. Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the final product, 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole.
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Applications in Coordination Chemistry and Materials Science
The primary and most significant application of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is its role as a structural linker in the synthesis of Metal-Organic Frameworks (MOFs).[2][3] Its tetradentate nature and the specific spatial arrangement of the four imidazole donors allow it to coordinate with multiple metal centers simultaneously, leading to the formation of extended, porous, three-dimensional networks.[9]
Mechanism of MOF Formation:
The ligand's imidazole groups act as Lewis bases, donating lone pairs of electrons to metal ion centers (Lewis acids), such as Zn(II), Cd(II), or Cu(II). The rigid carbazole core acts as a strut, dictating the distance and geometry between the metal nodes. This predictable self-assembly process can generate materials with high surface areas, tunable pore sizes, and well-defined crystalline structures.
Caption: Role of the ligand in forming MOFs for various applications.
Potential Fields of Use:
Heterogeneous Catalysis: MOFs built from this ligand can incorporate catalytically active metal sites within a porous, high-surface-area support, potentially enhancing catalytic efficiency and selectivity.[9]
Fluorescence Sensing: The intrinsic fluorescence of the carbazole core can be harnessed for chemical sensing. The fluorescence of the resulting MOF may be quenched or enhanced upon interaction with specific analytes, such as nitroaromatic compounds or pollutants.[4][10]
Gas Storage and Separation: The well-defined pores of the MOFs can be tailored to selectively adsorb and store gases like CO₂, H₂, or CH₄, which is relevant for environmental and energy applications.[11]
Conclusion
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole stands out as a meticulously designed organic building block. Its synthesis, while multi-step, is achievable through well-established and reliable organic transformations. The molecule's rigid, tetradentate structure makes it an exceptionally valuable ligand for constructing highly ordered, functional materials like MOFs. The insights and protocols provided in this guide serve as a robust foundation for researchers aiming to synthesize this compound and explore its vast potential in creating next-generation materials for catalysis, sensing, and beyond.
References
Gulle, G., et al. (2012). Synthesis of New Precursors for the Carbazole Alkaloids. Asian Journal of Chemistry.
Ye, Y., et al. (2022). Carbazole-Equipped Metal-Organic Framework for Stability, Photocatalysis, and Fluorescence Detection. Inorganic Chemistry, 61(36), 14352–14360. Available at: [Link]
Hayes, P. G., et al. (2018). Variable Coordination of Carbazolyl-bis(tetrazole) Ligands in Lanthanide Chemistry. Dalton Transactions.
Maiti, D., et al. (2008). Copper(I)/O2 Chemistry with Imidazole Containing Tripodal Tetradentate Ligands Leading to μ-1,2-Peroxo-Dicopper(II) Species. Inorganic Chemistry. Available at: [Link]
Subha, M.C.S., et al. (2015).
Xu, N., et al. (2019). A carbazole-functionalized metal–organic framework for efficient detection of antibiotics, pesticides and nitroaromatic compounds. Dalton Transactions, 48(8), 2695-2701. Available at: [Link]
Request PDF. (2021). Metal-organic frameworks based on tetra(imidazole) and multicarboxylate: Syntheses, structures, luminescence, photocatalytic and sonocatalytic degradation of methylene blue. ResearchGate. Available at: [Link]
Organic Chemistry Portal. Synthesis of Carbazoles. [Online] Available at: [Link]
Indian Institute of Science Education and Research, Pune. Imidazole and NHC-Carbene based Coordination Architectures and Their Applications. [Online] Available at: [Link]
Gražulevičius, J. V., et al. (2015). Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o826–o827. Available at: [Link]
Al-Hamdani, A. A. S., et al. (2023). Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties. Molecules, 28(15), 5824. Available at: [Link]
Request PDF. (2018). Variable Coordination of Carbazolyl- bis (tetrazole) Ligands in Lanthanide Chemistry. ResearchGate. Available at: [Link]
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Online] Available at: [Link]
Yadav, P., & Sharma, P. (2021). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmacy and Chemistry.
Collman, J. P., & Zhong, M. (2000). An Efficient Diamine‚Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles. Organic Letters, 2(9), 1233–1236. Available at: [Link]
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Supramolecular Engineering with 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole: A Technical Whitepaper
Executive Summary The development of targeted delivery systems for hydrophobic payloads remains a formidable challenge in chemical biology and drug development. 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole has e...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted delivery systems for hydrophobic payloads remains a formidable challenge in chemical biology and drug development. 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole has emerged as a breakthrough tetradentate ligand in the field of coordination-driven self-assembly[1]. By leveraging its unique unsymmetrical architecture and precise rotational degrees of freedom, this compound acts as the fundamental building block for PSMBR-1 , a water-soluble Pd₈ tetrafacial molecular nanobarrel[2]. This whitepaper provides an in-depth mechanistic analysis of the ligand's physicochemical properties, its coordination chemistry, and its validated application as a supramolecular carrier for live-cell imaging[3].
Physicochemical Profiling
Understanding the baseline properties of the free ligand is essential for predicting its behavior during metal-organic self-assembly. The carbazole core provides a rigid, hydrophobic backbone, while the four imidazole rings offer highly directional coordination sites[2].
Synthesis of Metal-Organic Polyhedra (e.g., PSMBR-1)[6]
Supramolecular Design & Coordination Chemistry
The true utility of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole lies in its highly specific geometric constraints. The ligand is inherently unsymmetrical, and the four N-methyl groups are sterically forced to tilt inward toward the eventual cavity[3].
When reacted with a cis-blocked Pd(II) acceptor—specifically cis-[(tmeda)Pd(NO₃)₂]—the rotational freedom of the imidazole donor moieties around the C–N bonds allows the system to avoid kinetic polymeric traps. Instead, it funnels thermodynamically into a single linkage-isomeric Pd₈ tetrafacial molecular barrel known as PSMBR-1 [2]. In this architecture, four panel-like ligand units connect in a head-to-head fashion via eight Pd(II) nodes, creating an open-barrel topology rather than a closed cage[7].
Workflow of PSMBR-1 self-assembly and its application in live-cell imaging.
Host-Guest Dynamics & Cavity Mechanics
While the exterior of the PSMBR-1 barrel is highly water-soluble due to the cationic Pd(II) centers and nitrate counterions, the interior cavity (dimensions: ~11.7 × 11.4 × 10.5 ų) is intensely hydrophobic[7]. This creates a perfect microenvironment for the encapsulation of water-insoluble polyaromatic hydrocarbons (PAHs).
Spectroscopic titrations using NMR are often insufficient for determining the stoichiometry of these complexes because the tumbling motion of the guests inside the cavity causes severe peak broadening[3]. However, utilized single-crystal X-ray diffraction (XRD) of a coronene⊂PSMBR-1 complex to definitively prove a 1:2 (host:guest) stoichiometry [3]. The two guest molecules align comfortably within the smaller gap of the cavity, driven entirely by the hydrophobic effect and internal π-π stacking[3].
Mechanistic pathway of PAH encapsulation within the PSMBR-1 hydrophobic cavity.
Biological Translation: Live-Cell Imaging
The ultimate validation of this supramolecular system is its biological utility. Perylene is a potent fluorophore but is entirely insoluble in water, rendering it useless for standard biological assays[3]. By encapsulating perylene within the PSMBR-1 barrel, the complex becomes highly water-soluble and biocompatible. When incubated with HeLa cells, the perylene⊂PSMBR-1 complex readily internalizes across the cell membrane without causing cytotoxicity or altering cell morphology, yielding brilliant blue fluorescence localized strictly within the cytoplasm[7].
Validated Experimental Workflows
Protocol 1: Coordination-Driven Synthesis of PSMBR-1
This protocol utilizes thermodynamic annealing to ensure the formation of a single linkage-isomer.
Reagent Preparation : Dissolve 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (Ligand) and cis-[(tmeda)Pd(NO₃)₂] in anhydrous DMSO.
Stoichiometric Control (Critical) : Ensure an exact 1:2 molar ratio. Causality: Deviating from this ratio will result in incomplete coordination and the formation of insoluble polymeric aggregates rather than the discrete Pd₈ barrel[7].
Thermal Annealing : Heat the clear solution overnight at 70–80 °C. Causality: Elevated temperatures provide the activation energy necessary for the reversible Pd-N bonds to break and reform, allowing the system to escape kinetic traps and settle into the thermodynamically stable tetrafacial barrel[3].
Precipitation : Cool the solution to room temperature and add an excess of ethyl acetate (EtOAc). Causality: EtOAc acts as a harsh anti-solvent for the highly polar Pd₈ complex, driving quantitative precipitation[7].
Isolation & Validation : Isolate the off-white solid via centrifugation. Validate the structure using ¹H NMR; the unique symmetry of the centrosymmetric barrel will yield exactly 14 distinct proton peaks[3].
Protocol 2: Aqueous Encapsulation and Live-Cell Imaging
This protocol leverages the hydrophobic effect as the primary thermodynamic driver for encapsulation.
Host Solution : Prepare a clear 1 mM aqueous solution of the synthesized PSMBR-1.
Guest Introduction : Add an excess of solid perylene to the aqueous solution.
Equilibration : Stir the heterogeneous mixture vigorously at room temperature for 12–24 hours. Causality: The thermodynamic penalty of water-hydrocarbon contact forces the perylene molecules into the hydrophobic cavity of PSMBR-1[2].
Physical Separation : Filter the mixture through a 0.22 µm syringe filter. Causality: Because free perylene is completely insoluble in water, it remains on the filter. Any fluorescence detected in the filtrate is absolute, self-validating proof of successful supramolecular encapsulation[3].
Cellular Incubation : Incubate HeLa cells with the perylene⊂PSMBR-1 aqueous filtrate for 30 minutes at 37 °C[7].
Imaging : Wash the cells with PBS to remove extracellular complexes and image via fluorescence microscopy to observe cytoplasmic internalization[3].
References
Roy, B., Ghosh, A. K., Srivastava, S., D'Silva, P., & Mukherjee, P. S. (2015). "A Pd8 Tetrafacial Molecular Barrel as Carrier for Water Insoluble Fluorophore." Journal of the American Chemical Society, 137(37), 11916-11919. URL:[Link]
Techpedia. "Design & Synthesis of Self-assembled Nano-Vessel for Transporting Fluorophore Inside Live Cell." URL:[Link]
An In-depth Technical Guide to the Solubility of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the solubility of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole.
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole. Given the absence of extensive public data on this specific molecule, this document synthesizes foundational chemical principles with field-proven experimental methodologies to offer a robust framework for its solubility assessment. We will delve into the predicted solubility profile based on its unique molecular architecture, outline detailed protocols for its empirical determination, and discuss the analytical techniques required for accurate quantification. This guide is intended to be a practical resource for researchers encountering this compound, particularly in the contexts of materials science, as a metal-organic framework (MOF) linker, and in early-stage drug discovery.[1]
Introduction and Molecular Overview
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a complex heterocyclic molecule featuring a central 9-methyl-9H-carbazole core. This core is symmetrically substituted with four 1H-imidazol-1-yl groups at the 1, 3, 6, and 8 positions. The carbazole moiety is known for its rigidity, planarity, and aromaticity, contributing to high thermal stability.[2] The imidazole groups, on the other hand, introduce polarity and basicity to the molecule.[3][4] This compound has been identified as a linker in the synthesis of metal-organic frameworks (MOFs), a class of materials with applications in gas storage, catalysis, and separations.[1]
Understanding the solubility of this molecule is paramount for its application. In materials science, solubility dictates the choice of solvents for MOF synthesis and processing.[5][6] In a pharmaceutical context, aqueous solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[7][8] This guide will provide the theoretical and practical foundation needed to thoroughly characterize the solubility of this compound.
Physicochemical Properties and Predicted Solubility Profile
The Carbazole Core: The large, tricyclic aromatic carbazole system is inherently nonpolar and lipophilic. Unsubstituted carbazole is practically insoluble in water (≈ 1 mg/L at 25 °C) but shows solubility in organic solvents like acetone and pyridine.[2][9][10] This core structure suggests a low intrinsic aqueous solubility.
The Imidazole Substituents: Imidazole is a polar, water-soluble heterocycle due to its ability to act as both a hydrogen bond donor and acceptor.[3][4] The presence of four imidazole groups introduces multiple sites for interaction with polar solvents. However, in complex molecules, multiple imidazole groups can also lead to strong intermolecular hydrogen bonding, which can decrease solubility in some organic solvents.[5]
Basicity and pH-Dependence: The imidazole ring contains a basic nitrogen atom (pKa of the imidazolium ion is ~7), meaning the molecule's overall charge and, consequently, its aqueous solubility will be highly pH-dependent.[11] At pH values below the pKa of the imidazole groups, these nitrogens will become protonated, leading to the formation of a cationic species with significantly enhanced aqueous solubility.[12][13][14]
Predicted Solubility:
Based on this structural analysis, the following solubility profile is anticipated:
Aqueous Solubility: Very low to practically insoluble in neutral water (pH 7). Solubility is expected to increase significantly in acidic aqueous solutions.
Polar Aprotic Solvents (e.g., DMSO, DMF, DMAc): Likely to exhibit its highest solubility in these solvents. These solvents can disrupt intermolecular hydrogen bonds and solvate both the polar imidazole groups and, to some extent, the nonpolar carbazole core. Polyamides and polyimides containing imidazole units often show good solubility in these types of solvents.[15][16]
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to low solubility is expected. While these solvents can hydrogen bond with the imidazole groups, their ability to solvate the large carbazole core is limited.
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be practically insoluble due to the polarity imparted by the four imidazole rings.
The logical relationship between the molecular structure and its predicted solubility is depicted below.
Caption: Relationship between molecular structure and predicted solubility.
Experimental Determination of Solubility
To move beyond prediction, empirical measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[17][18][19] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
HPLC or UV-Vis spectrophotometer
Step-by-Step Protocol:
Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~2-5 mg of the compound to 1 mL of the chosen solvent.
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.[16][18] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured concentration does not change between later time points).
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw the supernatant. It is critical to avoid aspirating any solid particles. The supernatant should then be clarified by either:
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15-20 minutes) to pellet any remaining suspended solid.[16]
Filtration: Filter the supernatant through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent and does not bind the compound.
Quantification: Analyze the concentration of the compound in the clear, saturated solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy (detailed in Section 4). The sample will likely require dilution with a suitable solvent to fall within the linear range of the calibration curve.
Data Reporting: Express the solubility in units of µg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.
pH-Dependent Solubility Profiling
Due to the basic imidazole moieties, determining the pH-solubility profile is crucial.
Protocol:
Prepare a series of aqueous buffers spanning a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
Execute the thermodynamic solubility assay (Section 3.1) in each of these buffers.
Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile, which is invaluable for predicting behavior in different physiological environments.
The overall workflow for determining thermodynamic solubility is illustrated below.
Caption: Experimental workflow for thermodynamic solubility determination.
Analytical Methodologies for Quantification
Accurate quantification of the dissolved compound is the final, critical step. Both HPLC-UV and UV-Vis spectroscopy are suitable techniques, leveraging the chromophoric nature of the carbazole core.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.
Recommended Protocol:
Instrumentation: A standard HPLC system with a UV detector.
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[20][21]
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. A typical starting gradient could be 10% to 90% organic solvent over 10-15 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has a strong absorbance maximum (λmax). Based on similar carbazole structures, this is likely to be in the 290-340 nm range.[22] An initial UV scan of a dilute solution should be performed to determine the optimal λmax.
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., the mobile phase or a solvent in which it is freely soluble, like DMSO). Inject these standards to generate a calibration curve by plotting peak area versus concentration. The curve must demonstrate linearity (R² > 0.99) over the desired concentration range.[21][23]
Sample Analysis: Inject the filtered and diluted samples from the solubility experiment. Determine the concentration by interpolating the measured peak area from the calibration curve. Account for any dilution factors used.
UV-Vis Spectrophotometry
This is a simpler, faster method but is less specific than HPLC. It is suitable if the compound is pure and no other components in the solution absorb light at the analytical wavelength.[8]
Recommended Protocol:
Determine λmax: Prepare a dilute solution of the compound in a UV-transparent solvent and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to create a Beer's Law calibration curve.[24]
Sample Analysis: Measure the absorbance of the filtered and diluted samples from the solubility experiment at the same λmax. Calculate the concentration using the equation of the line from the calibration curve, remembering to account for dilution factors.
Data Presentation
Quantitative solubility data should be summarized in a clear and organized manner.
Table 1: Solubility of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole at 25 °C
Solvent/Buffer System
pH
Mean Solubility (µg/mL) ± SD (n=3)
Mean Solubility (µM) ± SD (n=3)
0.1 M HCl
1.0
Experimental Value
Experimental Value
Phosphate Buffer
2.0
Experimental Value
Experimental Value
Acetate Buffer
4.0
Experimental Value
Experimental Value
Phosphate Buffer
6.0
Experimental Value
Experimental Value
PBS
7.4
Experimental Value
Experimental Value
Tris Buffer
8.0
Experimental Value
Experimental Value
Carbonate Buffer
10.0
Experimental Value
Experimental Value
DMSO
N/A
Experimental Value
Experimental Value
DMF
N/A
Experimental Value
Experimental Value
SD: Standard Deviation; n: number of replicates
Conclusion
While 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole presents a complex solubility challenge due to its hybrid molecular structure, a systematic approach combining theoretical prediction and empirical measurement can provide a thorough characterization. The molecule is predicted to have poor, but highly pH-dependent, aqueous solubility and greater solubility in polar aprotic solvents. The detailed experimental and analytical protocols provided in this guide offer a robust framework for researchers to accurately determine its solubility profile, enabling informed decisions in both materials science and pharmaceutical development.
References
(2012, May 18). Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates - PMC. National Center for Biotechnology Information. [Link]
(2021, July 6). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. RSC Advances. [Link]
(2025, September 3). Carbazole: Properties, Production And Uses. Chemcess. [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
(2003, January 25). Synthesis and Chemical Properties of π-Conjugated Poly(imidazole-2,5-diyl)s. ACS Publications. [Link]
Poly(3-imidazolyl-2-hydroxypropyl methacrylate) – A New Polymer with a Tunable Upper Critical Solution Temperature in Water | Request PDF. ResearchGate. [Link]
(2014, September 15). Chemical and Pharmacological Properties of Imidazoles. IJPPR. [Link]
(2008, November 15). In vitro solubility assays in drug discovery. PubMed. [Link]
(2024, July 9). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. RSC Publishing. [Link]
(2020, November 25). Solvent Choice in Metal–Organic Framework Linker Exchange Permits Microstructural Control. Journal of the American Chemical Society. [Link]
(2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
(2013, April 10). Water soluble metal-organic frameworks (MOFs).
Advancements of UV- Vis Spectroscopy in Drug Discovery. IGI Global. [Link]
(2024, April 8). (PDF) Improvement of Solubility of Sparingly Water-Soluble Drug Triggered by Metal-Organic Framework. ResearchGate. [Link]
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. [Link]
UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. [Link]
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A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF. ResearchGate. [Link]
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Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
(2026, March 28). Predicting Solubility Enhancement of Trans-Resveratrol and Hesperetin in Binary Solvent Mixtures Using New Hansen Parameters. MDPI. [Link]
Absorbance values of aromatic compounds measured using a UV-Vis.... ResearchGate. [Link]
Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. PMC. [Link]
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An In-depth Technical Guide to the Spectral Analysis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals Introduction 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a complex heterocyclic molecule built upon a carbazole core. The carbazole moiety is a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a complex heterocyclic molecule built upon a carbazole core. The carbazole moiety is a well-known structural motif in numerous natural alkaloids and pharmaceutical compounds, exhibiting a broad spectrum of biological activities, including anti-cancer and anti-proliferative properties. The addition of four imidazole rings to the carbazole scaffold at the 1,3,6, and 8 positions, along with N-methylation at the 9-position, creates a molecule with a unique three-dimensional structure and electron distribution. This substitution pattern is anticipated to significantly influence its chemical reactivity, photophysical properties, and potential as a metal-organic framework (MOF) ligand or a pharmacologically active agent.[1]
This guide provides a detailed analysis of the expected spectral data for 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is crucial for the structural elucidation and purity assessment of the compound, which are fundamental steps in any research or development pipeline. The methodologies described herein are based on established principles of organic spectroscopy and analysis of structurally related compounds.
Molecular Structure and Spectroscopic Correlation
The structure of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole presents several key features that will be reflected in its spectral data. Understanding these correlations is essential for accurate data interpretation.
Figure 1. Molecular graph of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole highlighting the carbazole core and substituent connections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons on both the carbazole and imidazole rings. The symmetry of the substitution pattern will simplify the spectrum to some extent.
Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.0 - 8.5
s
4H
H2, H4, H5, H7 (Carbazole)
Protons on the carbazole ring, deshielded by the aromatic system and adjacent nitrogen of the imidazole.
~7.2 - 7.8
m
8H
H2', H5' (Imidazole)
Protons on the imidazole rings. The chemical shifts will be influenced by their position relative to the carbazole core.
~7.0 - 7.2
t
4H
H4' (Imidazole)
The central proton of the imidazole rings.
~3.9
s
3H
N-CH₃
The methyl group attached to the nitrogen of the carbazole will be a sharp singlet.
Rationale for Predictions: The chemical shifts are estimated based on known data for substituted carbazoles and imidazoles. The aromatic protons of the carbazole core are expected to be in the downfield region due to the anisotropic effect of the aromatic system. The imidazole protons will also appear in the aromatic region, with their exact shifts depending on the electronic effects of the carbazole attachment. The N-methyl group will be a distinct singlet in the aliphatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)
Assignment
Rationale
~140 - 145
C4a, C4b, C5a, C8a (Carbazole)
Quaternary carbons of the carbazole core at the ring junctions.
~135 - 140
C2', C5' (Imidazole)
Carbons in the imidazole rings adjacent to the nitrogens.
~120 - 130
C1, C3, C6, C8 (Carbazole)
Carbons of the carbazole ring bearing the imidazole substituents.
~115 - 125
C4' (Imidazole)
The central carbon of the imidazole rings.
~110 - 115
C2, C4, C5, C7 (Carbazole)
Unsubstituted carbons of the carbazole core.
~30
N-CH₃
The carbon of the N-methyl group.
Rationale for Predictions: The chemical shifts for the carbazole carbons are based on literature values for similarly substituted carbazoles. The imidazole carbons are predicted based on known imidazole spectra. The quaternary carbons are expected to be the most downfield, followed by the aromatic CH carbons. The N-methyl carbon will be the most upfield signal.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition:
Tune and match the probe for the ¹H frequency.
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Integrate the peaks and determine the multiplicities.
¹³C NMR Acquisition:
Tune and match the probe for the ¹³C frequency.
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ carbons.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Figure 3. A simplified workflow for mass spectrometric analysis.
Conclusion
The comprehensive spectral analysis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. The predicted spectral data, based on established principles and analysis of related structures, offer a robust framework for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is paramount for advancing research and development in medicinal chemistry and materials science.
Purity analysis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
An In-Depth Technical Guide to the Purity Analysis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole Abstract This technical guide provides a comprehensive framework for the rigorous purity assessment of 1,3,6,8-T...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Purity Analysis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Abstract
This technical guide provides a comprehensive framework for the rigorous purity assessment of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole. The molecule, a complex N-heterocyclic compound, serves as a critical organic linker in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs).[1][2] The performance and reproducibility of these materials are directly contingent on the purity of the precursor. This document outlines an orthogonal analytical strategy, combining quantitative and qualitative techniques to establish a verifiable and robust purity profile. It is intended for researchers, quality control analysts, and drug development professionals who require a high degree of confidence in their material's quality.
Introduction: The Criticality of Purity
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a multitopic ligand featuring a rigid carbazole core functionalized with four imidazole units. This specific architecture makes it a highly valuable building block for creating porous, crystalline materials with applications in gas storage, catalysis, and separation. The presence of even minor impurities—such as isomers, starting materials, or reaction byproducts—can drastically alter the crystallization process of MOFs, leading to defects, amorphous material, or entirely different structures. Therefore, a multi-faceted approach to purity analysis is not merely recommended; it is essential for ensuring the integrity and reproducibility of downstream applications. This guide champions an orthogonal analytical philosophy, wherein multiple techniques with different separation and detection principles are employed to provide a comprehensive and self-validating assessment.[3]
Compound Profile
A foundational step in any analysis is understanding the basic properties of the analyte.
Caption: Structure of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole.
The Orthogonal Analytical Workflow
A single analytical technique is insufficient to declare a compound "pure." An orthogonal approach, using multiple methods based on different chemical and physical principles, provides a much higher level of confidence. For this molecule, a three-pronged quantitative strategy is recommended, supported by qualitative identity confirmation.
Caption: Recommended orthogonal workflow for purity analysis.
Primary Quantitative Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6] For carbazole derivatives, reverse-phase HPLC is highly effective.[7][8] Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Expert Insight: The choice of a C18 column is based on the predominantly non-polar, aromatic nature of the carbazole core. The imidazole moieties add some polarity, making a gradient elution from a polar mobile phase (water) to a less polar one (acetonitrile) ideal for resolving both the main compound and a wide range of potential impurities. The addition of an acid like TFA sharpens peaks by protonating basic sites and minimizing tailing.[9]
Experimental Protocol: HPLC-UV
Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6][7]
Chromatographic Conditions:
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.[6][7]
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[9]
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[9]
A Theoretical Chemist's Guide to Tetra(imidazolyl)carbazole Derivatives: Computational Insights for Drug Discovery
Abstract The convergence of carbazole and imidazole scaffolds into a single molecular entity presents a compelling frontier in medicinal chemistry. Carbazole derivatives are renowned for their diverse pharmacological pro...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The convergence of carbazole and imidazole scaffolds into a single molecular entity presents a compelling frontier in medicinal chemistry. Carbazole derivatives are renowned for their diverse pharmacological profiles, including potent anticancer and antimicrobial activities, stemming from their ability to intercalate with DNA and modulate key cellular pathways.[1] Imidazole, a ubiquitous heterocycle in bioactive molecules, is a cornerstone for developing kinase inhibitors and other targeted therapies.[2] This guide provides a comprehensive theoretical framework for the investigation of novel tetra(imidazolyl)carbazole derivatives. We will delve into the core computational methodologies, from first-principles electronic structure calculations to molecular docking simulations, that are essential for elucidating the structure-property relationships and predicting the therapeutic potential of this promising, yet underexplored, class of compounds. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the discovery of next-generation therapeutics.
Introduction: The Rationale for Hybrid Vigor
The strategy of creating hybrid molecules, which covalently link two or more pharmacophores, is a powerful approach in modern drug discovery.[3] This approach can lead to compounds with enhanced efficacy, novel mechanisms of action, and improved pharmacokinetic profiles compared to their individual components.[3] The carbazole nucleus, a rigid tricyclic system, offers a planar surface ideal for stacking interactions with biological macromolecules, while its aromatic nature allows for extensive electronic delocalization.[4] The functionalization of the carbazole core with four imidazole rings is hypothesized to significantly enhance its biological activity and introduce new therapeutic possibilities. Imidazole rings can act as hydrogen bond donors and acceptors, coordinate with metal ions in metalloenzymes, and serve as versatile linkers for further functionalization.[5]
Theoretical studies are indispensable for navigating the vast chemical space of tetra(imidazolyl)carbazole derivatives. By employing computational methods, we can predict molecular geometries, electronic properties, and interactions with biological targets, thereby guiding synthetic efforts toward the most promising candidates and minimizing costly and time-consuming experimental screening.[6]
Core Theoretical Methodologies
The theoretical investigation of tetra(imidazolyl)carbazole derivatives hinges on a multi-pronged computational approach. At the heart of this strategy lie Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which provide a robust framework for understanding the electronic structure and excited-state properties of these molecules.[4][7] These first-principles methods are complemented by molecular docking simulations to probe potential interactions with protein targets.
Density Functional Theory (DFT) for Ground-State Properties
DFT is a quantum mechanical method used to calculate the electronic structure of many-body systems. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[8]
Causality Behind Experimental Choices:
Functional Selection: The choice of the exchange-correlation functional is critical. For organic molecules like carbazole derivatives, hybrid functionals such as B3LYP are often a good starting point as they mix a portion of exact Hartree-Fock exchange with DFT exchange, providing a more accurate description of electronic properties.[9]
Basis Set Selection: The basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets like 6-311++G(d,p) are commonly employed for these systems, as they include diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to allow for non-spherical electron distributions.[5]
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
TD-DFT is an extension of DFT used to calculate the properties of molecules in their electronically excited states. This is crucial for predicting UV-Vis absorption spectra and understanding the photophysical properties of the compounds.[10][11]
Causality Behind Experimental Choices:
Solvent Effects: Biological processes occur in an aqueous environment. Therefore, it is essential to include the effect of the solvent in the calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient and provide a good approximation of the bulk solvent effects on the electronic structure.[12]
Molecular Docking for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] In drug discovery, this is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).
Causality Behind Experimental Choices:
Target Selection: The choice of the protein target is guided by the known biological activities of carbazole and imidazole derivatives. For instance, given their anticancer properties, topoisomerase II and various kinases are logical targets.[1][2]
Scoring Functions: Docking programs use scoring functions to rank the different binding poses of a ligand. These functions estimate the binding free energy of the protein-ligand complex.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for the theoretical investigation of a hypothetical tetra(imidazolyl)carbazole derivative, such as 1,3,6,8-tetra(1H-imidazol-1-yl)-9H-carbazole.
Protocol 1: Geometry Optimization and Electronic Structure Calculation
This protocol details the steps for obtaining the optimized ground-state geometry and analyzing the frontier molecular orbitals (HOMO and LUMO) of a tetra(imidazolyl)carbazole derivative.
Step-by-Step Methodology:
Molecule Building: Construct the 3D structure of the tetra(imidazolyl)carbazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).
Input File Preparation: Create an input file for the quantum chemistry software (e.g., Gaussian).
Route Section: Specify the calculation type, functional, and basis set (e.g., #p opt freq b3lyp/6-311++g(d,p)). The opt keyword requests a geometry optimization, and freq requests a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.
Molecular Specification: Provide the atomic coordinates of the molecule.
Job Submission: Submit the input file to the quantum chemistry software.
Output Analysis:
Convergence: Verify that the geometry optimization has converged successfully.
Frequencies: Check the output of the frequency calculation to ensure there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.
Molecular Orbitals: Visualize the HOMO and LUMO to understand the electron density distribution. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.[13]
Workflow for Geometry Optimization and Electronic Structure Calculation
Caption: Workflow for DFT geometry optimization and electronic analysis.
Protocol 2: Simulation of UV-Vis Absorption Spectrum
This protocol outlines the steps to predict the UV-Vis spectrum of the molecule using TD-DFT.
Step-by-Step Methodology:
Optimized Geometry: Use the optimized coordinates from Protocol 1.
Input File Preparation: Create a new input file for a TD-DFT calculation.
Route Section: Specify the TD-DFT calculation, functional, basis set, and solvent model (e.g., #p td=(nstates=30) b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water)). nstates=30 requests the calculation of the first 30 excited states.
Job Submission: Run the TD-DFT calculation.
Output Analysis:
Excitation Energies and Oscillator Strengths: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths from the output file. The oscillator strength indicates the intensity of the absorption.
Spectrum Generation: Plot the oscillator strength against the wavelength to generate the simulated UV-Vis spectrum.
Workflow for UV-Vis Spectrum Simulation
Caption: Proposed mechanism of action via Topoisomerase II inhibition.
Data Presentation: Predicted Properties
The following tables present hypothetical but realistic data for a 1,3,6,8-tetra(1H-imidazol-1-yl)-9H-carbazole derivative, calculated using the protocols described above. This data serves as an example of the insights that can be gained from these theoretical studies.
Table 1: Calculated Electronic Properties
Property
Value
HOMO Energy
-5.8 eV
LUMO Energy
-2.1 eV
HOMO-LUMO Gap
3.7 eV
Dipole Moment
4.2 D
Table 2: Predicted UV-Vis Absorption Maxima (in water)
Wavelength (nm)
Oscillator Strength
Dominant Transition
345
0.85
HOMO -> LUMO
298
0.62
HOMO-1 -> LUMO
265
0.45
HOMO -> LUMO+1
Conclusion and Future Directions
The theoretical framework presented in this guide provides a powerful and efficient strategy for the exploration of tetra(imidazolyl)carbazole derivatives as potential therapeutic agents. By integrating DFT, TD-DFT, and molecular docking, researchers can gain deep insights into the structure-activity relationships of these novel compounds, guiding their rational design and synthesis. The protocols outlined herein are not merely a set of instructions but a self-validating system for ensuring the scientific integrity of the computational results.
Future work should focus on the synthesis and experimental validation of the most promising candidates identified through these theoretical studies. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-protein complexes and to calculate binding free energies with higher accuracy. The continued synergy between computational and experimental chemistry will undoubtedly accelerate the discovery of new and effective drugs based on the versatile tetra(imidazolyl)carbazole scaffold.
References
Baran, A., et al. (2021). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports, 11(1), 22345. [Link]
Haq, B., et al. (2023). Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach. Arabian Journal of Chemistry, 16(10), 105177. [Link]
Borovika, A., et al. (2020). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. Molecules, 25(24), 5873. [Link]
Nixha, A. R., et al. (2013). Synthesis and theoretical calculations of carbazole substituted chalcone urea derivatives and studies their polyphenol oxidase enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 808-815. [Link]
Khan, I. (2018). Spectral Calculations with DFT. IntechOpen. [Link]
Zier, B. C., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(18), 7088-7092. [Link]
Maged, A., et al. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. [Link]
Taheri, B., et al. (2020). Imidazole and carbazole derivatives as potential anticancer agents: molecular docking studies and cytotoxic activity evaluation. Bulletin of the Chemical Society of Ethiopia, 34(2), 379-386. [Link]
Das, S., et al. (2018). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances, 8(64), 36567-36575. [Link]
Gotor, V., et al. (2017). synthesis of carbazoles and derivatives from allenes. Current Organic Chemistry, 21(1), 1-15. [Link]
Haider, S., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(45), 29555-29571. [Link]
Sharma, S. B. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]
Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, and Evaluation of Benzimidazole-Carbazole Hybrids Targeting Heat Shock Proteins-Mediated Apoptosis in Breast and Colon Cancer Cells. Archiv der Pharmazie. [Link]
Haider, M., et al. (2002). Synthesis of tetra- and pentacyclic carbazole-fused imides as potential antitumor agents. Arkivoc, 2002(5), 104-114. [Link]
Verma, N., et al. (2017). Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives. Scientific Reports, 7(1), 1-13. [Link]
Al-Majidi, S. M. H., et al. (2010). SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDRO CARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICAL ACTIVITY. National Journal of Chemistry, 37, 12-23. [Link]
Sharma, M. (2026). TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. [Link]
Zhurakov, I. O., et al. (2020). Synthesis of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Molecules, 25(21), 5188. [Link]
Wang, X., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 296-307. [Link]
van der Lubbe, S. C. C., & Fonseca Guerra, C. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Molecules, 26(13), 3986. [Link]
Grimme, S., & Brandenburg, J. G. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(33), e202203444. [Link]
Sharma, P., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Journal of the Serbian Chemical Society, 76(10), 1343-1353. [Link]
Application Note: Synthesis and Utilization of the PSMBR-1 Metal-Organic Polyhedron from 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Introduction & Mechanistic Insights While traditional Metal-Organic Frameworks (MOFs) rely on rigid, highly symmetrical ligands to form infinite 3D lattices, the synthesis of discrete, soluble nanometer-sized architectur...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Insights
While traditional Metal-Organic Frameworks (MOFs) rely on rigid, highly symmetrical ligands to form infinite 3D lattices, the synthesis of discrete, soluble nanometer-sized architectures—often termed Metal-Organic Polyhedra (MOPs) or metallacages—requires a fundamentally different topological approach. The ligand 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS: 1808917-74-9) serves as a highly specialized tetradentate N-donor building block designed specifically for this purpose [1].
As a Senior Application Scientist, it is crucial to understand the causality behind this ligand's design and why it preferentially forms a discrete nanobarrel rather than an extended polymeric MOF [1]:
Unsymmetrical Geometry: The non-symmetric distribution of the four imidazole donors disrupts the infinite propagation vectors required for 3D lattice formation.
Rotational Freedom: The single C–N bonds connecting the imidazole rings to the carbazole core provide critical rotational flexibility. This allows the donor moieties to dynamically adjust their conformation during self-assembly to satisfy the geometric demands of the metal acceptor.
Amphiphilic Contrast & "Ship-in-a-Bottle" Capability: When coordinated with a 90° cis-blocked Pd(II) acceptor such as cis-(tmeda)Pd(NO3)2, the resulting[Pd8L4] complex (designated as PSMBR-1 ) features a highly hydrophobic interior lined by the carbazole walls, and a hydrophilic exterior decorated with nitrate counterions and tmeda groups. This renders the entire macromolecule water-soluble while maintaining an open cavity capable of encapsulating hydrophobic polyaromatic hydrocarbons (PAHs) [1].
Fig 1: Structural features of the carbazole ligand driving discrete nanobarrel formation.
Experimental Protocols
The following self-validating protocols detail the synthesis of the PSMBR-1 nanobarrel and its subsequent use as a carrier for water-insoluble fluorophores.
Protocol A: Coordination-Driven Self-Assembly of PSMBR-1
This protocol leverages thermodynamic control to ensure the formation of the most stable discrete linkage isomer.
Preparation: Weigh 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (L) and the metal acceptor cis-(tmeda)Pd(NO3)2 in a strict 1:2 molar ratio (representing the 4:8 stoichiometry of the final barrel).
Dissolution & Assembly: Suspend the precursors in a mixed solvent system (e.g., DMSO/Water). Stir the mixture continuously at 50°C for 24 hours. Causality: The elevated temperature provides the activation energy necessary to overcome kinetic traps (polymeric intermediates), allowing the system to thermodynamically equilibrate into the discrete Pd8 tetrafacial barrel.
Isolation: Concentrate the solution under reduced pressure and precipitate the product using a non-coordinating anti-solvent (e.g., acetone). Centrifuge at 8,000 rpm for 10 minutes, decant the supernatant, and dry the pellet under a vacuum.
System Validation: Dissolve a 5 mg aliquot of the dried powder in D2O. Analyze via 1H NMR spectroscopy. Self-Validation Check: The successful formation of a highly symmetrical discrete species is confirmed by the presence of sharp, distinct aromatic peaks that are uniformly shifted relative to the free ligand. Broad, unresolved baseline humps indicate incomplete assembly or polymeric contamination.
Protocol B: Aqueous Encapsulation of Water-Insoluble Fluorophores
This procedure utilizes the hydrophobic effect to drive guest inclusion.
Suspension: Prepare a 1 mM aqueous solution of the purified PSMBR-1 host. Add an excess (approx. 5 equivalents) of a solid, water-insoluble fluorophore (e.g., perylene or coronene) directly to the aqueous phase.
Encapsulation: Stir the biphasic suspension vigorously in the dark at room temperature for 24 hours. Causality: The thermodynamic penalty of water molecules interacting with the hydrophobic PAH drives the guest molecules into the hydrophobic carbazole-lined cavity of PSMBR-1.
Filtration: Pass the suspension through a 0.22 μm PTFE syringe filter to completely remove any unencapsulated, solid guest molecules.
System Validation: Irradiate the clear aqueous filtrate with a handheld UV lamp (365 nm). Self-Validation Check: The emergence of intense fluorescence (e.g., bright blue emission for perylene) in the previously non-fluorescent aqueous phase provides immediate, visual confirmation of successful host-guest complexation [1].
Fig 2: Workflow for the self-assembly of PSMBR-1 and subsequent fluorophore encapsulation.
Quantitative Data & Physicochemical Properties
The following table summarizes the critical quantitative parameters for the ligand and the resulting supramolecular assembly [1, 2].
1:1 (Confirmed via X-ray diffraction for coronene⊂PSMBR-1)
Validated Guests
Coronene, Perylene, Anthracene, PTCDA
References
Bijan Roy, Aloke Kumar Ghosh, Shubhi Srivastava, Patrick D'Silva, Partha Sarathi Mukherjee. "A Pd8 Tetrafacial Molecular Barrel as Carrier for Water Insoluble Fluorophore". Journal of the American Chemical Society, 2015. URL:[Link]
Application
Application Note: Engineering Water-Soluble Molecular Nanobarrels using 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Target Audience: Supramolecular Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Advanced Technical Guide & Experimental Protocols Introduction & Mechanistic Insights The development of disc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Supramolecular Chemists, Materials Scientists, and Drug Delivery Professionals
Document Type: Advanced Technical Guide & Experimental Protocols
Introduction & Mechanistic Insights
The development of discrete, nanometer-sized molecular architectures via metal-ligand coordination has revolutionized host-guest chemistry. While symmetrical ligands reliably form closed-shell architectures (e.g., molecular squares or cages), the use of unsymmetrical, multitopic donors allows for the construction of open-barrel topologies[1].
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (Ligand L) is a highly specialized tetradentate N-donor building block[2]. Its design is governed by three critical mechanistic principles:
Rigid Fluorophoric Core: The 9-methyl-9H-carbazole backbone provides a rigid, planar, and electron-rich foundation that defines the hydrophobic walls of the assembled nanobarrel[3].
Rotational Freedom: The four imidazole groups possess rotational flexibility around the C–N bonds. This specific unsymmetrical nature allows the ligand to bypass chaotic oligomerization, converging thermodynamically into a single linkage-isomeric tetrafacial barrel when paired with the right metal node[2].
Directional Metal Capping: By reacting Ligand L with cis-(tmeda)Pd(NO3)2, the tmeda (N,N,N′,N′-tetramethylethane-1,2-diamine) acts as a capping agent. It occupies two of the four coordination sites on the square-planar Pd(II) ion, enforcing a strict 90° coordination angle for the incoming imidazole nitrogens. This prevents the formation of infinite 3D Metal-Organic Frameworks (MOFs) and forces the assembly of a discrete Pd8L4 molecular nanobarrel (PSMBR-1) [4].
The resulting PSMBR-1 complex features a highly hydrophobic internal cavity ideal for encapsulating water-insoluble polyaromatic hydrocarbons (PAHs) or fluorophores (e.g., perylene), while its exterior is rendered highly water-soluble by the 16 nitrate counterions[5]. This makes it an exceptional vehicle for intracellular drug delivery and live-cell imaging[2].
Physicochemical & Quantitative Data Summary
To ensure reproducibility, the quantitative parameters of the ligand and its resulting supramolecular assembly are summarized below.
Driven by 16 NO3⁻ counterions; critical for biological assays.
Host-Guest Affinity
Hydrophobic PAHs (e.g., Coronene)
The carbazole walls shield hydrophobic guests from the aqueous environment.
Supramolecular Assembly & Application Workflow
The following diagram illustrates the logical progression from ligand coordination to live-cell imaging.
Caption: Coordination-driven assembly of PSMBR-1 and its application in intracellular fluorophore delivery.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each phase includes a mandatory quality control step to ensure the causality of the reaction is maintained before proceeding to complex biological applications.
Protocol A: Synthesis of the Pd8 Tetrafacial Molecular Barrel (PSMBR-1)
Objective: To drive the thermodynamic self-assembly of the discrete nanobarrel.
Preparation: In a clean, dry glass vial, dissolve 1.0 equivalent of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole in anhydrous Dimethyl Sulfoxide (DMSO) to form a clear solution.
Metal Addition: Add exactly 2.0 equivalents of cis-[(tmeda)Pd(NO3)2] to the solution[4].
Thermodynamic Equilibration: Seal the vial and heat the mixture overnight at 70°C.
Causality: Heating provides the activation energy required to break kinetic coordination missteps, allowing the system to reach the lowest-energy thermodynamic minimum (the discrete Pd8L4 barrel)[1].
Isolation: Cool the solution to room temperature. Add a large excess of Ethyl Acetate (EtOAc) to the DMSO solution.
Collection: Centrifuge the resulting suspension. Discard the supernatant, wash the off-white solid pellet twice with fresh EtOAc, and dry under vacuum[4].
System Validation (Quality Control):
Solubility Check: The resulting powder must be highly soluble in water (unlike the starting ligand).
NMR Verification: Dissolve a small aliquot in D₂O and perform ¹H NMR. The imidazole protons must show a distinct downfield shift compared to the free ligand, confirming Pd(II) coordination. A single set of sharp peaks indicates the formation of a single highly symmetric species rather than a polymeric mixture.
Protocol B: Host-Guest Encapsulation of Hydrophobic Fluorophores
Objective: To sequester a water-insoluble molecule within the hydrophobic cavity of PSMBR-1.
Aqueous Suspension: Dissolve the purified PSMBR-1 in deionized water. Add an excess of a water-insoluble fluorophore (e.g., perylene or coronene) directly to the aqueous solution[5].
Encapsulation: Stir the heterogeneous mixture vigorously at room temperature for 12–24 hours.
Causality: The hydrophobic effect drives the insoluble fluorophore out of the aqueous phase and into the lipophilic carbazole-lined cavity of the nanobarrel[1].
Filtration: Pass the mixture through a 0.22 µm syringe filter to remove all unencapsulated, solid fluorophore.
Collection: The clear filtrate now contains the water-soluble inclusion complex (Fluorophore ⊂ PSMBR-1)[2].
System Validation (Quality Control):
Fluorescence Spectroscopy: Analyze the filtrate. Free perylene in water exhibits negligible fluorescence due to aggregation and insolubility. A strong, characteristic monomeric fluorescence emission spectrum confirms successful encapsulation within the barrel.
Protocol C: In Vitro Live-Cell Imaging Application
Objective: To utilize the loaded nanobarrel as a transmembrane delivery vector.
Cell Culture: Seed HeLa cells in a glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS until 70-80% confluent.
Incubation: Replace the media with fresh media containing a non-toxic concentration of the Fluorophore ⊂ PSMBR-1 complex. Incubate for 2–4 hours at 37°C[5].
Causality: The water-soluble exterior allows the complex to travel through the culture media, while the overall nanostructure facilitates endocytosis or membrane permeation without the need for cytotoxic co-solvents (like DMSO)[1].
Washing: Carefully wash the cells three times with 1X PBS to remove any extracellular nanobarrels.
Imaging: Image the live cells using a Confocal Laser Scanning Microscope (CLSM) utilizing the excitation/emission wavelengths specific to the encapsulated fluorophore.
System Validation (Quality Control):
Morphology Check: Observe the cells under brightfield. The cell morphology must remain unaltered compared to a control group, validating that the PSMBR-1 carrier is non-toxic and biocompatible[5].
Signal Localization: Fluorescence should be localized intracellularly (typically in the cytoplasm/endosomes), proving successful carrier-mediated transport.
References
Roy, B., Ghosh, A. K., Srivastava, S., D'Silva, P., & Mukherjee, P. S. (2015). A Pd8 Tetrafacial Molecular Barrel as Carrier for Water Insoluble Fluorophore. Journal of the American Chemical Society, 137(37), 11916-11919. DOI: 10.1021/jacs.5b08008. Retrieved from[Link]
Roy, B., et al. (2015). A Pd8 Tetrafacial Molecular Barrel as Carrier for Water Insoluble Fluorophore (PubMed Abstract). National Library of Medicine. Retrieved from[Link]
Techpedia. Design & Synthesis of Self-assembled Nano-Vessel for Transporting Fluorophore Inside Live Cell. Retrieved from[Link]
Supramolecular Catalysis via Confined Nanospaces: Application of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Executive Overview The development of artificial enzyme-like catalysts relies heavily on the design of discrete molecular architectures that can encapsulate substrates and manipulate their transition states. The ligand 1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The development of artificial enzyme-like catalysts relies heavily on the design of discrete molecular architectures that can encapsulate substrates and manipulate their transition states. The ligand 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS: 1808917-74-9) serves as a highly specialized, unsymmetrical tetratopic donor[1]. When reacted with cis-blocked Palladium(II) acceptors, it undergoes coordination-driven self-assembly to form well-defined, tetrafacial tube-shaped nanostructures (e.g., the MT-1 cage)[2]. These supramolecular cages possess hydrophobic cavities bounded by aromatic carbazole walls, making them exceptional "molecular vessels" for catalyzing intramolecular [4+2] cycloaddition reactions[3].
Mechanistic Causality: The "Molecular Vessel" Effect
Ligand Design and Self-Assembly Logic
The structural genius of 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole lies in its unsymmetrical geometry and the rotational freedom of its imidazole rings around the C–N bonds[4]. In traditional self-assembly, high symmetry is preferred to prevent the formation of chaotic polymeric mixtures. However, the specific geometry of this carbazole derivative, when paired with a 90° ditopic acceptor like [cis-(dppf)Pd(OTf)2] (where dppf = diphenylphosphinoferrocene), thermodynamically drives the assembly toward a single linkage-isomeric discrete tetragonal tube (MT-1)[2].
Transition State Pre-organization
In bulk solution, flexible substrates like O-allylated benzylidenebarbituric acid derivatives suffer a massive entropic penalty (
ΔS‡
) when adopting the highly ordered transition state required for an intramolecular hetero-Diels-Alder cycloaddition.
The MT-1 cage circumvents this via the confinement effect [3]:
Encapsulation : The hydrophobic carbazole walls attract the organic substrate out of the bulk solvent into the cavity.
Pre-organization : The spatial restriction of the nanospace forces the flexible substrate to fold into a reactive conformation.
Acceleration : By paying the entropic cost upfront during host-guest complexation, the activation energy for the [4+2] cycloaddition is drastically lowered, resulting in rapid, high-yield product formation[2].
Workflow Visualization
Figure 1: Mechanism of MT-1 catalyzed intramolecular [4+2] cycloaddition via host-guest confinement.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints to confirm both the assembly of the catalyst and the success of the reaction.
Protocol A: Coordination-Driven Synthesis of MT-1 Catalyst
Objective : Assemble the discrete tetragonal tube-shaped complex (MT-1) from the carbazole ligand and Pd(II) acceptor.
Step-by-Step Methodology :
Preparation : In a clean, dry 20 mL scintillation vial, add 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (1.0 equiv) and [cis-(dppf)Pd(OTf)2] (2.0 equiv)[2].
Solvation : Dissolve the solid mixture in a polar, non-coordinating solvent mixture (e.g., Nitromethane/DMSO, 9:1 v/v) to achieve a ligand concentration of 5 mM.
Thermodynamic Equilibration : Stir the solution at 60 °C for 16 hours.
Causality: Heating provides the activation energy necessary for the reversible Pd-N coordination bonds to break and reform, driving the system to the most thermodynamically stable discrete architecture (MT-1) rather than kinetic polymers[4].
Isolation : Cool to room temperature. Induce precipitation by the slow addition of diethyl ether. Centrifuge at 5000 rpm for 10 minutes and dry the resulting solid under vacuum.
Validation Checkpoint (Critical) :
1H NMR (DMSO-d6) : Confirm the assembly by observing a characteristic downfield shift of the imidazole protons compared to the free ligand, indicating successful Pd-N coordination. The splitting of signals into symmetrical sets confirms the formation of a single discrete cage.
ESI-MS : Look for the intact multivalent cage peaks (e.g.,
[M−n(OTf)]n+
) with the correct isotopic distribution for Palladium[3].
Protocol B: Supramolecular Catalysis of Intramolecular Cycloaddition
Objective : Utilize MT-1 to catalyze the hetero-Diels-Alder reaction of O-allylated benzylidenebarbituric acid derivatives[2].
Step-by-Step Methodology :
Reaction Setup : In an NMR tube or small reaction vial, dissolve the O-allylated benzylidenebarbituric acid substrate (10 mM) in a suitable solvent (e.g., Nitromethane-d3 or CD3NO2 for direct monitoring).
Catalyst Addition : Add 10 mol% of the validated MT-1 catalyst.
Incubation : Heat the reaction mixture to 80 °C.
Causality: While the cage lowers the activation barrier, mild heating ensures rapid turnover and prevents product inhibition (where the rigidified product binds too tightly to the cavity).
Validation Checkpoint (In Situ Monitoring) :
Monitor the reaction via 1H NMR aliquots every 2 hours. Track the disappearance of the terminal alkene protons of the allyl group and the emergence of upfield aliphatic signals corresponding to the fused cyclized product.
Product Extraction : Upon completion, extract the organic product using a non-polar solvent (e.g., hexanes/ethyl acetate mixture) in which the highly charged MT-1 cage is insoluble. This allows for the quantitative recovery of the supramolecular catalyst.
Quantitative Performance Data
The efficacy of the MT-1 molecular vessel is demonstrated by comparing the reaction kinetics and yields of the cycloaddition with and without the supramolecular catalyst.
Table 1: Comparative Efficiency of Intramolecular [4+2] Cycloaddition
Reaction Condition
Catalyst Loading
Solvent
Temperature
Time (h)
Yield (%)
Bulk Solution (Control)
None
Nitromethane
80 °C
24
< 10%
Small Molecule Acid (Control)
10 mol% (TFA)
Nitromethane
80 °C
24
< 15%
MT-1 Supramolecular Cage
10 mol%
Nitromethane
80 °C
12
> 90%
Note: The dramatic increase in yield confirms that the catalysis is driven by structural pre-organization within the cavity, not merely by Lewis acid activation from the Pd(II) centers[3].
References
Roy, B., Ghosh, A. K., Srivastava, S., D'Silva, P., & Mukherjee, P. S. "A Pd8 Tetrafacial Molecular Barrel as Carrier for Water Insoluble Fluorophore." Journal of the American Chemical Society, 2015, 137(37), 11916-11919. URL: [Link]
Roy, B., Devaraj, A., Saha, R., Jharimune, S., Chi, K.-W., & Mukherjee, P. S. "Catalytic Intramolecular Cycloaddition Reactions by Using a Discrete Molecular Architecture." Chemistry – A European Journal, 2017, 23(62), 15704-15712. URL: [Link]
Das, S., & Mukherjee, P. S. "Covalent Organic Cages in Catalysis." ACS Organic & Inorganic Au, 2023. URL: [Link]
Cullen, W., Misuraca, M. C., Hunter, C. A., Williams, N. H., & Ward, M. D. "Chemical Transformations in Confined Space of Coordination Architectures." Inorganic Chemistry, 2018. URL: [Link]
Unlocking the Electrochemical Landscape of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole: A Guide for Advanced Applications
Foreword: Charting a New Frontier in Electroactive Materials The convergence of carbazole and imidazole moieties within a single molecular framework presents a compelling frontier in the design of advanced functional mat...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting a New Frontier in Electroactive Materials
The convergence of carbazole and imidazole moieties within a single molecular framework presents a compelling frontier in the design of advanced functional materials. The carbazole core, renowned for its excellent hole-transporting capabilities, high thermal stability, and rich photophysical properties, serves as a robust scaffold.[1][2][3] When functionalized with imidazole groups, known for their electron-accepting character and versatile coordination chemistry, the resulting hybrid molecule, 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, is poised to exhibit a unique and tunable electrochemical profile.[4][5]
This guide provides a comprehensive overview of the anticipated electrochemical properties of this novel carbazole-imidazole derivative. While direct experimental data for this specific molecule is emerging, the protocols and insights presented herein are synthesized from the extensive body of literature on related carbazole and imidazole-containing compounds. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the full electrochemical potential of this promising molecule.
The Molecule of Interest: A Synergy of Donor and Acceptor Moieties
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a highly functionalized carbazole derivative. The central 9-methyl-9H-carbazole unit acts as an electron-rich core, a property that is fundamental to its hole-transporting applications in organic electronics.[1][2] The four imidazole substituents at the 1, 3, 6, and 8 positions are expected to significantly modulate the electronic properties of the carbazole core. Imidazole can act as an electron-withdrawing group, which would likely increase the oxidation potential of the carbazole moiety.[6] This tetra-substitution pattern also offers multiple sites for potential coordination with metal ions, opening avenues for the development of novel metal-organic frameworks (MOFs) and electrochemical sensors.[7][8]
Anticipated Electrochemical Behavior: A Mechanistic Perspective
The electrochemical behavior of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is predicted to be dominated by the redox activity of the carbazole core, influenced by the attached imidazole rings.
Oxidation of the Carbazole Core
The primary electrochemical process is expected to be the oxidation of the nitrogen atom within the carbazole ring, leading to the formation of a radical cation.[9][10] In unsubstituted carbazole, this oxidation occurs at approximately +1.2 V versus a Saturated Calomel Electrode (SCE).[10] The presence of four imidazole substituents is anticipated to shift this oxidation to a more positive potential due to their electron-withdrawing nature.[6] This shift can be advantageous in applications requiring materials with deep HOMO (Highest Occupied Molecular Orbital) energy levels for better alignment with other device components.[11]
The stability of the resulting radical cation will be a critical factor. The bulky imidazole groups may provide steric hindrance that prevents the dimerization or polymerization reactions often observed with unsubstituted carbazole radical cations, leading to more reversible electrochemical behavior.[12]
Potential for Electropolymerization
Carbazole and its derivatives are well-known to undergo electropolymerization, forming conductive polymer films on the electrode surface.[13] This process typically occurs through the coupling of radical cations at the 3 and 6 positions of the carbazole ring.[13] In the case of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, these positions are already substituted, which may hinder or alter the typical polymerization pathway. However, the potential for polymerization through other positions or involving the imidazole rings cannot be entirely ruled out and warrants investigation.[14]
Experimental Protocols for Electrochemical Characterization
To elucidate the electrochemical properties of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, a suite of electrochemical techniques should be employed. The following protocols are designed to provide a comprehensive understanding of the molecule's redox behavior.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone technique for investigating the redox properties of a molecule. It provides information on oxidation and reduction potentials, the reversibility of redox processes, and the stability of electrochemically generated species.
Protocol 1: Cyclic Voltammetry Analysis
Solution Preparation:
Prepare a 1 mM solution of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole in a suitable aprotic solvent such as acetonitrile or dichloromethane. The choice of solvent is critical; it must be able to dissolve the analyte and the supporting electrolyte and be electrochemically stable within the desired potential window.[15]
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure sufficient conductivity.[16]
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes prior to the experiment. Maintain an inert atmosphere over the solution throughout the measurement.[1]
Electrochemical Cell Setup:
Use a standard three-electrode setup:
Working Electrode: A glassy carbon or platinum button electrode is recommended for initial studies.[10]
Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) can be used. If using an SCE, a salt bridge is necessary to prevent chloride contamination.
Counter Electrode: A platinum wire or mesh.
Data Acquisition:
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive potential sufficient to observe the oxidation of the carbazole core (e.g., +2.0 V) and then reversing the scan back to the initial potential.
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes. A linear relationship between the peak current and the square root of the scan rate is indicative of a diffusion-controlled process.[1]
Internal Standard:
After recording the voltammograms of the analyte, add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined and stable potential, allowing for accurate potential referencing.
Diagram 1: Cyclic Voltammetry Workflow
Caption: Workflow for Cyclic Voltammetry Analysis.
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and can be used to determine accurate redox potentials and to resolve overlapping peaks.
Solution and Cell Setup: Prepare the solution and electrochemical cell as described in the CV protocol.
DPV Parameters:
Set the DPV parameters, including the pulse amplitude, pulse width, and scan increment. Typical values are a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan increment of 4 mV.
Data Acquisition: Scan the potential over the same range as in the CV experiment and record the differential pulse voltammogram. The peak potential in DPV is closely related to the half-wave potential (E₁/₂) from CV.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species in situ. This is particularly useful for identifying the formation of radical cations and observing any subsequent chemical reactions.
Protocol 3: Spectroelectrochemical Analysis
Specialized Cell: Use a spectroelectrochemical cell that incorporates an optically transparent electrode (e.g., indium tin oxide (ITO) coated glass or a platinum mini-grid).
Instrumentation: Couple the potentiostat to a UV-Vis-NIR spectrometer.
Data Acquisition:
Record the initial absorption spectrum of the solution with the electrode at a potential where no reaction occurs.
Apply a potential at which the carbazole core is oxidized and record the absorption spectra at different time intervals or as a function of applied potential.
The appearance of new absorption bands in the visible or near-infrared region can confirm the formation of the carbazole radical cation.
Data Presentation and Interpretation
The data obtained from these experiments will provide a wealth of information about the electrochemical properties of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole.
Table 1: Anticipated Electrochemical Data
Parameter
Expected Value (vs. Fc/Fc⁺)
Technique
Significance
First Oxidation Potential (Epa)
> +1.0 V
CV, DPV
Potential at which the carbazole core is oxidized.
Half-Wave Potential (E₁/₂)
Dependent on reversibility
CV
Thermodynamic redox potential of the molecule.
HOMO Energy Level
-5.1 to -5.5 eV
CV
Estimated from the onset of the first oxidation peak.
Reversibility (ipc/ipa)
Close to 1
CV
Indicates the stability of the generated radical cation.
Caption: Proposed one-electron oxidation of the carbazole core.
Applications and Future Directions
The unique electrochemical properties of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole suggest its potential in a variety of applications:
Organic Light-Emitting Diodes (OLEDs): Its anticipated high oxidation potential and stable radical cation make it a promising candidate for a hole-transporting or host material in OLEDs.[4][17]
Electrochemical Sensors: The multiple imidazole moieties can act as binding sites for metal ions or other analytes, enabling its use as a selective electrochemical sensor.[5]
Redox-Active MOFs: The molecule can serve as a redox-active ligand for the construction of novel MOFs with applications in catalysis and energy storage.[7]
Electrochromic Devices: The potential for reversible color changes upon oxidation could be exploited in electrochromic windows and displays.[9]
Further research should focus on the detailed investigation of its electropolymerization behavior, the synthesis of its metal complexes, and the fabrication and testing of devices incorporating this versatile molecule.
Conclusion
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole stands as a molecule of significant interest at the intersection of materials science and electrochemistry. While its full potential is yet to be unlocked, the foundational understanding of its constituent parts provides a clear roadmap for its exploration. The protocols and insights detailed in this guide offer a robust framework for researchers to systematically characterize its electrochemical properties and pave the way for its application in next-generation electronic and sensory devices. The synergy between the carbazole donor and imidazole acceptors promises a rich and rewarding field of study for the discerning scientist.
References
Abdullah, M. Asiri, et al. "Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms." International Journal of Electrochemical Science 6 (2011): 252-266. [Link]
Abdullah M. Asiri, et al. "Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms." IIETA. [Link]
Oleksandr Bezvikonnyi, et al. "Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes." Molecules 25.1 (2020): 124. [Link]
Ryota Suzuki, et al. "Electron–electron repulsion in carbazole oligomer-attached tris (2,4,6-trichlorophenyl) methyl radicals." AIP Publishing. [Link]
S. G. Ramkumar, et al. "Functionalised carbazole as a cathode for high voltage non-aqueous organic redox flow batteries." New Journal of Chemistry 42.18 (2018): 15061-15068. [Link]
Ramakrishna Jagarapu, et al. "Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile." The Journal of Organic Chemistry 84.1 (2018): 233-243. [Link]
A. M. Önal, et al. "ELECTROPOLYMERIZATION OF A NEW CARBAZOLE-TETRA SUBSTITUTED PHENYLETHENE DERIVATIVE AND ITS ELECTROCHROMIC DEVICE APPLICATION." World Research Library. [Link]
Hong Huang, et al. "Butterfly-Shaped Tetrasubstituted Carbazole Derivatives as a New Class of Hosts for Highly Efficient Solution-processable Green Phosphorescent OLEDs." Amazon AWS. [Link]
Jessica M. de la Cruz, et al. "Assessing Carbazole Derivatives as Single-Electron Photoreductants." NSF PAR. [Link]
S. Bouzakraoui, et al. "Small carbazole-based molecules as hole transporting materials for perovskite solar cells." Journal of Molecular Graphics and Modelling 122 (2023): 108504. [Link]
D. Volyniuk, et al. "Sensitivity of Redox and Optical Properties of Electroactive Carbazole Derivatives to the Molecular Architecture and Methoxy Substitutions." The Journal of Physical Chemistry C 122.25 (2018): 13423-13434. [Link]
S. Scherf, et al. "Electrically Conductive Carbazole and Thienoisoindigo-Based COFs Showing Fast and Stable Electrochromism." ACS Nanoscience Au 3.3 (2023): 215-224. [Link]
M. A. R. L. R. Campos, et al. "Electrochemical Characterization of Imidazole-based Carboxamidrazones in Aqueous and Organic Solutions and Structure-Activity Re." Electroanalysis 32.7 (2020): 1461-1469. [Link]
Barnali Das, et al. "An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid." RSC Advances 14.47 (2024): 35687-35698. [Link]
Zhi-Qiang Wang, et al. "Two-Dimensional Covalent Organic Frameworks with Carbazole-Embedded Frameworks Facilitate Photocatalytic and Electrocatalytic Processes." MDPI. [Link]
Subha Pratihar, et al. "One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films." MDPI. [Link]
Viktorija Andruleviciene, et al. "Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices." ACS Omega 9.9 (2024): 10831-10842. [Link]
H. Meng, et al. "Synthesis and electrochemical characterization of a new polymer constituted of alternating carbazole and oxadiazole moieties." Synthetic Metals 100.3 (1999): 297-301. [Link]
Shuaishuai Zhang, et al. "Metal-organic frameworks-derived metal phosphides for electrochemistry application." Journal of Materials Science & Technology 123 (2022): 135-159. [Link]
Subha Pratihar, et al. "One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films." ResearchGate. [Link]
J. F. Ambrose, and R. F. Nelson. "Anodic Oxidation Pathways of Carbazoles I. Carbazole and N‐Substituted Derivatives." Journal of the Electrochemical Society 115.11 (1968): 1159. [Link]
S. S. S. Raj, et al. "Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell." Energy & Fuels 37.7 (2023): 5039-5063. [Link]
Muhammad Irfan, et al. "Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance." MDPI. [Link]
Y. Liu, et al. "Low-Cost Carbazole-Based Hole-Transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle." ACS Applied Materials & Interfaces 10.43 (2018): 37095-37104. [Link]
X. Zhang, et al. "Carbazole-Equipped Metal-Organic Framework for Stability, Photocatalysis, and Fluorescence Detection." Inorganic Chemistry 61.36 (2022): 14352-14360. [Link]
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Y. Wang, et al. "Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination." The Journal of Organic Chemistry 87.1 (2021): 686-695. [Link]
Application Notes and Protocols for 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)
Introduction: A Novel Bipolar Material for Advanced OLED Architectures The field of organic light-emitting diodes (OLEDs) is in a perpetual quest for materials that can enhance device efficiency, color purity, and operat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Novel Bipolar Material for Advanced OLED Architectures
The field of organic light-emitting diodes (OLEDs) is in a perpetual quest for materials that can enhance device efficiency, color purity, and operational lifetime. Within this landscape, bipolar host materials and efficient electron-transporting materials (ETMs) are critical components, particularly for demanding applications such as blue phosphorescent OLEDs (PhOLEDs). The molecule 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (hereafter referred to as 4ImCz-Me) presents a compelling architecture for these applications. This novel compound integrates a hole-transporting 9-methyl-9H-carbazole core with four electron-withdrawing 1H-imidazol-1-yl substituents. This strategic design is anticipated to yield a material with ambipolar charge transport characteristics and a high triplet energy, making it a prime candidate for use as a host in PhOLEDs or as a high-performance ETM.
The carbazole moiety is well-established for its robust thermal stability, high triplet energy, and excellent hole-transporting properties.[1][2] The introduction of four imidazole units at the 1, 3, 6, and 8 positions is expected to significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, thereby facilitating electron injection and transport.[3][4] This multi-substituent approach aims to create a balanced charge flux within the emissive layer of an OLED, a crucial factor for achieving high quantum efficiencies.[1] This document provides a comprehensive guide for researchers and scientists on the application of 4ImCz-Me in the fabrication and characterization of high-performance OLEDs.
Material Properties and Characterization
While specific experimental data for 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole in OLED applications is not extensively documented in public literature, its molecular structure allows for the projection of its key photophysical and electrochemical properties based on well-understood structure-property relationships in related carbazole-imidazole compounds.
Predicted Photophysical and Electrochemical Properties
The following table summarizes the anticipated properties of 4ImCz-Me, drawing parallels from analogous bipolar carbazole-imidazole materials.
Property
Predicted Value/Range
Rationale and Significance
Highest Occupied Molecular Orbital (HOMO)
-5.8 to -6.2 eV
The carbazole core dictates the HOMO level, which should be sufficiently deep to ensure efficient hole injection from typical hole-transport layers (HTLs) and to block electron leakage from the emissive layer.[5]
Lowest Unoccupied Molecular Orbital (LUMO)
-2.5 to -2.9 eV
The four electron-withdrawing imidazole groups are expected to significantly lower the LUMO level, facilitating electron injection from common electron-transport layers (ETLs) or cathodes.[3]
Triplet Energy (ET)
> 2.8 eV
The carbazole core generally imparts a high triplet energy. The substitution pattern is designed to minimize conjugation that would lower the triplet energy, making it suitable as a host for blue phosphorescent emitters.[6]
Glass Transition Temperature (Tg)
> 130 °C
The rigid and bulky structure should lead to good thermal and morphological stability, which is crucial for long device lifetimes.[6]
Electron Mobility (µe)
10-5 to 10-4 cm2V-1s-1
The multiple imidazole moieties are anticipated to provide pathways for efficient electron transport.[7]
Hole Mobility (µh)
10-5 to 10-4 cm2V-1s-1
The carbazole core is a well-known hole transporter. The overall charge transport is expected to be balanced.[6]
Experimental Protocols
Protocol 1: Synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway for 4ImCz-Me.
Protocol 2: Fabrication of a Phosphorescent OLED using 4ImCz-Me as a Host Material
This protocol describes the fabrication of a blue phosphorescent OLED using vacuum thermal evaporation.
1. Substrate Preparation:
Begin with pre-patterned indium tin oxide (ITO) coated glass substrates (sheet resistance < 20 Ω/sq).
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
Dry the substrates with a stream of high-purity nitrogen gas.
Immediately transfer the substrates to a UV-ozone cleaner and treat for 20 minutes to enhance the work function of the ITO and remove any residual organic contaminants.
2. Organic and Metal Layer Deposition:
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10-7 Torr).
Deposit the following layers sequentially without breaking the vacuum:
Hole Transport Layer (HTL): 30 nm of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB). Deposition rate: 0.2 Å/s.
Emissive Layer (EML): 20 nm of 4ImCz-Me co-deposited with 10 wt% of a blue phosphorescent emitter, such as bis(2-(4,6-difluorophenyl)pyridinato-C2,N)(picolinato)iridium(III) (FIrpic). Deposition rates should be adjusted to achieve the desired doping concentration (e.g., 1.8 Å/s for the host and 0.2 Å/s for the dopant).
Electron Transport Layer (ETL): 40 nm of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi). Deposition rate: 0.2 Å/s.[8]
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF). Deposition rate: 0.05 Å/s.
Cathode: 100 nm of aluminum (Al). Deposition rate: 1-2 Å/s.
3. Encapsulation:
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
Encapsulate the devices using a UV-curable epoxy and a glass lid. A moisture getter should be included within the encapsulated space to prolong the device lifetime.
OLED Device Architecture Workflow
Caption: Schematic of the OLED device stack and energy level diagram.
Protocol 3: Device Characterization
1. Electroluminescence (EL) Spectra and CIE Coordinates:
Measure the EL spectra using a spectroradiometer (e.g., Konica Minolta CS-2000).
The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates should be calculated from the EL spectra.
Drive the device at a constant current density (e.g., 10 mA/cm2).
2. Current Density-Voltage-Luminance (J-V-L) Characteristics:
Simultaneously measure the current density, applied voltage, and luminance using a source measure unit (e.g., Keithley 2400) and a calibrated photodiode.
The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m2.
3. Efficiency Measurements:
Calculate the current efficiency (in cd/A) and power efficiency (in lm/W) from the J-V-L data.
The external quantum efficiency (EQE, in %) can be calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
4. Operational Lifetime:
Measure the operational lifetime by monitoring the luminance decay over time while driving the device at a constant DC current, typically starting from an initial luminance of 1000 cd/m2.
The LT50 is the time it takes for the luminance to decrease to 50% of its initial value.
Expected Performance and Troubleshooting
Based on the performance of similar carbazole-imidazole host materials, an OLED fabricated with 4ImCz-Me is expected to exhibit high efficiency and good color purity for blue emission.
Expected Performance Metrics for a Blue PhOLED:
Metric
Expected Value
Turn-on Voltage
< 4.0 V
Maximum External Quantum Efficiency (EQE)
> 15 %
Maximum Current Efficiency
> 30 cd/A
Maximum Power Efficiency
> 25 lm/W
CIE Coordinates (x, y)
(0.14, 0.20)
Troubleshooting:
High Turn-on Voltage: This may indicate poor charge injection. Verify the cleanliness of the ITO surface and the integrity of the HIL and EIL. The HOMO and LUMO levels of adjacent layers should be well-matched.
Low Efficiency: This could be due to imbalanced charge transport, exciton quenching, or poor film morphology. Optimize the layer thicknesses and doping concentration. Ensure high purity of the 4ImCz-Me material, as impurities can act as charge traps or quenching sites.
Color Instability with Varying Voltage: This may suggest that recombination is occurring in multiple layers. The layer thicknesses and energy level alignment should be re-evaluated to ensure the recombination zone is confined within the emissive layer.
Conclusion
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a promising, yet underexplored, material for advanced OLED applications. Its unique molecular architecture, combining a hole-transporting carbazole core with multiple electron-withdrawing imidazole units, positions it as a potentially high-performing bipolar host material or electron-transporting material. The protocols and expected performance metrics outlined in this document provide a solid foundation for researchers to investigate the full potential of this compound in next-generation OLED displays and lighting. Further experimental validation of its photophysical properties and device performance is highly encouraged to fully elucidate its capabilities.
References
Cosimbescu, L., Wang, L., Helm, M., Polikarpov, E., & Swensen, J. (Year). Electron Transport Materials: Synthesis, Properties and Device Performance. SCIRP. Available at: [Link]
Volyniuk, D., et al. (2022). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. MDPI. Available at: [Link]
Li, Y., et al. (2021). Study on Electron Transport Characterization in TPBi Thin Films and OLED Application. ACS Publications. Available at: [Link]
Wang, Z., et al. (Year). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC. Available at: [Link]
Lee, C.-W., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega. Available at: [Link]
Chou, K.-H., et al. (2023). Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. RSC Publishing. Available at: [Link]
Chen, C.-H., et al. (2022). Imidazolyl-Phenylcarbazole-Based Host Materials and Their Use for Co-host Designs in Phosphorescent OLEDs. PubMed. Available at: [Link]
University of Ioannina. (Year). “Electrical and optical characterization of Organic LEDs with different Electron Transport Layers”. Repository of UOI "Olympias". Available at: [Link]
Chen, C.-H., et al. (2021). Imidazolyl-Phenylcarbazole-Based Host Materials and Their Use for Co-host Designs in Phosphorescent OLEDs. ResearchGate. Available at: [Link]
Zhang, Y., et al. (2024). Improving electron transportation and operational lifetime of full color organic light emitting diodes through a “weak hydrogen bonding cage” structure. RSC Publishing. Available at: [Link]
Application Note: Assembly and Integration of PSMBR-1 Supramolecular Nano-Devices using 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Executive Summary The engineering of supramolecular "nano-vessels" has revolutionized the targeted delivery of hydrophobic payloads in aqueous environments. This protocol details the integration of the carbazole-based te...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The engineering of supramolecular "nano-vessels" has revolutionized the targeted delivery of hydrophobic payloads in aqueous environments. This protocol details the integration of the carbazole-based tetraimidazole ligand, 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole[1], into a functional supramolecular device known as PSMBR-1 (a Pd8 tetrafacial molecular nanobarrel)[2]. By leveraging coordination-driven self-assembly, this protocol provides a self-validating workflow to construct the open-barrel architecture, encapsulate water-insoluble fluorophores (e.g., perylene) or polycyclic aromatic hydrocarbons (PAHs, e.g., coronene), and deploy the resulting host-guest complex for live-cell imaging[3].
Mechanistic Insights: The Causality of Design
Why this specific ligand?
The efficacy of the PSMBR-1 nano-device relies entirely on the precise geometric constraints of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole ()[2].
Steric Torsion : The imidazole moieties adjacent to the N-methyl group experience severe steric repulsion, forcing them to twist out of the carbazole plane[3]. This rotational flexibility prevents the formation of a flat, closed-cage structure.
Coordination Geometry : When reacted with the metal acceptor cis-[(tmeda)Pd(NO3)2], the 90° coordination angle of the Pd(II) corners forces the unsymmetrical ligands to assemble in a head-to-head fashion[3].
The "Open Barrel" Advantage : Unlike closed Platonic polyhedra, the resulting Pd8L4 tetrafacial architecture features an open-barrel topology[2]. This structural causality is critical: the open faces allow bulky, water-insoluble PAHs to enter the hydrophobic cavity, while the highly charged Pd(II) vertices maintain excellent aqueous solubility, making it an ideal biological carrier[3].
Quantitative Data Summary
Table 1: Physicochemical and Structural Parameters of the PSMBR-1 System
Highly Soluble (due to 8x Pd(II) cationic vertices)[3]
Experimental Workflows and Protocols
Workflow for the self-assembly of PSMBR-1 and live-cell delivery of hydrophobic payloads.
Protocol A: Self-Assembly of the PSMBR-1 Nano-Device
Self-Validation Checkpoint: The formation of a discrete Pd8L4 species rather than an amorphous polymeric network must be confirmed via NMR before proceeding to biological applications.
Preparation : In a clean, dry vial, dissolve 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (L) and cis-[(tmeda)Pd(NO3)2] in anhydrous Dimethyl Sulfoxide (DMSO) at a strict 1:2 molar stoichiometry[3].
Thermal Assembly : Seal the vial and heat the clear solution at 80 °C overnight (approx. 12-16 hours) under continuous magnetic stirring[3].
Causality: Thermodynamic control is required to allow dynamic error-checking of the coordination bonds, ensuring the system settles into the most thermodynamically stable Pd8L4 discrete architecture.
Precipitation & Isolation : Cool the solution to room temperature. Add an excess of Ethyl Acetate (EtOAc) to induce the precipitation of the highly charged PSMBR-1 complex[3].
Purification : Centrifuge to collect the off-white solid. Wash twice with EtOAc to remove residual DMSO and unreacted precursors. Dry under vacuum[3].
Validation : Re-dissolve the solid in D2O. Perform 1H NMR, 1H-1H COSY, and DOSY NMR. A single set of sharp peaks and a uniform diffusion coefficient validate the formation of a single discrete species[3]. High-resolution ESI-MS is required to confirm the exact Pd8L4 mass[3].
Protocol B: Aqueous Encapsulation of Hydrophobic Payloads
Host Solution : Prepare a clear aqueous solution of the purified PSMBR-1 nano-device (e.g., 1 mM in deionized water)[3].
Payload Introduction : Add an excess of the solid water-insoluble guest (e.g., Coronene for structural studies, or Perylene for fluorescence imaging) directly to the aqueous solution[3].
Host-Guest Complexation : Stir the heterogeneous mixture vigorously at room temperature for 24 hours.
Causality: The hydrophobic effect drives the water-insoluble PAHs out of the aqueous phase and into the hydrophobic 11.7 × 11.4 × 10.5 ų cavity of the water-soluble barrel[3].
Filtration : Pass the mixture through a 0.22 µm syringe filter. The unencapsulated, insoluble guest will be retained on the filter, yielding a clear, optically active filtrate containing the pure Guest⊂PSMBR-1 complex[3].
Protocol C: Integration into Live-Cell Imaging Assays
Cell Culture : Culture HeLa cells in DMEM supplemented with 10% FBS at 37 °C in a 5% CO2 atmosphere until 70-80% confluent[3].
Incubation : Replace the culture medium with an aqueous solution containing the Perylene⊂PSMBR-1 complex (diluted to the desired non-toxic working concentration in PBS or media)[3].
Uptake : Incubate the cells for exactly 30 minutes[3].
Causality: The highly cationic nature of the Pd(II) vertices facilitates rapid electrostatic interaction with the negatively charged cell membrane, promoting efficient endocytosis without requiring permeabilization agents.
Imaging : Wash the cells thrice with PBS to remove extracellular complexes. Image using a fluorescence microscope. A brilliant blue emission localized in the cytoplasm confirms successful intracellular delivery of the perylene payload, with minimal morphological changes indicating low cytotoxicity[3].
References
Roy, B., Ghosh, A. K., Srivastava, S., D'Silva, P., & Mukherjee, P. S. (2015). A Pd8 Tetrafacial Molecular Barrel as Carrier for Water Insoluble Fluorophore. Journal of the American Chemical Society, 137(37), 11916-11919.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists
Document Type: Advanced Application Note & Validated Protocols
Introduction & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant (MDR) Gram-negative pathogens, necessitates the development of novel pharmacophores. Carbazole-imidazole derivatives have emerged as highly potent, multi-target antimicrobial agents.
The carbazole nucleus provides a rigid, highly conjugated tricyclic system that facilitates deep insertion into lipid bilayers, while the imidazole moiety acts as a versatile pharmacophore capable of forming critical
π−π
interactions and hydrogen bonds with target protein residues[1].
The Dual-Action Mechanism
The antimicrobial efficacy of these conjugates is driven by a synergistic, dual-action mechanism:
Membrane Disruption: The lipophilic carbazole backbone drives the accumulation of the compound within the bacterial cell membrane, leading to physical disruption, loss of membrane integrity, and subsequent leakage of intracellular contents[2].
Intracellular Enzyme Inhibition: Upon translocating into the cytoplasm, the imidazole nitrogen and substituted functional groups interact via non-covalent bonding with bacterial DNA gyrase and topoisomerase II, effectively halting DNA replication and inducing cell death[3].
Fig 1: Dual-action antimicrobial mechanism of carbazole-imidazole derivatives.
Quantitative Antimicrobial Efficacy
Structural modifications—such as N-substitution, halogenation, or alkylation—significantly influence the minimum inhibitory concentration (MIC) of these derivatives[2]. The table below synthesizes the quantitative efficacy of various carbazole and imidazole classes against standard pathogenic panels.
To ensure rigorous, reproducible data, the evaluation of carbazole-imidazole derivatives must follow a self-validating workflow. Phenotypic susceptibility (MIC) is first established, followed by kinetic killing assays, and finally, orthogonal mechanistic validation.
Fig 2: Self-validating experimental workflow for antimicrobial screening.
Objective: Determine the lowest concentration of the derivative that completely inhibits visible bacterial growth.
Step-by-Step Methodology:
Inoculum Preparation: Culture the target strain (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL), then dilute 1:150 in MHB to achieve a working concentration of
106
CFU/mL.
Compound Dilution: Prepare a 10 mg/mL stock of the carbazole-imidazole derivative in 100% DMSO. Perform two-fold serial dilutions in MHB across a 96-well plate (Columns 1-10) to achieve a final test range of 128 µg/mL to 0.25 µg/mL. Crucial: Ensure final DMSO concentration remains
≤1%
to prevent solvent-induced toxicity.
Inoculation: Add 50 µL of the bacterial working suspension to each test well (final well volume = 100 µL; final bacterial concentration =
5×105
CFU/mL).
Vehicle Control: 50 µL MHB with 1% DMSO + 50 µL bacteria (Validates that the solvent is not the cause of inhibition).
Positive Control: Standard antibiotic (e.g., Ciprofloxacin) serially diluted.
Incubation & Readout: Incubate the plate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours.
Analysis: Blue/Purple wells indicate inhibition (no metabolic activity). Pink wells indicate bacterial growth (resazurin reduced to resorufin by viable cells). The MIC is the lowest concentration well remaining blue.
Protocol 3.2: Time-Kill Kinetics Assay
Objective: Differentiate between bacteriostatic (growth-pausing) and bactericidal (killing) activity.
Step-by-Step Methodology:
Prepare a starting inoculum of
5×105
CFU/mL in 10 mL of MHB.
Add the carbazole-imidazole derivative at concentrations corresponding to
1×MIC
,
2×MIC
, and
4×MIC
.
Incubate at 37°C with orbital shaking (150 rpm).
At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.
Serially dilute the aliquots in sterile PBS and plate 10 µL onto Mueller-Hinton Agar (MHA) plates.
Incubate plates for 24 hours at 37°C and count the colonies to calculate CFU/mL.
Analysis: A compound is defined as bactericidal if it achieves a
≥3log10
decrease in CFU/mL (99.9% kill) compared to the initial inoculum within 24 hours.
Objective: Mechanistically validate if the compound disrupts bacterial membrane integrity[2].
Step-by-Step Methodology:
Harvest mid-log phase bacterial cells via centrifugation (4000 × g, 10 min) and wash twice with sterile PBS. Resuspend to an
OD600
of 0.5.
Add Propidium Iodide (PI) to the suspension at a final concentration of 10 µM. Incubate in the dark for 10 minutes.
Aliquot 100 µL of the PI-cell suspension into a black, clear-bottom 96-well microtiter plate.
Add the carbazole-imidazole derivative (
2×MIC
) to the test wells.
Controls: Use 0.1% Triton X-100 as a positive control (100% permeabilization) and untreated cells as a negative control.
Measurement: Immediately monitor fluorescence using a microplate reader (Excitation: 535 nm, Emission: 615 nm) over 60 minutes.
Analysis: PI is membrane-impermeable. A rapid spike in fluorescence indicates that the derivative has physically ruptured the bacterial membrane, allowing PI to enter and intercalate with intracellular DNA.
Scientific Causality & Self-Validating System Architecture
As an Application Scientist, it is critical to understand why these specific methodological choices are made. A protocol is only as reliable as its internal controls.
Why Resazurin? Visual turbidity readouts in standard MIC assays are highly subjective, especially when testing lipophilic carbazole derivatives that may precipitate out of solution and mimic bacterial cloudiness. Resazurin acts as an objective, redox-sensitive metabolic indicator, eliminating false positives caused by compound precipitation.
The Necessity of Vehicle Controls: Carbazole-imidazole derivatives are inherently hydrophobic and require DMSO for solubilization. However, DMSO concentrations above 2% can independently lyse bacterial membranes. By capping DMSO at
≤1%
and including a dedicated Vehicle Control well, we isolate the antimicrobial causality entirely to the synthesized derivative, preventing confounding variables.
Orthogonal Validation: The workflow is designed as a closed, self-validating loop. The MIC assay identifies potency. The Time-Kill assay validates lethality. The PI Uptake assay confirms the physical mechanism. If a compound shows a low MIC but fails the PI assay, the researcher can immediately deduce that the mechanism of action is purely intracellular (e.g., DNA gyrase inhibition[3]) rather than membrane disruption[2].
Cytotoxicity Studies of Tetra(imidazolyl)carbazole Compounds: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Carbazole and its derivatives have long been a focus of medicinal chemistry due to their wide range of biological activities, including antitum...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives have long been a focus of medicinal chemistry due to their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The planar carbazole nucleus allows for intercalation with DNA, and various derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[3][4] Imidazole-containing compounds also exhibit significant therapeutic potential, including anticancer activities.[5][6] The combination of these two pharmacophores into a single molecular entity, such as tetra(imidazolyl)carbazole compounds, presents a promising avenue for the development of novel anticancer agents.[7]
This guide provides a comprehensive framework for assessing the cytotoxic potential of novel tetra(imidazolyl)carbazole compounds. It outlines detailed protocols for primary cytotoxicity screening, followed by secondary assays to elucidate the underlying mechanisms of cell death, such as apoptosis and cell cycle disruption. The methodologies described herein are designed to provide robust and reproducible data, essential for the preclinical evaluation of these promising therapeutic candidates.
Core Principles and Rationale
The central hypothesis is that tetra(imidazolyl)carbazole compounds will exhibit cytotoxic effects on cancer cell lines. The primary objective is to quantify this cytotoxicity, typically by determining the half-maximal inhibitory concentration (IC50). Subsequent mechanistic studies aim to understand how these compounds induce cell death. This knowledge is critical for lead optimization and further development.
Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of DNA synthesis, induction of apoptosis, and targeting signaling pathways like MAPK and AKT.[1] Some carbazole compounds are also known to target the JAK/STAT signaling pathway, which is crucial for the growth and survival of many tumor cells.[8] The inclusion of imidazole moieties may enhance these activities or introduce novel mechanisms of action.
Materials and Reagents
Reagent/Material
Supplier (Example)
Catalog Number (Example)
Notes
Selected Cancer Cell Line(s)
ATCC
e.g., A549, MCF-7, HeLa
Select cell lines relevant to the intended therapeutic target.
Solubilization Solution (e.g., DMSO, isopropanol with HCl)
N/A
N/A
To dissolve formazan crystals.
Annexin V-FITC Apoptosis Detection Kit
BD Biosciences
556547
Contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.
Propidium Iodide (PI)
Sigma-Aldrich
P4170
For cell cycle analysis.
RNase A
Thermo Fisher Scientific
EN0531
Ethanol, 70%
Fisher Scientific
AC615090010
For cell fixation.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of tetra(imidazolyl)carbazole compounds is depicted below. This multi-stage process ensures a thorough evaluation, from initial screening to mechanistic insights.
Caption: Overall experimental workflow for cytotoxicity assessment.
Detailed Protocols
Part 1: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Protocol:
Cell Seeding:
Harvest and count cells.
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of the tetra(imidazolyl)carbazole compound in culture medium. It is advisable to perform logarithmic serial dilutions (e.g., 0.01 to 100 µM).[12]
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
Incubate for 24, 48, or 72 hours.
MTT Addition and Incubation:
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[9][12]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Parameter
Recommended Value
Cell Seeding Density
5,000 - 10,000 cells/well
Compound Concentration Range
Logarithmic serial dilutions (e.g., 0.01 to 100 µM)[12]
Based on the IC50 values obtained, further experiments should be conducted to understand the mechanism of cell death.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[13]
Protocol:
Cell Treatment:
Seed cells in 6-well plates and treat with the tetra(imidazolyl)carbazole compound at concentrations around the IC50 value for the previously determined optimal time.
Include an untreated control.
Cell Harvesting and Staining:
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension to a flow cytometry tube.
Analyze the samples by flow cytometry as soon as possible (within 1 hour).[16]
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic/necrotic cells
Annexin V- / PI+: Necrotic cells
Flow cytometry with propidium iodide staining is a widely used technique to analyze DNA content and assess cell cycle distribution.[17] This allows for the identification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Protocol:
Cell Treatment:
Treat cells as described for the apoptosis assay.
Cell Fixation:
Harvest and wash the cells with PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[19]
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[19]
Incubate for 20-30 minutes at room temperature in the dark.[20]
Flow Cytometry Analysis:
Analyze the samples by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.
Data Interpretation:
A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Potential Signaling Pathway
Carbazole derivatives are known to influence various signaling pathways involved in cell proliferation and apoptosis.[1][21] A potential mechanism of action for tetra(imidazolyl)carbazole compounds could involve the modulation of key protein kinases such as those in the PI3K/AKT and MAPK pathways, or the STAT3 signaling pathway.[1][8]
Caption: Hypothesized signaling pathway targeted by compounds.
Troubleshooting and Interpretation
High background in MTT assay: Ensure complete removal of the culture medium before adding the solubilization solution. Phenol red in the medium can also contribute to background.[9]
Low signal in MTT assay: Check cell viability before seeding and optimize cell seeding density. Ensure the MTT solution is fresh and protected from light.
Smearing in cell cycle analysis: This may indicate excessive cell death or improper fixation. Adjust fixation time and handle cells gently.
The protocols outlined in this application note provide a robust starting point for the cytotoxic evaluation of novel tetra(imidazolyl)carbazole compounds. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, is crucial for identifying promising anticancer drug candidates. The inherent biological activity of the carbazole and imidazole scaffolds makes this class of compounds particularly interesting for further investigation in the field of oncology.[1][5]
References
Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC.
Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
Assaying cell cycle st
Annexin V staining assay protocol for apoptosis. Abcam.
How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.
Current status of carbazole hybrids as anticancer agents.
Carbazole Derivatives as ST
Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers.
Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-based Thiazole Deriv
MTT Assay Protocol for Cell Viability and Prolifer
A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Zhang.
Carbazoles: Role and Functions in Fighting Diabetes. MDPI.
Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling.
Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197. Benchchem.
The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound. PMC.
Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. R Discovery.
Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PMC.
Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences.
Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PubMed.
Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt deriv
Imidazole and carbazole derivatives as potential anticancer agents: molecular docking studies and cytotoxic activity evaluation.
Application Notes and Protocols: 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole as a Novel Biochemical Probe
Prepared by: Gemini, Senior Application Scientist Introduction: The Promise of a Tetra-functionalized Carbazole Scaffold Carbazole and its derivatives are a well-established class of aromatic heterocyclic compounds renow...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Promise of a Tetra-functionalized Carbazole Scaffold
Carbazole and its derivatives are a well-established class of aromatic heterocyclic compounds renowned for their robust photophysical properties, including high quantum yields and large Stokes shifts, making them ideal scaffolds for fluorescent probes.[1][2] The rigid, planar structure of the carbazole core is amenable to functionalization at multiple positions, allowing for the fine-tuning of its spectral and binding properties.[3] Concurrently, the imidazole moiety is a versatile building block in medicinal chemistry and probe design, capable of participating in hydrogen bonding, and, crucially, acting as an effective chelator for various metal ions.[4][5]
This document introduces 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole , a novel compound that strategically combines the fluorescent carbazole core with four imidazole units. While this specific molecule is not yet extensively characterized in the scientific literature, its unique structure presents a compelling hypothesis for its function as a highly selective, "turn-on" fluorescent probe. The tetra-imidazole substitution pattern suggests a strong potential for chelation-enhanced fluorescence (CHEF), particularly for divalent metal ions, or for specific interactions with biological macromolecules.
These notes provide a comprehensive, albeit predictive, guide for researchers and drug development professionals to unlock the potential of this promising molecule. We will outline the hypothesized mechanism of action and provide detailed investigational protocols for its characterization and application as a biochemical probe.
Hypothesized Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
We propose that 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole operates on the principle of Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the four imidazole rings can rotate freely around their single bonds to the carbazole core. This rotational freedom provides a non-radiative pathway for the decay of the excited state, effectively quenching the intrinsic fluorescence of the carbazole fluorophore.
Upon the introduction of a suitable analyte, such as a divalent metal ion (e.g., Zn²⁺), the imidazole groups can act as a tetradentate ligand, forming a rigid, coordinated complex. This chelation restricts the intramolecular rotation of the imidazole moieties, which in turn blocks the non-radiative decay pathway. As a result, the excited-state energy is more likely to be released via photon emission, leading to a significant increase in fluorescence intensity—a "turn-on" response.
Caption: Hypothesized CHEF mechanism for the probe.
Predicted Physicochemical and Photophysical Properties
The following properties are predicted based on the known characteristics of carbazole and imidazole derivatives.[6][7] Experimental verification is required and is outlined in the protocols below.
Soluble in DMSO, DMF; sparingly soluble in aqueous buffers
The carbazole core is hydrophobic, while imidazole groups add some polarity.
Excitation Max (λex)
~330 - 350 nm
Typical for N-substituted carbazole cores.
Emission Max (λem)
~380 - 450 nm
Dependent on solvent polarity and binding state. A blue-shift is possible upon binding.
Stokes Shift
> 50 nm
Carbazole derivatives often exhibit significant Stokes shifts.[1]
Quantum Yield (Φ)
Low in unbound state (<0.05); High in bound state (>0.3)
The core hypothesis of the CHEF mechanism.
Investigational Application Protocols
Safety Precaution: Always handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All experiments should be conducted in a well-ventilated area.
Protocol 1: Basic Photophysical Characterization
Objective: To determine the fundamental spectral properties of the probe.
Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store protected from light at -20°C.
Working Solution: Prepare a 10 µM working solution by diluting the stock solution in PBS (pH 7.4). Note the final percentage of DMSO (e.g., <0.1%) to ensure it does not affect the experiment.
Absorbance Spectrum:
a. Use the 10 µM working solution.
b. Scan the absorbance from 250 nm to 500 nm using the spectrophotometer, with PBS containing the same percentage of DMSO as a blank.
c. Identify the wavelength of maximum absorbance (λmax).
Fluorescence Spectra:
a. Using the fluorometer, excite the 10 µM working solution at its determined λmax.
b. Record the emission spectrum from (λmax + 20 nm) to 600 nm.
c. Identify the wavelength of maximum emission.
d. Next, set the emission monochromator to the maximum emission wavelength and perform an excitation scan to confirm the optimal excitation wavelength.
Protocol 2: In Vitro Sensing of Divalent Metal Ions (e.g., Zn²⁺)
Objective: To evaluate the probe's response to Zn²⁺ and determine its binding affinity and selectivity.
Materials:
Probe stock solution (10 mM in DMSO)
HEPES buffer (20 mM, pH 7.4)
ZnCl₂ stock solution (100 mM in deionized water)
Stock solutions of other metal chlorides (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂), 100 mM in water.
Fluorometer and 96-well black microplates.
Procedure:
Part A: Fluorescence Titration
Prepare a series of solutions in a 96-well plate. To each well, add HEPES buffer and the probe to a final concentration of 5 µM.
Add increasing concentrations of ZnCl₂ to the wells, ranging from 0 to 100 µM. Ensure the final volume in each well is identical (e.g., 200 µL).
Incubate the plate for 15 minutes at room temperature, protected from light.
Measure the fluorescence intensity of each well using the predetermined optimal excitation and emission wavelengths.
Data Analysis: Plot the fluorescence intensity as a function of Zn²⁺ concentration. Fit the data to a one-site binding model to calculate the dissociation constant (Kd).
Part B: Selectivity Assay
Prepare solutions in a 96-well plate.
In separate wells, add the probe (final concentration 5 µM) to HEPES buffer.
To these wells, add a high concentration (e.g., 1 mM) of the various metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺).
For a competitive assay, prepare a set of wells with the probe and a concentration of Zn²⁺ that gives a strong signal (e.g., 50 µM). Then, add the other metal ions at high concentration to these wells.
Measure the fluorescence intensity after a 15-minute incubation.
Data Analysis: Compare the fluorescence response of the probe to Zn²⁺ with its response to other metal ions.
Application Notes and Protocols for 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole: A Guide for Researchers
Disclaimer: The following application notes and protocols are based on the known chemical properties of carbazole and imidazole moieties and published research on analogous compounds. As 1,3,6,8-Tetra(1H-imidazol-1-yl)-9...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: The following application notes and protocols are based on the known chemical properties of carbazole and imidazole moieties and published research on analogous compounds. As 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a specific and potentially novel research compound, the provided methodologies should be considered as a starting point and may require optimization for specific experimental conditions.
Introduction: The Scientific Merit of Carbazole-Imidazole Conjugates
Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] The rigid, planar structure of the carbazole nucleus, combined with its electron-rich nature, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.[2] The incorporation of imidazole moieties into the carbazole framework can further enhance its biological and photophysical properties.[1] Imidazole and its derivatives are known to be present in numerous bioactive molecules and exhibit a wide range of pharmacological activities.[3] The conjugation of these two heterocyclic systems can lead to synergistic effects, resulting in compounds with potent antimicrobial, anticancer, and unique photophysical characteristics.[1][4]
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a multi-substituted carbazole derivative that holds promise for various research applications. The presence of four imidazole units is expected to significantly influence its electronic properties, solubility, and ability to coordinate with metal ions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential experimental setups and protocols for utilizing this compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is crucial for its effective use in experimental settings. While specific data for this compound may be limited, the general characteristics of carbazole-imidazole hybrids can provide valuable insights.
Property
Expected Characteristic
Rationale and Handling Recommendations
Molecular Formula
C₂₅H₁₉N₉
Confirmed by supplier data.
Molecular Weight
445.49 g/mol
Confirmed by supplier data.
Appearance
Likely a solid (powder/crystalline)
Based on typical carbazole derivatives.
Solubility
Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and potentially have some aqueous solubility due to the imidazole groups.
It is recommended to perform solubility tests in a range of solvents to determine the optimal solvent for stock solutions. For biological assays, DMSO is a common choice, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Stability
Generally stable under standard laboratory conditions.
Store in a cool, dry place away from light. For long-term storage, amber vials and storage at -20°C are recommended.
Purity
>98% (typical for research-grade chemicals)
It is advisable to confirm the purity by techniques such as HPLC or NMR before use in sensitive assays.
Potential Research Applications and Experimental Workflows
The unique structural features of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole suggest its potential utility in several research areas. The following sections outline detailed protocols for investigating these applications.
Antimicrobial Activity Evaluation
Scientific Rationale: The carbazole nucleus and imidazole moieties are known to be present in compounds with significant antibacterial and antifungal properties.[1][5] The introduction of multiple imidazole groups may enhance the compound's ability to interact with microbial targets.[1]
Experimental Workflow:
Figure 1: Workflow for Antimicrobial Activity Assessment.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Sterile DMSO for stock solution preparation
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Negative control (broth and DMSO without compound)
Spectrophotometer (plate reader)
Step-by-Step Procedure:
Preparation of Stock Solution:
Dissolve a known weight of the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
Further dilute this stock solution in the appropriate broth medium to create a working stock solution.
Serial Dilutions:
Add 100 µL of sterile broth to all wells of a 96-well plate.
Add 100 µL of the working stock solution to the first well of each row to be tested.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
Inoculum Preparation:
Prepare a standardized inoculum of the microbial strain to a turbidity equivalent to a 0.5 McFarland standard.
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation and Incubation:
Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and DMSO, but no compound).
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination:
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Anticancer Activity and Cytotoxicity Assessment
Scientific Rationale: Carbazole derivatives have shown promising antiproliferative activity against various cancer cell lines by inducing apoptosis and arresting the cell cycle.[7][8] The imidazole moiety has also been incorporated into anticancer drug candidates.[4]
Experimental Workflow:
Figure 2: Workflow for Cytotoxicity Assessment.
Protocol: MTT Assay for Cell Viability and IC₅₀ Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Sterile 96-well cell culture plates
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Positive control (e.g., doxorubicin)
Negative control (cells treated with vehicle, e.g., DMSO)
Step-by-Step Procedure:
Cell Seeding:
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the compound in DMSO.
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations.
Include wells with a positive control and a negative control (vehicle only).
Incubate the plate for 24, 48, or 72 hours.
MTT Addition and Incubation:
After the incubation period, add 10-20 µL of MTT solution to each well.
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
Solubilization and Absorbance Measurement:
Carefully remove the medium containing MTT.
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Application as a Fluorescent Probe and in Bioimaging
Scientific Rationale: Carbazole-imidazole conjugates are known to exhibit interesting photophysical properties, including fluorescence.[12][13][14] These properties can be exploited for developing fluorescent probes for detecting specific analytes or for cellular imaging.
Experimental Workflow:
Figure 3: Workflow for Fluorescence Applications.
Protocol: Preliminary Evaluation of Fluorescent Properties
Fluorescence microscope with appropriate filter sets
PBS (phosphate-buffered saline)
Step-by-Step Procedure:
Cell Treatment:
Incubate the cultured cells with a low, non-toxic concentration of the compound in culture medium for a specific duration.
Washing:
Gently wash the cells with PBS to remove any excess compound.
Imaging:
Image the cells using a fluorescence microscope. Excite the cells at a wavelength close to the compound's λₘₐₓ and collect the emission at the appropriate wavelength range.
Co-localization (Optional):
To determine the subcellular localization of the compound, co-stain the cells with organelle-specific fluorescent dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).
Data Interpretation and Troubleshooting
Assay
Potential Issue
Troubleshooting Suggestion
MIC Assay
No inhibition observed
- Increase the concentration range of the compound. - Verify the viability of the microbial inoculum. - Check for compound precipitation in the broth.
MTT Assay
High background signal
- Ensure complete removal of the MTT solution before adding the solubilizing agent. - Use a background control (wells with medium and MTT but no cells).
Low signal
- Increase the cell seeding density or the incubation time. - Ensure the MTT solution is fresh and protected from light.
Fluorescence Imaging
No cellular fluorescence
- Increase the concentration of the compound or the incubation time. - Check for photobleaching by reducing the excitation light intensity or exposure time. - Confirm cellular uptake using a different method if possible.
Conclusion
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a promising compound with a wide range of potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore its antimicrobial, anticancer, and fluorescent properties. As with any novel compound, careful optimization of these protocols will be essential for obtaining robust and reproducible results.
References
Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. PMC.
Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC.
Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Deriv
An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances.
Antimicrobial Potential of Carbazole Derivatives.
Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Publishing.
Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential. ACS Omega.
Design, Synthesis, Molecular Docking and Biological Evaluation of New Carbazole Derivatives as Antimicrobial Agents. Journal of Chemical Health Risks.
Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt deriv
Current status of carbazole hybrids as anticancer agents.
Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line.
Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
Imidazole MOFs linkers. Alfa Chemistry.
Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. PMC.
Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. RSC Publishing.
A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. PubMed.
Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations.
Carbazole Derivatives as Potential Antimicrobial Agents. PMC.
Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group.
Synthesis and Biological Evaluation of Novel Imidazole Deriv
Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.
Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. PMC.
Synthesis of carbazoles and derivatives
Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity. PMC.
Cell Viability Assays. NCBI Bookshelf.
Synthesis, antimicrobial activity and cytotoxicity of some new carbazole deriv
Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission.
Protocol for Cell Viability Assays. BroadPharm.
Imidazole–carbazole conjugate for two-photon-excited photodynamic therapy and fluorescence bioimaging. RSC Publishing.
Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. PMC.
MTT assay protocol. Abcam.
MTT Assay Protocol for Cell Viability and Prolifer
Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances.
Synthesis and characterization of carbazole derivatives and their antimicrobial studies. PubMed.
Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution St
A carbazole-functionalized metal−organic framework for efficient detection of antibiotics, pesticides and nitroaromatic compounds.
The significance of metal coordination in imidazole‐functionalized metal organic frameworks for carbon dioxide utilization. ePrints Soton - University of Southampton.
Metal-organic frameworks based on flexible bis(imidazole) and dicarboxylic ligands and their applications as selective sensors for magnesium nitrate.
A carbazole-functionalized metal–organic framework for efficient detection of antibiotics, pesticides and nitroarom
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io.
Assessing Carbazole Derivatives as Single-Electron Photoreductants.
Computational and infrared spectroscopic investigations of N-substituted carbazoles. SpringerLink.
Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. PMC.
Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. SpringerLink.
Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing.
Technical Support Center: Synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Welcome to the technical support center for the synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring the successful and high-yield synthesis of this complex molecule. This document moves beyond a simple protocol, delving into the causality behind experimental choices to empower you to optimize your results.
Synthetic Overview & Key Challenges
The synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is typically approached via a two-stage process. First, the carbazole core is exhaustively halogenated, most commonly via bromination, to produce 1,3,6,8-tetrabromo-9-methyl-9H-carbazole. This intermediate is then subjected to a multiple C-N cross-coupling reaction with imidazole, usually under palladium catalysis (e.g., Buchwald-Hartwig amination), to yield the final product.
The primary challenge in this synthesis is achieving a high yield of the fully substituted product. Issues such as incomplete coupling, catalyst deactivation, and difficult purification are common hurdles. This guide provides a structured approach to identifying and resolving these issues.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low or No Yield of the Final Product in Stage 2 (C-N Coupling)
Question: My Buchwald-Hartwig reaction has stalled, resulting in a low yield of the tetra-substituted product. What are the likely causes and how can I fix it?
This is the most common problem, often stemming from several interrelated factors concerning the catalyst system and reaction conditions.
Possible Cause 1: Inactive Palladium Catalyst.
Explanation: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species, which is sensitive to oxygen. If your reaction is not performed under strictly inert conditions, the catalyst can oxidize and become inactive.[1] Modern palladium precatalysts, such as G3 or G4 palladacycles, are often more effective than traditional sources like Pd(OAc)₂ because they form the active Pd(0) catalyst more cleanly and efficiently.[2]
Solution:
Ensure a Rigorously Inert Atmosphere: Use a glovebox or Schlenk line techniques. All solvents and reagents must be thoroughly degassed. A common method is to sparge the solvent with argon or nitrogen for 30 minutes or use several freeze-pump-thaw cycles.[3]
Use a High-Quality Precatalyst: If you are using a Pd(II) source, consider switching to a modern palladacycle precatalyst. If you must use a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates may be beneficial.[2]
Possible Cause 2: Suboptimal Ligand Choice.
Explanation: The ligand is critical for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] The coupling of N-heterocycles like imidazole can be challenging. Bulky, electron-rich phosphine ligands are generally required to promote the reaction.[1]
Solution:
Select an Appropriate Ligand: For N-heterocycle coupling, ligands such as XPhos or DavePhos are often effective choices.[2][4]
Screen Ligands: If yield is still low, it is advisable to screen a small panel of different Buchwald-Hartwig ligands to find the optimal one for this specific transformation.
Possible Cause 3: Incorrect Base Selection or Stoichiometry.
Explanation: The base deprotonates the imidazole, making it a more effective nucleophile. A strong, non-nucleophilic base is required.[2] However, the physical properties and stoichiometry are also crucial. Using an insufficient amount of base will result in an incomplete reaction.
Solution:
Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are commonly used.[2][5] For this tetra-substitution, a slight excess of base per bromine atom is recommended (e.g., 4.4-5.0 equivalents total).
Ensure Base Quality: The physical properties of the base can matter. Grinding the base into a fine powder before use can increase its surface area and reactivity.[2]
Possible Cause 4: Steric Hindrance.
Explanation: The sequential substitution of four imidazole groups onto the carbazole core becomes progressively more difficult due to increasing steric hindrance. The final C-N bond formation is often the rate-limiting step.
Solution:
Increase Reaction Temperature and Time: Driving the reaction to completion may require elevated temperatures (e.g., 100-120 °C in toluene or dioxane) and extended reaction times (24-48 hours).[3]
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and may improve yields by overcoming high activation energy barriers, particularly for the final substitution step.[4]
Issue 2: Complex Product Mixture with Partially Substituted Intermediates
Question: My final product is contaminated with significant amounts of mono-, di-, and tri-imidazolyl carbazole species, making purification extremely difficult. How can I drive the reaction to completion?
Explanation: This is a direct consequence of the issues described above (catalyst, ligand, base, steric hindrance) leading to an incomplete reaction. The goal is to optimize conditions to favor the formation of the tetra-substituted product.
Solution:
Increase Reagent Stoichiometry: Use a slight excess of imidazole (e.g., 4.4-4.8 total equivalents) to ensure it is not the limiting reagent.
Optimize Catalyst Loading: While typical catalyst loading is 2-5 mol%, for a challenging tetra-substitution, increasing the loading to 5-10 mol% may be necessary to maintain a sufficient concentration of active catalyst throughout the extended reaction time.
Solvent Choice: Solvents like toluene, 1,4-dioxane, or CPME are common choices. Toluene is often effective for reactions run at higher temperatures.[3][4] Anhydrous conditions are critical.[1]
Issue 3: Low Yield in Stage 1 (Bromination)
Question: The yield of my 1,3,6,8-tetrabromo-9-methyl-9H-carbazole precursor is low. What could be the problem?
Explanation: Incomplete bromination will lead to a mixture of under-brominated species, which will carry through to the next step and result in a complex product mixture and an inherently low yield of the target molecule.
Solution:
Ensure Sufficient Brominating Agent: Use a slight excess of N-Bromosuccinimide (NBS), typically 4.1-4.5 equivalents, to drive the reaction to completion.[6]
Reaction Conditions: The reaction is often performed in a polar aprotic solvent like Dimethylformamide (DMF) and may require heating (e.g., 60 °C) for an extended period (24 hours) to achieve full substitution.[6]
Purification and Characterization: It is crucial to purify the tetrabrominated intermediate thoroughly (e.g., by recrystallization) and confirm its purity by ¹H NMR before proceeding to the coupling step. The disappearance of signals corresponding to the 1,3,6,8-protons of the carbazole core is a key indicator of complete bromination.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere so critical for the Buchwald-Hartwig coupling step?A1: The catalytically active species, Pd(0), is readily oxidized by atmospheric oxygen to Pd(II), which is inactive in the catalytic cycle. This "catalyst death" is a primary cause of failed or low-yielding reactions. Using degassed solvents and maintaining the reaction under a positive pressure of an inert gas like argon or nitrogen is essential.[1][3]
Q2: Can I use a different coupling reaction instead of the Buchwald-Hartwig?A2: While the Buchwald-Hartwig amination is a robust and widely used method for C-N bond formation, other methods like the Ullmann condensation (a copper-catalyzed reaction) could potentially be used. However, Ullmann reactions often require higher temperatures and can be less substrate-tolerant than modern palladium-catalyzed systems. For a complex, sterically hindered substrate like this, the well-defined ligand-based palladium systems generally offer better control and higher yields.
Q3: How should I monitor the progress of the reaction?A3: Thin-Layer Chromatography (TLC) is a quick method, but given the high polarity and likely similar Rf values of the partially substituted intermediates and the final product, it can be difficult to interpret. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are far more reliable methods to monitor the disappearance of the starting material and the appearance of the mono-, di-, tri-, and the final tetra-substituted products over time.
Optimized Experimental Protocol
This protocol represents a robust starting point. Further optimization based on your specific laboratory setup and reagent sources may be required.
Part 1: Synthesis of 1,3,6,8-Tetrabromo-9-methyl-9H-carbazole
To a solution of 9-methyl-9H-carbazole (1.0 eq.) in anhydrous DMF, add N-bromosuccinimide (NBS) (4.4 eq.) portion-wise at room temperature.
Heat the reaction mixture to 60 °C and stir for 24 hours under a nitrogen atmosphere.
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
After completion, cool the reaction mixture to room temperature and pour it into a large volume of ice water.
Stir for 30 minutes, then collect the resulting precipitate by vacuum filtration.
Wash the solid extensively with water and then with a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/DMF) to yield the pure tetrabrominated product.[6] Confirm purity by ¹H NMR and Mass Spectrometry.
Part 2: Synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
In a glovebox, add 1,3,6,8-tetrabromo-9-methyl-9H-carbazole (1.0 eq.), imidazole (4.4 eq.), and sodium tert-butoxide (4.8 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 10 mol%).
Add anhydrous, degassed toluene. The reaction concentration should be approximately 0.1 M with respect to the carbazole starting material.
Seal the flask, remove it from the glovebox, and heat the mixture to 110 °C with vigorous stirring for 24-48 hours.
Monitor the reaction progress by LC-MS. If the reaction stalls, an additional portion of the catalyst/ligand may be added.
Upon completion, cool the reaction to room temperature and dilute with dichloromethane or ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel, using a gradient eluent system (e.g., starting with dichloromethane and gradually increasing the polarity with methanol) to isolate the final product.
Guan, Y. et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.
Heredia-Moya, J. et al. (2015). Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. PMC.
Al-Masoudi, N. A. et al. (2023). Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups. ProQuest. Available at: [Link]
University of Nottingham (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
Biagini, C. et al. (2022). An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. RSC Publishing. Available at: [Link]
Yamamoto, T. et al. (2003). Synthesis and Chemical Properties of π-Conjugated Poly(imidazole-2,5-diyl)s. ACS Publications. Available at: [Link]
Beaudry, C. M. et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. ACS Publications. Available at: [Link]
Das, B. et al. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Audience: Researchers, Synthetic Chemists, and Materials Scientists
🔬 Introduction & Compound Profiling
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS: 1808917-74-9, MW: 445.49 g/mol ) is a rigid, nitrogen-rich polyheterocycle frequently utilized as a Metal-Organic Framework (MOF) linker and in the development of organic light-emitting diodes (OLEDs)[1].
Purifying this molecule presents a unique set of challenges. The carbazole core is highly hydrophobic, while the four peripheral imidazole rings are highly polar, basic, and act as a powerful tetradentate-like coordination pocket. This leads to severe chromatographic tailing, poor solubility in standard non-polar solvents, and a high propensity for trapping transition metal catalysts (like Cu or Pd) used during its synthesis.
This guide provides field-proven, causality-driven solutions to the most common purification bottlenecks encountered with this compound.
❓ Frequently Asked Questions (Troubleshooting)
FAQ 1: Why is my crude product heavily colored (green/brown), and how do I remove metal catalysts?
The Causality: If you synthesized this compound via an Ullmann coupling (Cu-catalyzed) or Buchwald-Hartwig amination (Pd-catalyzed), the four imidazole rings act as a molecular "sponge." They actively chelate residual copper or palladium, forming stable metal complexes that standard aqueous workups cannot break.
The Solution: You must use a competitive chelator. Washing the organic layer with 0.1 M aqueous EDTA (pH 8-9) or 10% aqueous ammonium hydroxide will outcompete the imidazole rings for the metal ions. The metal will partition into the aqueous phase (e.g., turning blue for Cu-EDTA), leaving the organic layer pale yellow or colorless.
FAQ 2: Why does my compound streak from the baseline to the solvent front on silica gel TLC?
The Causality: The extreme basicity of the four unsubstituted imidazole nitrogens leads to strong hydrogen bonding and acid-base interactions with the acidic silanol groups (-SiOH) on standard silica gel.
The Solution: You must neutralize the stationary phase or switch it entirely.
Preferred Method: Use basic alumina instead of silica gel.
Alternative Method: Pre-treat standard silica gel with 1-2% Triethylamine (TEA). Use a polar eluent system such as Acetone/Hexane (e.g., 1:3 to 1:6 ratio) supplemented with 1% TEA, which has been proven effective for isolating imidazole-substituted carbazoles[2].
FAQ 3: I am scaling up (>10 grams). How can I purify this without column chromatography?
The Causality: Column chromatography becomes economically and practically unviable at scale for highly polar poly-imidazoles.
The Solution: Exploit the pH-dependent solubility of the molecule. The compound is highly soluble in acidic aqueous solutions (due to the protonation of the four imidazoles) but insoluble at neutral/basic pH. You can perform an acid-base reprecipitation, followed by solvent crystallization—a highly scalable method for refining carbazole derivatives[3].
🧪 Experimental Protocol: Self-Validating Acid-Base Precipitation & Metal Scavenging
This step-by-step methodology bypasses the need for silica gel chromatography, simultaneously removing metal contaminants and non-basic organic impurities.
Step 1: Acidic Dissolution
Suspend the crude 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole in 1.0 M HCl (aq) (approx. 20 mL per gram of crude). Stir vigorously for 30 minutes.
Validation Check: The target compound will protonate and dissolve into the aqueous phase. Unreacted carbazole starting materials will remain as an insoluble suspension.
Step 2: Organic Wash (Impurity Extraction)
Filter the acidic suspension to remove gross insoluble impurities. Transfer the acidic filtrate to a separatory funnel and wash with Dichloromethane (DCM) (3 × 20 mL).
Causality: The DCM extracts non-basic organic impurities, while the protonated target molecule remains safely in the aqueous layer. Discard the DCM layer.
Step 3: Metal Scavenging
Add EDTA disodium salt (0.5 equivalents relative to the theoretical yield) directly to the acidic aqueous layer. Stir for 15 minutes.
Step 4: Controlled Precipitation
Place the aqueous solution in an ice bath. Slowly add 2.0 M NaOH (aq) dropwise under vigorous stirring until the pH reaches 8.5 - 9.0.
Validation Check: As the pH neutralizes, the imidazoles deprotonate, and the pure target compound will crash out as a fine, pale-yellow/white precipitate. The aqueous supernatant should retain any blue/green tint (indicating trapped Cu-EDTA complexes).
Step 5: Isolation & Drying
Filter the precipitate via vacuum filtration. Wash the filter cake with copious amounts of distilled water to remove residual salts, followed by a small wash of cold acetone. Dry under vacuum at 60 °C overnight.
🗺️ Troubleshooting & Purification Workflow
Workflow for the purification and metal-scavenging of poly-imidazolyl carbazole derivatives.
📚 References
Title: Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes
Source: PubMed Central (PMC), Materials, 2022.
URL: [Link]
Title: Research on purification of refined carbazole and anthracene by Solvent crystallization
Source: Atlantis Press, BMECE Proceedings, 2015.
URL: [Link]
Technical Support Center: Troubleshooting 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole & PSMBR-1 Assemblies
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the physicochemical quirks, stability issues, and experimental bottlenecks associated with 1...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the physicochemical quirks, stability issues, and experimental bottlenecks associated with 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS: 1808917-74-9) and its downstream supramolecular assembly, the PSMBR-1 molecular barrel.
This guide bridges the gap between theoretical coordination chemistry and practical benchtop execution, ensuring your host-guest encapsulation and live-cell imaging experiments yield reproducible results.
Part 1: Frequently Asked Questions (Troubleshooting & Causality)
Q1: I prepared a stock solution of the free ligand in water, but it immediately precipitated. Is my batch defective?
No. The free carbazole-based tetraimidazole ligand is highly hydrophobic and essentially insoluble in pure water. Water solubility is only achieved after the ligand undergoes coordination-driven self-assembly with palladium nodes to form the highly charged, tetrafacial Pd8L4 molecular barrel (PSMBR-1) [1].
Solution: Always prepare your primary ligand stock solutions in polar aprotic solvents such as anhydrous DMSO or DMF.
Q2: My
1
H NMR spectrum of the free ligand in DMSO-
d6
shows broadened peaks and more signals than expected for a symmetric molecule. Is the ligand degrading?
Not necessarily; you are likely observing restricted rotation. The non-symmetric nature of the carbazole backbone, combined with severe steric repulsion between the N-methyl group and the imidazoles at the 1- and 8-positions, forces these specific imidazole rings to twist severely out of the carbazole plane[1]. This steric clash creates a high rotational barrier around the C–N bond at room temperature. Consequently, distinct magnetic environments (rotamers) are formed, leading to peak broadening or splitting.
Validation: Perform a Variable Temperature (VT) NMR experiment. Heating the sample to 80–100 °C will provide enough thermal energy to overcome the rotational barrier, causing the complex peaks to coalesce into the expected symmetric spectrum.
Q3: We are using the PSMBR-1 barrel to transport perylene into live cells, but we observe premature precipitation of the fluorophore in the culture medium. Why is the barrel failing?
You are experiencing competitive ligand exchange. The PSMBR-1 barrel relies on dynamic, reversible Pd(II)–N(imidazole) coordination bonds. Standard biological buffers (like PBS) and cell culture media (like DMEM) contain high concentrations of chloride ions (
≈
137 mM). Chloride is a strong nucleophile and a potent competing ligand for Pd(II). It displaces the imidazole nitrogens, causing the barrel to disassemble and prematurely drop its hydrophobic cargo (perylene) into the aqueous environment where it crashes out [1].
Solution: Perform initial dilutions and host-guest incubations in non-coordinating buffers such as HEPES or MOPS. Minimize the time the complex spends in high-chloride media prior to cellular uptake.
Q4: What is the optimal pH range for maintaining the stability of the assembled PSMBR-1 in solution?
Maintain the solution between pH 6.5 and 8.5.
Acidic conditions (pH < 6.0): The uncoordinated nitrogen atoms on the imidazole rings become protonated. This alters the electron density of the coordinating nitrogen, weakening the Pd–N bond and triggering acid-catalyzed disassembly.
Basic conditions (pH > 9.0): Hydroxide ions can outcompete the imidazole ligands, leading to the irreversible formation of palladium hydroxide precipitates.
Part 2: System Workflows & Disassembly Mechanisms
To conceptualize the stability limits of your assemblies, review the mechanistic pathways below.
Mechanism of PSMBR-1 barrel disassembly via chloride competition and mitigation strategy.
Step-by-step workflow for the self-assembly and cargo encapsulation of PSMBR-1.
Part 3: Step-by-Step Experimental Methodologies
These protocols are designed as self-validating systems. Visual cues (e.g., clear solutions turning to specific precipitates) are built into the steps to confirm successful progression.
Protocol A: Synthesis and Isolation of the PSMBR-1 Molecular Barrel
This protocol utilizes thermodynamic error-correction to ensure the formation of the discrete Pd8L4 barrel rather than uncontrolled polymeric networks [1].
Ligand Preparation: Dissolve 1.0 molar equivalent of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole in anhydrous DMSO to achieve a concentration of 5 mM. Sonicate until the solution is completely clear.
Metal Node Addition: To the stirring ligand solution, add 2.0 molar equivalents of
cis
-(tmeda)Pd(NO
3
)
2
(where tmeda = N,N,N′,N′-tetramethylethane-1,2-diamine).
Thermodynamic Assembly: Seal the reaction vial and heat the mixture at 60 °C for 12 to 16 hours. Causality note: Heating provides the activation energy required for reversible bond formation, allowing kinetically trapped misassembled oligomers to resolve into the thermodynamically stable barrel.
Isolation: Cool the solution to room temperature. Add a 10-fold volumetric excess of ethyl acetate (EtOAc) to the DMSO solution. An off-white precipitate will immediately form.
Collection: Isolate the precipitate via centrifugation (8,000 rpm, 5 mins). Wash the pellet twice with fresh EtOAc to remove residual DMSO. Dry under a vacuum. This powder is the water-soluble PSMBR-1 barrel.
Protocol B: Encapsulation of Hydrophobic Cargo (Perylene/Coronene)
Host Solubilization: Dissolve the isolated PSMBR-1 powder in deionized water or 10 mM HEPES buffer (pH 7.4) to a concentration of 1-2 mg/mL.
Cargo Introduction: Add a solid excess of the hydrophobic cargo (e.g., perylene or coronene) directly to the aqueous solution.
Encapsulation: Stir the suspension vigorously at room temperature for 24 hours. Causality note: The open-barrel architecture (11.7 × 11.4 × 10.5 ų) allows water-insoluble polyaromatic hydrocarbons to slip into the hydrophobic cavity driven by
π−π
stacking and the hydrophobic effect [1].
Purification: Filter the turbid mixture through a 0.22 µm PTFE syringe filter. The unencapsulated solid cargo will remain on the filter.
Validation: The resulting clear filtrate contains the pure inclusion complex (e.g., perylene
⊂
PSMBR-1). You can validate encapsulation via UV-Vis spectroscopy or by observing the fluorescence of the aqueous solution under a UV lamp.
Part 4: Quantitative Stability Data
Use the following table as a quick-reference guide for the physicochemical limits of the ligand and its assembled state.
Parameter
Free Ligand (CAS 1808917-74-9)
PSMBR-1 Assembly (Pd8L4 Barrel)
Aqueous Solubility
< 0.1 mg/mL (Insoluble)
> 20 mg/mL (Highly Soluble)
Optimal Solvents
DMSO, DMF
Water, HEPES, MOPS
Incompatible Media
Aqueous buffers (precipitates)
PBS, Tris, high [Cl⁻], pH < 6.0
Structural Dynamics
Restricted C–N rotation (sterics)
Rigid tetrafacial open barrel
Cavity Dimensions
N/A
11.7 × 11.4 × 10.5 ų
Primary Application
Precursor building block
Carrier for water-insoluble fluorophores
References
Roy, B., Ghosh, A. K., Srivastava, S., D'Silva, P., & Mukherjee, P. S. (2015). A Pd8 Tetrafacial Molecular Barrel as Carrier for Water Insoluble Fluorophore. Journal of the American Chemical Society, 137(37), 11916–11919. URL:[Link]
Optimization
Synthesis Support Center: Tetra(imidazolyl)carbazole Troubleshooting & FAQs
Welcome to the Technical Support Center for the synthesis of highly substituted carbazole derivatives. As a Senior Application Scientist, I have compiled this guide to address the unique mechanistic hurdles encountered d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of highly substituted carbazole derivatives. As a Senior Application Scientist, I have compiled this guide to address the unique mechanistic hurdles encountered during the 4-fold C–N cross-coupling required to synthesize tetra(imidazolyl)carbazoles.
Synthesizing these sterically encumbered, electron-rich architectures (typically from 1,3,6,8-tetrahalocarbazole precursors) pushes the limits of standard Ullmann and Buchwald-Hartwig amination protocols. This guide breaks down the causality behind common side reactions—such as hydrodehalogenation, catalyst poisoning, and incomplete substitution—and provides a self-validating, field-proven protocol to achieve high yields.
Mechanistic Pathway & Side Reaction Map
To troubleshoot effectively, we must first map the catalytic cycle and identify where the system deviates into off-cycle resting states or degradation pathways.
Fig 1. Catalytic pathway and common side reactions in the 4-fold C-N coupling of carbazoles.
Troubleshooting Guide & FAQs
Q1: I am consistently isolating a mixture of di- and tri-substituted carbazoles instead of the tetra(imidazolyl) target. How do I drive the reaction to completion?Causality & Solution:
In a 1,3,6,8-tetrahalocarbazole (e.g., tetrabromo- or tetraiodo-), the 3- and 6-positions are para to the electron-donating carbazole nitrogen and are sterically accessible, meaning they couple rapidly. However, the 1- and 8-positions are severely sterically hindered by the N9-substituent (alkyl or aryl group)[1]. Furthermore, as each imidazole is added, the overall electron density of the carbazole core increases, which drastically slows down the oxidative addition of the remaining C–X bonds.
Actionable Fix: Do not rely on a static temperature. Implement a thermal gradient (e.g., 110 °C for 12 hours to achieve 3,6-substitution, then ramp to 130–140 °C for 24 hours). Switch to a highly active bidentate ligand like trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA), which forces the Cu(I) center into a highly reactive geometry[2].
Q2: My LC-MS shows significant hydrodehalogenation (loss of bromine/iodine without imidazole coupling). Where is this hydride source coming from?Causality & Solution:
Hydrodehalogenation is a notorious side reaction in exhaustive cross-couplings. In Palladium catalysis, this often arises from
β
-hydride elimination if aliphatic amine impurities or alkoxide bases are present[3]. In Copper-catalyzed Ullmann couplings, the culprit is almost always the solvent. Amide solvents like DMF or DMAc can undergo trace hydrolysis at high temperatures, generating formic acid derivatives that act as hydride donors[4].
Actionable Fix: Abandon DMF. Switch to a non-coordinating, anhydrous aromatic solvent like o-xylene or mesitylene . Ensure your base is rigorously dried; use anhydrous K
3
PO
4
instead of hygroscopic carbonates.
Q3: The reaction completely stalls at 50% conversion, even when I add fresh catalyst. Is the imidazole poisoning the reaction?Causality & Solution:
Yes. Imidazole is a potent
σ
-donor. While we want it to act as a nucleophile during the transmetalation step, a high bulk concentration of imidazole will outcompete your designed ancillary ligands (like DMEDA or 1,10-phenanthroline). This strips the ligand from the metal, forming highly stable, catalytically dead
[Cu(imidazole)n]+
or
[Pd(imidazole)n]2+
resting states[5].
Actionable Fix:Syringe pump addition. By adding the imidazole solution dropwise over 12 hours, you maintain a low steady-state concentration of the nucleophile. This ensures the catalyst remains coordinated to the active ligand rather than being smothered by the substrate.
Q4: I am detecting C-arylated imidazole byproducts alongside the desired N-arylated product. How do I control this regioselectivity?Causality & Solution:
While imidazole preferentially couples through its N1 nitrogen, harsh basic conditions (like KOtBu at 150 °C) can trigger tautomerization and C–H activation at the C4/C5 positions of the imidazole ring, leading to undesired C–C bond formation[6].
Actionable Fix: Lower the basicity of the system. Switch from alkoxides to a milder, heterogeneous base like Cs
2
CO
3
or K
3
PO
4
, which are strong enough to deprotonate the N–H bond without activating the C–H bonds.
Quantitative Data: Parameter Optimization
The following table summarizes the self-validating optimization data for the synthesis of 9-alkyl-1,3,6,8-tetra(1H-imidazol-1-yl)-9H-carbazole from its tetrabromo precursor. Notice how the combination of solvent choice and addition rate dictates the fate of the reaction.
Catalyst System
Base (Equiv)
Solvent
Imidazole Addition Method
Major Product Observed
Target Yield
CuI / 1,10-Phen
K
2
CO
3
(6.0)
DMF
Bolus (All at once)
Di/Tri-substituted
< 10%
CuI / DMEDA
Cs
2
CO
3
(6.0)
Toluene
Bolus (All at once)
Tri-substituted
35%
Pd
2
(dba)
3
/ tBuBrettPhos
NaOtBu (6.0)
o-Xylene
Bolus (All at once)
Dehalogenated byproducts
15%
CuI / DMEDA
K
3
PO
4
(6.0)
o-Xylene
Syringe Pump (12h)
Tetra-substituted
82%
Data Interpretation: The synergistic use of a non-hydrolyzable solvent (o-Xylene), a non-nucleophilic base (K
3
PO
4
), and steady-state nucleophile control (Syringe Pump) effectively suppresses all three major side reactions (hydrodehalogenation, incomplete coupling, and catalyst poisoning)[2][4].
Validated Experimental Protocol
This protocol is designed as a self-validating system: if the color of the reaction shifts from deep blue/green (active Cu-diamine complex) to a murky brown/black sludge early in the reaction, catalyst poisoning or base degradation has occurred, and the run should be aborted.
Fig 2. Optimized step-by-step experimental workflow for tetra(imidazolyl)carbazole synthesis.
Step-by-Step Methodology:
Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 100 mL Schlenk flask with CuI (20 mol%, 0.2 equiv per C-X bond), anhydrous K
3
PO
4
(6.0 equiv), and 9-alkyl-1,3,6,8-tetrabromocarbazole (1.0 mmol).
Ligand & Solvent Addition: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed o-xylene (20 mL) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) (40 mol%). Stir at room temperature for 15 minutes until a deep blue/green active catalyst complex forms.
Nucleophile Addition: Dissolve imidazole (5.0 equiv) in 10 mL of warm, anhydrous o-xylene. Load this into a gas-tight syringe.
Thermal Gradient & Pumping: Heat the Schlenk flask to 110 °C. Begin adding the imidazole solution via a syringe pump at a rate of 0.8 mL/hr (approx. 12 hours). This prevents the formation of the inactive
[Cu(Im)n]
complex.
Completion: Once the addition is complete, raise the temperature to 130 °C and stir for an additional 24 hours to overcome the steric hindrance at the 1- and 8-positions.
Workup: Cool the mixture to room temperature. Dilute with dichloromethane (50 mL) and filter through a short pad of neutral alumina to remove copper salts and unreacted base.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, DCM/MeOH gradient) or recrystallization from hot ethanol/toluene.
References
Li, X. et al. "CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives." The Journal of Organic Chemistry, 2016. URL: [Link]1]
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. URL: [Link]3]
Yoo, W.-J. et al. "Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides." Organic Letters, 2015. URL: [Link]6]
Wang, L. et al. "A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides." ACS Applied Materials & Interfaces, 2011. URL: [Link]4]
Shen, Q., Guo, F., & Hartwig, J. F. "Cu-Catalyzed Ullmann-Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands." Science of Synthesis, 2013. URL: [Link]2]
Carbazole Functionalization Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for Carbazole Functionalization. Carbazoles are privileged nitrogen-containing heterocycles integral to OLED materials, photoredox catalysts, and bioactive pharmaceuticals[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Carbazole Functionalization. Carbazoles are privileged nitrogen-containing heterocycles integral to OLED materials, photoredox catalysts, and bioactive pharmaceuticals[1]. However, their structural rigidity and complex electronic distribution present significant chemoselective and regioselective challenges during synthesis[2].
This guide is designed for research scientists and drug development professionals. It bypasses basic theory to focus on the causality of experimental failures , providing self-validating protocols and data-driven troubleshooting strategies for N-arylation, C-H functionalization, and tandem heteroannulation workflows.
The N9 position of carbazole is the most accessible site for functionalization, but steric hindrance and competing side reactions often compromise yields.
FAQ: Diagnosing Low Yields and Aryl Halide Dehalogenation
Q: I am attempting an N-arylation of a substituted carbazole using a standard Pd/PPh₃ catalyst system, but I am observing <40% conversion and significant dehalogenation of my aryl halide. How do I optimize this?
A: The failure mode you are observing is a kinetic mismatch within the catalytic cycle[3]. Dehalogenation occurs when the intermediate Pd(II)-aryl complex undergoes protodehalogenation or
β
-hydride elimination faster than it undergoes reductive elimination to form the desired C-N bond.
To solve this, you must accelerate the reductive elimination step. This is achieved by replacing PPh₃ with a bulky, electron-rich biaryl phosphine ligand (such as XPhos or SPhos)[3]. The steric bulk of XPhos forces the Pd(II) center into a geometry that dramatically lowers the activation energy barrier for reductive elimination. Additionally, ensure your base is appropriate for your substrate; while NaOtBu is highly effective for driving the catalytic cycle, it can degrade sensitive functional groups, necessitating a switch to milder bases like K₃PO₄[4].
Quantitative Data: Ligand and Base Optimization
The following table summarizes the causal relationship between reaction parameters and experimental outcomes based on standardized optimization screens.
Catalyst System
Base
Solvent
Temp (°C)
Mechanistic Rationale
Expected Conversion
Primary Failure Mode
Pd₂(dba)₃ / PPh₃
K₂CO₃
Toluene
100
Baseline system; lacks steric bulk to force reductive elimination.
This protocol utilizes XPhos to suppress dehalogenation and maximize C-N coupling efficiency.
Preparation (Glovebox Recommended): To an oven-dried Schlenk tube, add carbazole (1.0 equiv, 0.5 mmol), aryl iodide/bromide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).
Inert Atmosphere: If a glovebox is unavailable, evacuate and backfill the Schlenk tube with ultra-high purity Argon three times. Causality: Pd(0) intermediates are highly susceptible to oxidation; even trace O₂ will precipitate inactive palladium black.
Solvent Addition: Add 2.0 mL of anhydrous, degassed 1,4-dioxane.
Reaction: Seal the tube and stir at 100 °C for 12 hours.
Self-Validation Checkpoint: At room temperature, the mixture should be a heterogeneous suspension. Upon reaching 100 °C, it should transition to a dark, homogeneous solution. If a black precipitate forms rapidly within the first 15 minutes, catastrophic catalyst deactivation has occurred. Abort the reaction, verify the anhydrous nature of your solvent, and ensure the Schlenk tube seal is completely airtight.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd residues, and purify via silica gel chromatography.
Caption: Decision tree for diagnosing and resolving low yields in carbazole N-arylation.
Module 2: Regioselective C-H Functionalization
Direct functionalization of the carbazole carbon skeleton is highly desirable for late-stage diversification, but differentiating between the chemically similar C-H bonds is a major hurdle.
FAQ: Overriding Inherent Electronic Bias
Q: My direct C-H arylation attempts consistently yield a complex mixture of C3 and C6 isomers, but I need functionalization at the C1 position. How can I strictly control this regioselectivity?
A: You are fighting the inherent electronic properties of the molecule. The electron density in the carbazole ring system is naturally highest at the C3 and C6 positions, making them the most susceptible to electrophilic attack by transition metal catalysts[3].
To override this inherent bias, you must employ a Directing Group (DG) strategy . By installing a coordinating moiety (such as a 2-pyrimidyl or acetyl group) at the N9 position, you force the transition metal (typically Pd, Rh, or Ru) to coordinate to the nitrogen atoms of the DG. This coordination physically anchors the metal center in close proximity to the C1-H (or C8-H) bond, facilitating a regioselective cyclometallation step. Once the C1 position is functionalized, the directing group can be cleaved to reveal the free N-H carbazole.
Caption: Workflow demonstrating how directing groups override inherent electronics for C1 regioselectivity.
DG Installation: Synthesize N-(2-pyrimidyl)carbazole using standard nucleophilic aromatic substitution (SₙAr) conditions (carbazole, 2-chloropyrimidine, NaH, DMF, 80 °C).
Reaction Setup: In a vial, combine N-(2-pyrimidyl)carbazole (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and 2.0 mL of hexafluoroisopropanol (HFIP).
Mechanistic Note on Additives: Ag₂CO₃ serves a dual purpose: it acts as a terminal oxidant to regenerate the active Pd(II) species and abstracts the iodide ligand to open a coordination site on the metal center[3]. HFIP is a critical solvent here; its strong hydrogen-bond donating ability stabilizes the transition state during C-H cleavage.
Execution: Seal and heat at 90 °C for 24 hours.
Self-Validation Checkpoint: Monitor the reaction via LC-MS at the 4-hour mark. If a mass peak corresponding to [M+Aryl]+ without the directing group appears, premature cleavage of the DG is occurring. To correct this, lower the reaction temperature by 15 °C and ensure your Ag₂CO₃ is rigorously dried, as trace water accelerates DG hydrolysis.
Module 3: Tandem [3+2] Heteroannulation for Carbazole Synthesis
When peripheral functionalization is insufficient, researchers must build the carbazole core de novo. Tandem heteroannulation combines two mechanistically distinct bond-forming processes into a single pot[5].
FAQ: Navigating Chemoselectivity in One-Pot Reactions
Q: I am trying to synthesize a tetracyclic carbazole via a one-pot reaction between a 2-haloaniline and an aryl halide. The reaction stalls at the diarylamine intermediate. Why won't the ring close?
A: You have encountered a classic redox-catalysis bottleneck. This tandem process requires two distinct catalytic cycles:
Buchwald-Hartwig Amination (C-N bond formation): This requires a Pd(0) active catalyst to undergo oxidative addition into the aryl halide[5],[6].
Intramolecular C-H Arylation (C-C bond formation): The subsequent ring closure requires a Pd(II) species to execute the electrophilic C-H activation[5].
If the reaction stalls at the diarylamine intermediate, your catalytic system is trapped in the Pd(0) state after the first cycle and lacks the necessary oxidative driving force to initiate the second cycle. To resolve this, you must carefully select a ligand/base pairing (such as HPCy₃BF₄ with K₃PO₄) that supports both oxidation states, or introduce an internal oxidant (like a nitro group or specific leaving groups) that facilitates the Pd(0) to Pd(II) transition without requiring external stoichiometric oxidants[7],[5].
Caption: Mechanistic pathway of tandem [3+2] heteroannulation requiring a Pd(0)/Pd(II) shift.
References
Source: chim.
Title: Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionalization
Source: Benchchem
URL
Title: Transition Metal‐Catalyzed Direct Functionalization of Carbazoles
Source: OA Monitor Ireland
URL
Title: A Sustainable Access Route to Carbazoles via C–H/C–H Oxidative Functionalization/Cyclization of Arylamines
Source: ACS Publications
URL
Title: Transition Metal-Catalyzed Direct Functionalization of Carbazoles
Source: PubMed
URL
Title: A Chemo- and Regioselective Tandem [3+2]Heteroannulation Strategy for Carbazole Synthesis: Synergizing Two Mechanist
Source: ChemRxiv
URL
Title: Double N-Arylation of Primary Amines: Carbazole Synthesis from 2,2'-Biphenyldiols
Source: ACS Publications
URL
Technical Support Center: Troubleshooting Poor Performance in OLEDs with Carbazole-Based Hosts
Welcome to the technical support guide for researchers and scientists encountering performance challenges with Organic Light-Emitting Diodes (OLEDs) that utilize carbazole-based host materials. Carbazole derivatives are...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for researchers and scientists encountering performance challenges with Organic Light-Emitting Diodes (OLEDs) that utilize carbazole-based host materials. Carbazole derivatives are cornerstones in the development of high-efficiency phosphorescent OLEDs (PhOLEDs) due to their high triplet energies and excellent hole-transporting properties.[1][2][3] However, their unipolar nature and inherent chemical vulnerabilities can lead to performance bottlenecks.[4][5][6] This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab, providing not just solutions, but the underlying scientific reasoning to empower your experimental design.
Issue 1: Low External Quantum Efficiency (EQE) and Luminous Efficacy
Q: My phosphorescent OLED (PhOLED) using a carbazole-based host has a significantly lower EQE than expected. What are the common causes and how can I troubleshoot this?
A: Low EQE is a frequent and multifaceted challenge. The root causes typically fall into three categories: inefficient energy transfer from the host to the guest (dopant), poor charge carrier balance within the emissive layer (EML), and quenching of excitons before they can emit light.
Cause: Triplet Energy Mismatch
For efficient phosphorescence, the host material must have a higher triplet energy (ET) than the phosphorescent dopant.[1][4] If the host's ET is too low, triplet excitons formed on the host can transfer energy to the dopant, but the reverse can also occur. This reverse energy transfer from the guest back to the host quenches the desired phosphorescence, crippling device efficiency.[1]
Solution: Verify and Select Appropriate Materials
Energy Level Verification: Ensure the host's triplet energy is at least 0.1-0.2 eV higher than the dopant's.[4] Consult literature values or perform low-temperature phosphorescence measurements on thin films to determine ET.
Material Selection: If there is an energy mismatch, the most effective solution is to select a different host material with a sufficiently high ET. Carbazole derivatives like mCP (ET ≈ 2.90 eV) are suitable for many blue and green emitters, while CBP (ET ≈ 2.56 eV) is generally restricted to green and red emitters.[2]
Table 1: Approximate Triplet Energies of Common OLED Materials
Note: These values can vary slightly based on measurement technique and film morphology.
Cause: Poor Charge Carrier Balance
Carbazole derivatives are intrinsically strong hole transporters but poor electron transporters.[4][7] This disparity leads to an imbalance of charge carriers in the EML. An excess of holes can cause the recombination zone—the region where electrons and holes meet to form excitons—to shift towards the EML/electron-transporting layer (ETL) interface.[5][6] Recombination occurring outside the EML, or too close to the interface, leads to quenching and dramatically reduced efficiency.
Solutions: Device Architecture Engineering
Employ a Bipolar Host: The most robust solution is to use a bipolar host material that possesses both hole and electron transporting moieties.[4][5] This balances charge transport within the EML itself, broadening the recombination zone. Many modern hosts combine a carbazole unit (for holes) with an electron-deficient unit like a triazine, phosphine oxide, or benzimidazole.[6][8][9]
Adjust Layer Thickness: Systematically vary the thickness of the hole-transporting layer (HTL) and ETL. A thicker ETL or a thinner HTL can help to confine holes within the EML, improving the probability of recombination with electrons.
Incorporate Blocking Layers: Insert an exciton-blocking layer (EBL) and/or a hole-blocking layer (HBL) to confine excitons and charge carriers within the EML. An electron-blocking layer is placed between the EML and HTL, while a hole-blocking layer is placed between the EML and ETL.[4]
Cause: Exciton Quenching & Poor Film Quality
At high exciton densities, efficiency can be lost to non-radiative quenching mechanisms.
Triplet-Triplet Annihilation (TTA): Two triplet excitons interact, resulting in one higher-energy excited state and one ground state, with the energy often lost non-radiatively.[1][10]
Material Impurities: Chemical impurities from synthesis or degradation can act as non-radiative recombination centers or exciton quenching sites.[11]
Film Morphology: Non-uniform or crystalline films can contain defects that act as quenching sites and impede charge transport.[4]
Solutions: Process Optimization
Optimize Dopant Concentration: High dopant concentrations increase the likelihood of TTA and self-quenching. Systematically test different doping concentrations (e.g., 5%, 10%, 15%) to find the optimal balance between efficient energy transfer and minimal quenching.[4]
Use High-Purity Materials: Always use sublimation-grade (>99.9%) materials. If synthesizing in-house, rigorous purification is essential. See Protocol 3 for details on purification.[4][11]
Optimize Deposition: Ensure the formation of smooth, uniform, amorphous thin films by carefully controlling deposition parameters like rate and substrate temperature during thermal evaporation.[11] See Protocol 2 for a general deposition workflow.
Issue 2: High Operating Voltage
Q: The turn-on voltage of my device is high, leading to poor power efficiency (lm/W). How can I reduce the operating voltage?
A: High operating voltage is a direct result of impediments to charge flow through the device. This is typically caused by large energy barriers for charge injection at the electrode/organic interfaces or by poor charge transport within the organic layers themselves.
Cause: Poor Charge Injection
A significant energy barrier between the work function of the anode (e.g., ITO) and the HOMO level of the HTL, or between the work function of the cathode and the LUMO level of the ETL, will impede the injection of holes and electrons, respectively. A higher electric field (voltage) is then required to overcome this barrier.[4]
Solutions: Interfacial Engineering
Use Injection Layers (HIL/EIL): Insert a dedicated hole-injection layer (HIL) between the anode and the HTL, and an electron-injection layer (EIL) between the cathode and the ETL. Materials like MoO₃ or HAT-CN are common HILs, while LiF or Liq are standard EILs. These layers help to reduce the energy barrier for charge injection.[4]
Surface Treatment: Treat the ITO anode surface with UV-Ozone or Oxygen Plasma before deposition. This process cleans the surface and increases its work function, improving the energy level alignment for hole injection. See Protocol 1 for details.[4]
Caption: Role of Injection Layers (HIL/EIL) in reducing energy barriers.
Cause: Low or Unbalanced Charge Carrier Mobility
If the charge mobility of the carbazole host or other transport layers is low, a higher electric field is required to drive the current.[4] Furthermore, as carbazole hosts are hole-dominant, a significant mismatch between hole and electron mobility can lead to charge accumulation at internal interfaces, which increases the required voltage.[4][12]
Solutions: Material and Architecture Optimization
Choose High-Mobility Transport Layers: Select HTL and ETL materials with high charge carrier mobilities to facilitate efficient charge transport to the EML.
Employ Bipolar Hosts: As discussed in section 1.2, using a bipolar host material can balance charge transport within the EML, preventing charge accumulation and lowering the operating voltage.[6]
Optimize Layer Thickness: Avoid excessively thick transport layers, as this increases the overall device resistance. Find a balance between sufficient thickness for preventing shorts and minimizing resistive losses.
Issue 3: Rapid Device Degradation and Short Lifetime
Q: My blue PhOLED with a carbazole host degrades quickly during operation. What are the likely degradation mechanisms and how can I improve the device lifetime?
A: The operational stability of OLEDs, especially blue PhOLEDs, is a critical challenge. The high energy of blue excitons ( > 2.6 eV) is comparable to the energy of weaker chemical bonds within the organic molecules, making them susceptible to degradation.
Cause: Intrinsic Chemical Instability
The key vulnerability in many common carbazole hosts, like 4,4′-bis(N-carbazolyl)biphenyl (CBP), is the exocyclic Carbon-Nitrogen (C-N) bond that connects the carbazole moiety to the central biphenyl core.[13][14] During device operation, high-energy excitons or polarons can induce the homolytic cleavage of this C-N bond.[15][14] This process generates reactive radical species that can further react to form new molecules. These degradation products act as luminescence quenchers and charge traps, leading to a rapid decline in efficiency and an increase in operating voltage.[13]
Solutions: Material Design and Selection
Choose More Stable Hosts: Select host materials with stronger chemical bonds and higher bond dissociation energies. For instance, hosts that incorporate carbazole into a more rigid, fused-ring structure can exhibit enhanced stability.[2]
Use Bipolar or Exciplex Hosts: Architectures that broaden the recombination zone and reduce exciton density can mitigate degradation. By spreading the excitons over a larger volume, the stress on any single molecule is reduced.[16]
Caption: C-N Bond Cleavage in Carbazole Hosts.
Cause: Morphological Instability
Organic materials in OLEDs are amorphous (non-crystalline). If a material has a low glass transition temperature (Tg), the Joule heating generated during device operation can cause the thin film to crystallize or change its morphology.[2][6] This creates grain boundaries and defects that disrupt charge transport and act as non-radiative decay sites, leading to device failure.
Solution: Select High-Tg Materials
Prioritize Thermal Stability: Always select host and transport materials with a high Tg (preferably > 100 °C). Materials with rigid and bulky structures tend to have higher glass transition temperatures.[6][17] Introducing bulky groups like tert-butyl or designing more complex molecular structures can improve Tg.[7]
Cause: Environmental Factors
The organic materials and reactive metal cathodes (like Al, Ca) used in OLEDs are highly sensitive to oxygen and moisture.[4] Exposure during or after fabrication can lead to rapid degradation of the materials and quenching of luminescence.
Solution: Strict Environmental Control
Inert Environment: Fabricate and encapsulate devices in a controlled inert environment, such as a nitrogen-filled glovebox with very low levels of O₂ and H₂O (< 1 ppm).
Proper Encapsulation: Use high-quality encapsulation techniques (e.g., glass lid with UV-cured epoxy, thin-film encapsulation) immediately after fabrication to create a barrier against ambient air during the device's operational lifetime.
Experimental Protocols
Protocol 1: ITO Substrate Cleaning and Surface Treatment
Initial Cleaning: Place ITO-coated glass substrates in a substrate rack.
Sonication Sequence: Sequentially sonicate the substrates in ultrasonic baths for 15 minutes each in the following order:
Detergent solution (e.g., Decon 90)
Deionized (DI) water (rinse thoroughly)
Acetone
Isopropanol (IPA)
Drying: Dry the substrates with a stream of high-purity nitrogen gas and then bake them in an oven at 120 °C for 20 minutes to remove residual solvent.
Surface Treatment: Immediately before loading into the vacuum chamber, treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes. This step removes organic residues and increases the ITO work function, aiding hole injection.[4]
Protocol 2: OLED Fabrication by Thermal Evaporation
System Pump-down: Load the cleaned substrates and crucibles with source materials into a high-vacuum thermal evaporation chamber. Pump the chamber down to a base pressure of < 5 x 10⁻⁶ Torr.
Deposition Rate:
For organic layers (HTL, EML host, ETL), use a slow deposition rate of 0.5-2.0 Å/s.
For the dopant in the EML, co-evaporate at a rate calculated to achieve the desired weight percentage (e.g., for 10% doping in a host deposited at 1.8 Å/s, the dopant rate should be ~0.2 Å/s, density dependent).[4]
For the metal cathode (e.g., Al), use a higher deposition rate of 3-5 Å/s.
Layer Stack: Deposit the layers sequentially without breaking vacuum: Substrate / HIL / HTL / EML (Host:Dopant) / HBL / ETL / EIL / Cathode.
Encapsulation: Transfer the completed devices to an inert atmosphere glovebox for encapsulation without exposure to ambient air.
Protocol 3: Material Purification by Gradient Sublimation
Apparatus Setup: Place the crude organic material in a quartz boat at the source end of a long quartz tube. Insert the tube into a multi-zone tube furnace.
Vacuum: Evacuate the tube to a high vacuum (< 10⁻⁵ Torr).
Temperature Gradient: Establish a temperature gradient along the furnace. The source zone should be heated to a temperature just below the material's decomposition point but sufficient for sublimation. The temperature should decrease progressively along the tube.
Sublimation: Slowly heat the source zone. The target compound will sublime and travel along the tube, depositing in a zone corresponding to its condensation temperature. Lower boiling point impurities will travel further down the tube, while higher boiling point impurities will remain in the source boat.
Collection: After several hours (or days, depending on scale and material), cool the furnace. Carefully collect the purified material from the appropriate zone in an inert atmosphere. Repeat the process if higher purity is required.
References
Efficiency Roll-Off in Blue Emitting Phosphorescent Organic Light Emitting Diodes with Carbazole Host Materials | Request PDF - ResearchGate. Available at: [Link]
Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products | Request PDF - ResearchGate. Available at: [Link]
Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging - ACS Publications. Available at: [Link]
Molecular engineering on all ortho-linked carbazole/oxadiazole hybrids toward highly-efficient thermally activated delayed fluorescence materials in OLEDs. Available at: [Link]
Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - RSC Publishing. Available at: [Link]
Theoretical investigation of the degradation mechanisms in host and guest molecules used in OLED active layers - KAUST Repository. Available at: [Link]
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review - MDPI. Available at: [Link]
Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC - NIH. Available at: [Link]
Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials - ACS Publications. Available at: [Link]
A phosphorescent OLED with an efficiency roll-off lower than 1% at 10 000 cd m−2 achieved by reducing the carrier mobility of the donors in an exciplex co-host system - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
High triplet energy exciplex host derived from CN modified carbazole based n-type host for improved efficiency and lifetime in blue phosphorescent organic light-emitting diodes - ResearchGate. Available at: [Link]
Degradation Mechanisms in Blue Organic Light-Emitting Diodes | CCS Chemistry. Available at: [Link]
New Ambipolar Hosts Based on Carbazole and 4,5-Diazafluorene Units for Highly Efficient Blue Phosphorescent OLEDs with Low Efficiency Roll-Off | Chemistry of Materials - ACS Publications. Available at: [Link]
Cyanopyrimidine–Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs - ACS Publications. Available at: [Link]
Efficiency Roll-off Suppression in Solution-Processed Organic Light-Emitting Diodes through a Bipolar Host Design | ACS Materials Letters. Available at: [Link]
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - RSC Publishing. Available at: [Link]
Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs | ACS Omega. Available at: [Link]
Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC. Available at: [Link]
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. Available at: [Link]
Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs | ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]
Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers | ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]
Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes | Request PDF - ResearchGate. Available at: [Link]
Technical Support Center: Degradation Pathways of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and troubleshooting the potential degradation of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and troubleshooting the potential degradation of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole. The information herein is synthesized from established principles of organic chemistry and pharmaceutical stability testing, offering insights into the molecule's behavior under various experimental conditions.
This section addresses common issues encountered during the handling, storage, and experimental use of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole.
Q1: I've observed a decrease in the purity of my compound over time, even when stored in what I believe are standard conditions. What are the likely causes?
A1: Core Issue: The inherent chemical functionalities of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole—namely the electron-rich carbazole nucleus and the basic imidazole substituents—make it susceptible to degradation from atmospheric and environmental factors.
Expertise & Causality:
Hydrolytic Degradation: The imidazole rings contain basic nitrogen atoms that can be protonated by atmospheric moisture. This protonation can increase the susceptibility of the imidazole ring to hydrolytic cleavage, especially if acidic or basic impurities are present.
Oxidative Degradation: The carbazole core is prone to oxidation, a process that can be accelerated by the electron-donating imidazole groups. Atmospheric oxygen can lead to the formation of colored byproducts, such as N-oxides or quinone-like structures.
Photodegradation: The extensive conjugated π-system in the molecule can absorb UV-Vis light, leading to photochemical reactions. This can include isomerization, dimerization, or photo-oxidation.
Trustworthiness & Self-Validating Protocol:
To mitigate these issues, implement the following storage protocol:
Inert Atmosphere: Store the solid compound in a vial with a Teflon-lined cap. Before sealing, flush the vial with an inert gas (e.g., argon or nitrogen) to displace air and moisture.
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to prevent exposure to light.
Temperature Control: Store the compound at or below -20°C to minimize the kinetic rate of any potential degradation reactions.
Q2: During my HPLC analysis, I'm seeing new, more polar peaks when using an acidic mobile phase. Is my compound degrading on the column?
A2: Core Issue: Yes, this is a strong indication of acid-catalyzed degradation. The imidazole moieties are the most probable sites of this reaction.
Expertise & Causality:
The basic nitrogen atoms of the imidazole rings will be protonated in an acidic mobile phase. This can initiate several degradation pathways:
Acid-Catalyzed Hydrolysis: The protonated imidazole ring is more susceptible to nucleophilic attack by water, which can lead to ring-opening.
Cleavage of the Imidazole-Carbazole C-N Bond: Under sufficiently acidic conditions, the bond connecting the imidazole substituent to the carbazole core could undergo hydrolysis.
Trustworthiness & Self-Validating Protocol:
To diagnose and address this, a forced degradation study under acidic conditions is recommended.
Experimental Protocol: Acidic Forced Degradation Study
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
Treatment: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralization: Immediately neutralize the collected aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
Analysis: Analyze the samples by HPLC-UV and LC-MS to identify and quantify the degradation products. A successful experiment will show a time-dependent decrease in the parent compound and a corresponding increase in degradation products.
Q3: My reaction mixture containing the compound turns a distinct yellow or brown color upon exposure to air. What does this signify?
A3: Core Issue: The color change is a classic sign of oxidative degradation.
Expertise & Causality:
The electron-rich nature of the carbazole ring system, enhanced by the imidazole substituents, makes it susceptible to oxidation. The formation of colored species is often due to the extension of the conjugated system, which can occur through the formation of N-oxides or quinone-like structures.
Trustworthiness & Self-Validating Protocol:
To confirm and characterize this degradation, perform an oxidative forced degradation study.
Experimental Protocol: Oxidative Forced Degradation Study
Preparation: Prepare a 1 mg/mL stock solution of the compound.
Treatment: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
Incubation: Keep the solution at room temperature and monitor for color change. Collect aliquots at various time points.
Analysis: Analyze the samples directly by HPLC-UV and LC-MS to track the formation of new peaks corresponding to the colored byproducts.
Visualization of Proposed Degradation Pathways
The following diagrams illustrate the hypothesized initial steps of degradation based on the chemical properties of the molecule.
Caption: Proposed initial steps of acid-catalyzed hydrolysis.
Caption: Potential pathways for oxidative degradation.
Data Presentation: Summary of Forced Degradation Conditions
The following table outlines the recommended conditions for a comprehensive forced degradation study, based on ICH guidelines.
Stress Condition
Reagent/Condition
Rationale
Expected Outcome
Acidic
0.1 M HCl, 60°C
To test for acid-catalyzed hydrolysis.
High likelihood of degradation, primarily at the imidazole rings.
Basic
0.1 M NaOH, 60°C
To test for base-catalyzed hydrolysis.
Potential for degradation, but likely less extensive than under acidic conditions.
Oxidative
3% H₂O₂, Room Temp
To simulate oxidative stress.
High likelihood of degradation, leading to colored byproducts.
Photolytic
UV light (e.g., 254 nm/365 nm)
To assess photosensitivity.
Potential for degradation, dependent on the chromophore's absorption.
Thermal
80°C in solution
To evaluate thermal stability.
Degradation is possible, but likely slower than other mechanisms.
Experimental Workflow: Comprehensive Degradation Study
The following workflow provides a systematic approach to investigating the degradation pathways of your compound.
Caption: A systematic workflow for conducting forced degradation studies.
References
The protocols and principles described in this guide are based on established methodologies in pharmaceutical sciences. For further in-depth understanding, please refer to the following authoritative sources:
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. This guideline is the global standard for stability testing. [Link]
Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development.Pharmaceutical Technology.
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
Optimization
Technical Support Center: Solubilization Strategies for 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of complex, rigid ligands like 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-car...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of complex, rigid ligands like 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS: 1808917-74-9).
To successfully dissolve this compound and prevent downstream assay failure, we must first understand its molecular architecture:
The Hydrophobic Core : The 9-methyl-9H-carbazole backbone is highly planar and rigid. This structural flatness promotes intense intermolecular
π−π
stacking, resulting in a high crystalline lattice energy that actively resists solvation [6].
The Ionizable Periphery : The four terminal 1H-imidazol-1-yl rings are amphoteric but primarily act as weak bases. The conjugate acid of an unsubstituted imidazole ring has a pKa of approximately 6.95 [2, 3]. At physiological pH (7.4), these rings are neutral, rendering the entire molecule highly hydrophobic. However, at acidic pH, they protonate to form a highly soluble tetra-cationic salt.
By strategically manipulating either the solvent's ability to disrupt
π−π
stacking or the ionization state of the imidazole rings, we can overcome these thermodynamic barriers.
Diagnostic Solubilization Flowchart
Use the decision matrix below to select the appropriate solubilization pathway based on your experimental endpoint.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on application.
Frequently Asked Questions (FAQs)
Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS?A1: This is a classic example of "solvent shift" or "DMSO shock" [4]. While 100% DMSO can solvate the compound by hydrogen-bonding with the imidazole rings and disrupting the carbazole core's
π−π
stacking, diluting this stock into aqueous Phosphate-Buffered Saline (PBS) causes the DMSO solvation shell to collapse. Because standard PBS is at pH 7.4, the imidazole rings remain deprotonated and neutral [2]. Without electrostatic repulsion from protonated rings, the high lattice energy of the carbazole core rapidly drives the molecules back together, causing immediate crystallization.
Q2: Which organic solvent is best for preparing a high-concentration stock solution?A2: While DMSO is the industry standard for biological assays[4], for highly rigid aromatic systems like carbazole derivatives, N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) often yield higher solubility limits. These solvents possess superior planar disrupting capabilities for
π−π
stacked systems [6]. If you must use DMSO, mild heating (37°C) and bath sonication are required, but be aware that the solution may become supersaturated and crash out upon cooling.
Q3: Can I use cyclodextrins to improve aqueous solubility for in vivo studies?A3: Yes. 2-Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) can encapsulate the hydrophobic carbazole core within its cavity while leaving the polar imidazole rings exposed to the aqueous environment [5]. This is highly recommended for in vivo dosing formulations where high concentrations of organic co-solvents (like DMSO or PEG) induce toxicity.
Mechanism: Lowering the pH below the pKa of the imidazole rings (~6.95) protonates the nitrogens, creating a tetra-cationic species that is highly water-soluble due to strong ion-dipole interactions with water [2, 3].
Weighing: Accurately weigh 1.0 mg of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole into a sterile microcentrifuge tube.
Acidification: Add 100 µL of 0.1 M HCl. The stoichiometric excess of protons will rapidly protonate all four imidazole rings.
Agitation: Vortex vigorously for 30 seconds, followed by bath sonication for 2 to 5 minutes at room temperature until the solution transitions from a cloudy suspension to completely clear.
Dilution: Dilute with 900 µL of ultra-pure water to achieve a 1 mg/mL stock solution.
Cautionary Step: If your downstream application requires neutralization, back-titrate very slowly with 0.1 M NaOH under constant stirring. Warning: Exceeding pH 6.0 will cause rapid, irreversible precipitation.
Mechanism: Utilizing surfactants and co-solvents creates micelles that shield the hydrophobic carbazole core from the aqueous environment, kinetically preventing precipitation during the "solvent shift" [4, 5].
Primary Stock: Dissolve the compound in 100% molecular-biology grade DMSO to a concentration of 10 mM. Sonicate for 5 minutes until fully dissolved.
Surfactant Matrix: In a separate tube, prepare a surfactant matrix consisting of 10% Tween-80 and 90% PEG-400.
Intermediate Dilution: Add 1 part of the 10 mM DMSO stock to 9 parts of the surfactant matrix. Vortex vigorously for 1 minute. (You now have a 1 mM intermediate stock in 10% DMSO / 9% Tween-80 / 81% PEG-400).
Aqueous Phase Addition: Slowly add this intermediate stock dropwise into your final aqueous assay buffer (e.g., PBS or cell culture media) under continuous vortexing to reach your desired final concentration. The slow addition is critical to allow micelle formation before bulk precipitation can occur.
Quantitative Data Summary
The following table outlines the expected solubility behaviors of the compound across various media to guide your experimental design.
Solvent / Media
Condition
Expected Solubility
Primary Solubilization Mechanism
Ultra-pure Water
pH 7.0, 25°C
< 1 µM (Insoluble)
None (Overpowered by
π−π
stacking)
Aqueous Acid (0.1 M HCl)
pH 1.0, 25°C
> 10 mM (High)
Tetra-cation formation (Protonation)
DMSO
100%, 25°C
1 - 5 mM (Moderate)
Hydrogen bonding / Polarity
NMP / DMF
100%, 25°C
5 - 10 mM (Good)
Disruption of planar
π−π
stacking
Aqueous Buffer + Surfactant
1% DMSO, 0.1% Tween-80
50 - 100 µM (Working limit)
Micellar encapsulation
References
National Center for Biotechnology Information. "Imidazole - PubChem Compound Summary." PubChem. 1
Wikipedia Contributors. "Imidazole." Wikipedia, The Free Encyclopedia. 2
BenchChem. "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem. 4
Future Science. "Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery." Future Science.5
US Department of Energy (OSTI). "Design and synthesis of aryl-functionalized carbazole-based porous coordination cages." OSTI.gov. 6
Avoiding impurities in the synthesis of carbazole ligands
Welcome to the Technical Support Center for Carbazole Ligand Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Carbazole Ligand Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we analyze the mechanistic causality behind common synthetic failures—such as homocoupling, isomerization, and persistent contamination—and provide self-validating, field-proven protocols to ensure the highest purity of your carbazole derivatives.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing significant biaryl homocoupling impurities during the Buchwald-Hartwig amination of my carbazole derivatives?Causality: Homocoupling of aryl halides is a pervasive side reaction mediated by Palladium (Pd) catalysts when trace oxygen or moisture is present in the system. Oxygen acts as an external oxidant, intercepting the Pd(II) oxidative addition intermediate and facilitating the premature reductive elimination of two aryl groups, rather than undergoing the desired transmetalation/C-N bond formation with the carbazole amine.
Solution: Implement rigorous Schlenk techniques. Solvent degassing is critical; sparging with nitrogen is often insufficient for sensitive ligands. Utilize the freeze-pump-thaw method (minimum 3 cycles) to ensure a strictly anaerobic environment.
Q2: During the Ullmann-type C-N coupling of alkenyl-functionalized carbazoles, I am losing my terminal alkene to isomerization and polymerization. How can I suppress this?Causality: Alkenyl moieties bound to π-conjugated systems (like carbazoles) are highly reactive. At elevated temperatures (>120 °C), Copper catalysts (e.g., CuI) can catalyze double-bond migration (isomerization) to form thermodynamically more stable internal alkenes, or initiate unwanted radical polymerization[1].
Solution: Lower the thermal energy of the system and use a stabilizing ligand. Research demonstrates that using CuI (0.6 eq.), L-proline (1.2 eq.), and K₂CO₃ in DMSO at 100 °C, and strictly terminating the reaction at 18 hours (prior to full conversion), effectively prevents isomerization[1].
Q3: My crude carbazole contains persistent anthracene and phenanthrene impurities that co-elute on silica. How do I remove them without exhaustive chromatography?Causality: Carbazole, anthracene, and phenanthrene possess nearly identical boiling points and similar polarities, making standard chromatographic or distillation separations highly inefficient.
Solution: Exploit the differential chemical reactivity of the carbazole N-H proton. By treating the crude mixture with potassium ethylate, you form an insoluble potassium carbazolate salt, leaving the non-acidic anthracene and phenanthrene dissolved in the solvent matrix[2]. Alternatively, solvent crystallization using chlorobenzene under forced circulation cooling (FCC-1 mode) selectively crystallizes pure carbazole[3].
Q4: How do I efficiently remove residual Copper (Cu) or Palladium (Pd) catalysts from the final carbazole ligand to meet optoelectronic/pharmaceutical grade (<10 ppm)?Causality: The electron-rich carbazole nitrogen and its extended π-conjugated system readily coordinate with transition metals, trapping them within the product matrix during standard aqueous workups.
Solution: Utilize targeted metal scavengers post-reaction. Cross-linked carbazole-piperazine copolymers or functionalized silica (e.g., SiliaMetS® Thiol) exhibit a high affinity for heavy metal ions[4]. Stirring the crude product solution with the scavenger for 2-4 hours at 50 °C prior to final filtration irreversibly binds the residual metals.
Section 2: Process Workflows & Root Cause Analysis
Root cause analysis of impurity pathways in metal-catalyzed carbazole synthesis.
Step-by-step purification workflow for isolating high-purity carbazole ligands.
Section 3: Quantitative Data & Optimization
The selection of catalyst, ligand, and base dictates the chemoselectivity of the C-N bond formation. The table below summarizes optimized conditions to minimize impurities during Ullmann-type couplings of carbazoles.
Catalyst System
Ligand
Base
Solvent
Temp (°C)
Yield & Impurity Profile
Ref
CuI (0.6 eq)
L-Proline (1.2 eq)
K₂CO₃
DMSO
100
Target formed; isomerization suppressed if strictly stopped at 18h.
This protocol utilizes an aqueous interface to enhance reactivity while suppressing organic-soluble side reactions, providing a highly pure crude product[5].
Preparation: In an oven-dried Schlenk tube, add CuI (0.05 mmol, 0.1 equiv), prolinamide ligand (0.1 mmol, 0.2 equiv), the carbazole derivative (0.5 mmol, 1 equiv), and the target aryl halide (0.75 mmol, 1.5 equiv)[5].
Solvent Addition: Add K₂CO₃ (1.0 mmol, 2 equiv) followed by 2.0 mL of rigorously degassed, deionized water[5].
Reaction: Seal the tube under a positive pressure of nitrogen. Heat the mixture in a preheated oil bath at 100 °C for 18 hours under vigorous stirring (1000 rpm) to ensure maximum interfacial surface area.
Validation Checkpoint: The reaction mixture should transition from a heterogeneous light suspension to a dark, uniform dispersion as the active Cu(I) catalytic cycle engages. TLC (Hexanes/EtOAc 8:2) should confirm the complete consumption of the highly UV-active aryl halide.
Workup: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Chemical Purification of Carbazole via Potassium Carbazolate
This protocol is designed to separate carbazole from structurally similar polycyclic aromatic hydrocarbons (PAHs) like anthracene and phenanthrene without chromatography[2].
Dissolution: Dissolve the crude carbazole mixture in warm toluene (approx. 80 °C) until a clear solution is achieved[2].
Salt Formation: In a separate flask, prepare a highly concentrated solution of potassium ethylate in absolute ethanol[2].
Precipitation: Slowly add the potassium ethylate solution to the crude toluene mixture. Heat the combined system to 100 °C to distill off the ethyl alcohol[2].
Validation Checkpoint: As the ethanol distills, a heavy, pale precipitate of potassium carbazolate must form in the toluene layer. If the solution remains clear, the salt has not formed, indicating insufficient base or residual water quenching the ethylate.
Separation: Filter the hot suspension. The filtrate will contain the highly soluble anthracene and phenanthrene impurities. Wash the solid potassium carbazolate filter cake with cold toluene[2].
Hydrolysis: Suspend the purified salt in a 1:1 mixture of ethanol and water. Heat to 60 °C to hydrolyze the salt, precipitating the regenerated, free carbazole[2]. Filter and dry under vacuum to obtain >99% pure carbazole[2].
Section 5: References
Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials. National Institutes of Health (NIH) / PMC. Available at:[Link]
US2464811A - Purification of carbazole. Google Patents. Available at:
“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ResearchGate. Available at:[Link]
Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Available at:[Link]
Selective Removal of Iron, Lead, and Copper Metal Ions from Industrial Wastewater by a Novel Cross-Linked Carbazole-Piperazine Copolymer. National Institutes of Health (NIH) / PMC. Available at:[Link]
Interpreting complex NMR spectra of polysubstituted carbazoles
Welcome to the Technical Support Center for NMR Spectroscopy. This guide is designed for researchers, scientists, and drug development professionals dealing with the structural elucidation of complex, polysubstituted car...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for NMR Spectroscopy. This guide is designed for researchers, scientists, and drug development professionals dealing with the structural elucidation of complex, polysubstituted carbazoles and carbazolequinones.
Due to their extended conjugated systems, magnetic non-equivalence, and frequent hydrogen deficiency, carbazole derivatives present unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Below, you will find an expert-level troubleshooting guide, a self-validating experimental protocol, and reference data to ensure scientific integrity in your spectral assignments.
Workflow Visualization: Carbazole NMR Elucidation
Step-by-step workflow for elucidating complex polysubstituted carbazole NMR spectra.
Troubleshooting Guide & FAQs
Q1: How do I resolve severe signal overlap in the aromatic region (7.0 - 8.5 ppm) of my polysubstituted carbazole?Causality: Severe overlap in carbazoles is often driven by the magnetic non-equivalence of the two benzene rings. In bulky derivatives, restricted rotation combined with the ring current effects of neighboring aromatic substituents causes asymmetric shielding, collapsing distinct multiplets into a complex, unreadable band[1].
Solution: Do not rely solely on 1D ¹H NMR. First, switch the solvent from CDCl₃ to a strongly coordinating solvent like DMSO-d₆ or Pyridine-d₅ to alter the local magnetic environment and separate the signals. If overlap persists, utilize a phase-sensitive gradient-selected COSY (gCOSY) or TOCSY experiment. These 2D techniques allow you to trace the spin systems starting from the most shielded protons (typically H-1/H-8 or H-4/H-5, depending on substitution) and follow the cross-peaks through the conjugated ring[1].
Q2: How can I unambiguously differentiate between 3,6-disubstituted and 2,7-disubstituted carbazole patterns?Causality: Both 3,6- and 2,7-symmetrical disubstitution patterns simplify the aromatic region into identical spin systems (typically two doublets and a singlet), making them visually indistinguishable in a basic 1D ¹H spectrum.
Solution: You must analyze the coupling constants (
J
-values) and map the connectivity. Ortho-coupling in a carbazole ring is typically 8.0 - 8.4 Hz, while meta-coupling is much smaller (1.5 - 2.0 Hz). For example, a 3,6-disubstituted carbazole will show a singlet (H-4), a doublet (H-1,
J≈8.4
Hz), and a doublet of doublets (H-2,
J≈8.4,1.8
Hz). Confirm the exact linkage by running an HMBC to observe 3-bond correlations from the substituent protons directly to the quaternary carbons of the carbazole core.
Q3: Why is the N-H or N-substituent signal broadened or completely missing in my ¹H NMR?Causality: The N-H proton is attached to a quadrupolar nitrogen nucleus (
14
N, Spin I=1). The rapid quadrupolar relaxation of the nitrogen nucleus induces a fluctuating magnetic field that broadens the adjacent proton signal. Furthermore, rapid chemical exchange with trace moisture in the solvent exacerbates this effect.
Solution: Acquire the spectrum in a strongly hydrogen-bonding solvent like DMSO-d₆. This locks the N-H proton in place, slowing down the chemical exchange and sharpening the signal, which typically appears as a distinct singlet between 10.3 and 11.5 ppm[2].
Q4: How do I assign the quaternary carbons (e.g., C4a, C4b, C8a, C9a) in hydrogen-deficient carbazolequinones?Causality: Polysubstituted carbazoles and carbazolequinones lack direct protons, meaning standard HSQC experiments (which detect 1-bond C-H couplings) will fail to detect the core skeleton. You must rely on Heteronuclear Multiple Bond Correlation (HMBC), which detects long-range couplings (
nJCH
). However, these couplings vary widely from 2 to 15 Hz[3].
Solution: You must manually optimize the long-range delay (
Δ2
) in your HMBC pulse sequence. A standard HMBC is optimized for ~8 Hz. For highly hydrogen-deficient systems, you often need to observe 4-bond or 5-bond correlations. Increase the
Δ2
delay to 100 ms to capture these smaller couplings (
nJCH≈2−4
Hz)[3].
Experimental Protocol: Optimized gHMBC for Hydrogen-Deficient Carbazoles
To accurately assign the quaternary carbons of polysubstituted carbazoles, standard 2D parameters are often insufficient. Follow this self-validating methodology to acquire a high-resolution gradient-selected HMBC (gHMBC)[1].
Step 1: Sample Preparation & Baseline Acquisition
Dissolve 15–25 mg of the highly pure carbazole derivative in 0.6 mL of DMSO-d₆ or CDCl₃.
Acquire a standard 1D ¹H NMR (16–64 scans) and a 1D ¹³C{¹H} NMR (1024+ scans) to determine the exact spectral widths (SW) required for both dimensions[4].
Step 2: Pulse Sequence Parameterization
Load the phase-sensitive gHMBC pulse sequence.
Set the spectral widths in F2 (¹H) and F1 (¹³C) to tightly frame the regions identified in Step 1, minimizing unnecessary data points.
Set the One-Bond Delay (
Δ1
): Calculate
Δ1=1/(2×1JCH)
. Assuming a standard aromatic one-bond coupling of 142 Hz, set
Δ1≈3.52
ms[1].
Set the Long-Range Delay (
Δ2
): Calculate
Δ2=1/(2×nJCH)
. For typical 2- to 3-bond aromatic couplings (~8 Hz), set
Δ2=65
ms. Crucial: If analyzing carbazolequinones, set up a second experiment with
Δ2=100
ms to capture 4-bond correlations[3].
Step 3: Acquisition & Processing
Set the relaxation delay (D1) to 1.5 – 2.0 seconds to ensure full magnetization recovery.
Acquire the data. Process the resulting FID using forward linear prediction in the F1 dimension to enhance the resolution of closely spaced quaternary carbons[1].
Step 4: Protocol Self-Validation Check
Before interpreting the long-range cross-peaks, examine the processed gHMBC spectrum for residual one-bond
1JCH
artifacts (which appear as distinct doublets split along the F1 axis). If these artifacts are effectively suppressed or easily distinguishable from true cross-peaks, your
Δ1
delay and gradient pulses are validated. You can now trust the multi-bond correlations to assign the carbazole skeleton.
Quantitative Data: Reference Chemical Shifts
Use the following table as a baseline reference when assigning the core of your substituted carbazole. Note that electron-donating or withdrawing substituents will shift these baseline values significantly.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Carbazole Core (in CDCl₃/DMSO-d₆)
Position
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Typical Multiplicity & J-Coupling (Hz)
1, 8
7.30 - 7.50
110.0 - 112.0
Doublet (d), J = 8.0 - 8.4
2, 7
7.20 - 7.45
125.0 - 130.0
Triplet/Multiplet (m), J = 7.5 - 8.0
3, 6
7.10 - 7.40
119.0 - 125.0
Triplet/Multiplet (m), J = 7.5 - 8.0
4, 5
8.00 - 8.20
120.0 - 121.0
Doublet (d), J = 7.5 - 8.0
4a, 4b
-
123.0 - 124.0
Quaternary Carbon (C)
8a, 9a
-
139.0 - 140.0
Quaternary Carbon (C)
N-H
8.00 - 11.50
-
Broad Singlet (br s)
(Data synthesized from empirical assignments of carbazole and its polymeric derivatives[1],[2])
Comparing the performance of different imidazole-based ligands in MOFs
A Comprehensive Guide to Imidazole-Based Ligands in Metal-Organic Frameworks: A Performance Comparison For researchers, scientists, and professionals in drug development, the selection of organic linkers is a critical st...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to Imidazole-Based Ligands in Metal-Organic Frameworks: A Performance Comparison
For researchers, scientists, and professionals in drug development, the selection of organic linkers is a critical step in the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties. Among the vast library of available linkers, imidazole-based ligands have emerged as a versatile and highly tunable class of building blocks. Their unique electronic properties, coordination versatility, and potential for post-synthetic modification make them ideal candidates for a wide range of applications, from gas storage and separation to catalysis and drug delivery.
This guide provides an in-depth comparison of the performance of different categories of imidazole-based ligands in MOFs. We will delve into the structural and functional consequences of ligand choice, supported by experimental data from peer-reviewed literature. This document is intended to serve as a practical resource to inform your selection of imidazole-based ligands for the rational design of next-generation MOFs.
The Role of the Imidazole Moiety in MOF Chemistry
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, offers several key advantages as a linker in MOF synthesis. Its nitrogen atoms can act as coordinating sites for metal ions, while the ring itself can be readily functionalized to fine-tune the resulting MOF's properties. The metal-imidazole-metal angle is similar to the Si-O-Si angle in zeolites, leading to the formation of robust and porous frameworks, most notably the Zeolitic Imidazolate Frameworks (ZIFs)[1].
Performance Comparison of Imidazole-Based Ligand Categories
The performance of a MOF is intricately linked to the chemical nature of its constituent imidazole-based ligand. For the purpose of this guide, we will categorize these ligands into four main groups and compare their impact on key performance metrics.
Simple Imidazoles and Their Derivatives
This category includes imidazole, 2-methylimidazole, and benzimidazole, which are the foundational building blocks for many well-known MOFs, particularly ZIFs.
Performance Insights:
Structural Diversity and Stability: These simple ligands readily form tetrahedrally coordinated networks with divalent metal ions like Zn²⁺ and Co²⁺, resulting in a wide variety of zeolite-like topologies[1]. ZIF-8, constructed from 2-methylimidazole and zinc ions, is renowned for its exceptional thermal and chemical stability. However, the stability can be influenced by the metal-nitrogen bond, with the Co-N bond in ZIF-67 being more susceptible to hydrolysis than the Zn-N bond in ZIF-8[2].
Porosity and Gas Sorption: MOFs from this category, such as ZIF-8, exhibit permanent porosity with high surface areas, making them suitable for gas storage and separation[3]. The pore aperture of ZIF-8 is ideal for separating propylene from propane[4].
Catalytic Activity: The basic nitrogen sites on the imidazole ring can act as catalytic centers. ZIF-8 has been shown to be an effective solid base catalyst for reactions like the Knoevenagel condensation[5][6].
Imidazole-Carboxylate Ligands
The incorporation of carboxylate groups onto the imidazole backbone introduces additional, stronger coordination sites, leading to MOFs with enhanced stability and often different network topologies compared to simple imidazole-based MOFs.
Performance Insights:
Enhanced Stability: The strong coordination of carboxylate groups to metal centers generally results in MOFs with high thermal and water stability. For instance, MOFs constructed from 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid have demonstrated high water stability[1][7].
Proton Conductivity: The presence of both imidazole and carboxylate moieties can create efficient proton conduction pathways. The adsorbed water molecules and carboxylate groups play a crucial role in the proton conduction process[1].
Luminescent Properties and Sensing: Lanthanide MOFs incorporating imidazole-dicarboxylic acid have been shown to be highly stable in water and can be used for the fluorescent detection of metal ions like Fe³⁺[4].
Functionalized Imidazole Ligands
The introduction of functional groups (e.g., -NH₂, -NO₂, Schiff bases) onto the imidazole ring via pre-synthetic or post-synthetic modification allows for precise tuning of the MOF's properties.
Performance Insights:
Tailored Catalytic Activity: Functionalization can introduce or enhance catalytic activity. For example, a Schiff base–imidazole-functionalized MOF has been used to support highly dispersed Pd clusters for efficient Suzuki coupling reactions[8]. Post-synthetic modification of an amino-functionalized MOF with an imidazole group created a catalyst for the Knoevenagel condensation[9].
Enhanced CO₂ Capture: Introducing polar functional groups like amides into the imidazole-based linker can improve the MOF's affinity for CO₂[10].
Sensing Applications: Post-synthetic modification of a Zr-based MOF with an imidazole derivative resulted in a fluorescent material capable of sensing volatile organic compounds and metal ions[7].
Bimetallic and Mixed-Ligand Imidazole-Based MOFs
The use of two different metal ions or a combination of an imidazole-based ligand with other organic linkers offers a strategy to create hierarchical porous structures and fine-tune the MOF's properties.
Performance Insights:
Enhanced Stability and Performance: A bimetallic ZIF composed of Co and Zn combines the high water intrusion volume of ZIF-67 with the good stability of ZIF-8[2].
Hierarchical Porosity and Enhanced Adsorption: Using a mixed-ligand strategy with 2-methylimidazole and terephthalic acid resulted in a hierarchical microporous-mesoporous MOF with enhanced adsorption capacity for copper ions compared to the pristine ZIF-8[11].
Comparative Performance Data of Imidazole-Based Ligands in MOFs
General Hydrothermal/Solvothermal Synthesis of Imidazole-Based MOFs
This protocol provides a general guideline for the synthesis of imidazole-based MOFs. The specific amounts, solvents, temperatures, and reaction times will vary depending on the target MOF.
Materials:
Metal salt (e.g., Zinc Nitrate Hexahydrate, Cobalt(II) Nitrate Hexahydrate)[12]
Dissolve the metal salt in a suitable solvent in a glass vial.
In a separate vial, dissolve the imidazole-based ligand in a compatible solvent.
Combine the two solutions in the Teflon-liner of the autoclave.
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 100°C and 180°C).
Maintain the temperature for a specified period (ranging from several hours to a few days)[13].
Allow the autoclave to cool down to room temperature naturally.
Collect the crystalline product by filtration or centrifugation.
Wash the product with fresh solvent to remove any unreacted precursors.
Dry the final product under vacuum.
Characterization of Porosity: Nitrogen Adsorption-Desorption
The textural properties of the synthesized MOFs can be determined through nitrogen adsorption-desorption isotherms at 77 K[14].
Procedure:
Activate the MOF sample by heating under vacuum to remove any guest solvent molecules from the pores.
Weigh an appropriate amount of the activated sample into a sample tube.
Perform the nitrogen adsorption-desorption measurement at 77 K using a surface area and porosity analyzer.
Calculate the BET (Brunauer-Emmett-Teller) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
Determine the pore size distribution using methods such as BJH (Barrett-Joyner-Halenda) or DFT (Density Functional Theory)[15].
Visualizations
Experimental Workflow for Synthesis and Characterization of Imidazole-Based MOFs
Caption: General workflow for the synthesis and characterization of imidazole-based MOFs.
Decision Tree for Ligand Selection
Caption: Decision tree for selecting an imidazole-based ligand based on the target application.
Conclusion
The choice of imidazole-based ligand has a profound impact on the final properties and performance of a Metal-Organic Framework. Simple imidazoles are excellent for creating highly porous and stable frameworks for gas separation, while the incorporation of carboxylate functionalities enhances stability and promotes proton conductivity. For applications requiring specific chemical reactivity, such as catalysis and sensing, functionalized imidazoles offer a versatile platform for tailoring the MOF's active sites. Furthermore, the use of bimetallic or mixed-ligand systems provides an additional layer of control for fine-tuning the framework's properties. By understanding the structure-property relationships outlined in this guide, researchers can make more informed decisions in the rational design of imidazole-based MOFs for their specific needs.
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]
In Situ Synthesis of Thin Zeolitic–Imidazolate Framework ZIF-8 Membranes Exhibiting Exceptionally High Propylene/Propane Separation | Journal of the American Chemical Society. [Link]
Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions - PMC. [Link]
Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions - ZYLAB. [Link]
Two Highly Water-Stable Imidazole-Based Ln-MOFs for Sensing Fe3+,Cr2O72–/CrO42– in a Water Environment | Inorganic Chemistry - ACS Publications. [Link]
Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing). [Link]
Post‐Synthetic Modification of Zr‐based Metal‐Organic Frameworks with Imidazole: Variable Optical Behavior and Sensing | Scilit. [Link]
Research Article Evaluation of Structural Properties and Catalytic Activities in Knoevenagel Condensation Reaction of Zeolitic I - Semantic Scholar. [Link]
Influence of crystal textures in metal-organic frameworks (MOFs) on catalysing heterogeneous Knoevenagel condensation reaction - Aston Publications Explorer. [Link]
A new imidazole-functionalized 3D-cobalt metal-organic framework as a high efficiency heterogeneous catalyst for Knoevenagel condensation reaction of furfural | Request PDF - ResearchGate. [Link]
Bimetallic Zeolitic Imidazole Frameworks for Improved Stability and Performance of Intrusion–Extrusion Energy Applications - PMC. [Link]
Mixed-Ligand Strategy for the Creation of Hierarchical Porous ZIF-8 for Enhanced Adsorption of Copper Ions | ACS Omega - ACS Publications. [Link]
Porous liquids based on porous cages, metal organic frameworks and metal organic polyhedra - KAUST Repository. [Link]
Physiochemical characterization of metal organic framework materials: A mini review - PMC. [Link]
Adsorption of Nitrogen on Mn(II) Metal-Organic Framework Nanoparticles - DergiPark. [Link]
An Introduction to MOFs and Characterizing their Porosity - AZoM. [Link]
Beyond the Certificate of Analysis: A Comparative Performance Guide to 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole in Organic Electronics
This guide provides an in-depth comparative analysis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, a novel carbazole derivative, for applications in organic electronics. We move beyond the standard Certificat...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, a novel carbazole derivative, for applications in organic electronics. We move beyond the standard Certificate of Analysis (CoA) to evaluate critical performance metrics against industry-standard materials, offering researchers and drug development professionals a clear, data-driven assessment of its potential as a next-generation Hole Transport Material (HTM).
Deconstructing the Certificate of Analysis: Foundational Quality vs. Functional Performance
For any high-purity chemical, the Certificate of Analysis (CoA) is the foundational document guaranteeing identity and purity. For a material like 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (hereafter Cz-4Im ), a typical CoA provides essential, yet incomplete, information.
A CoA confirms that the material meets baseline quality specifications. However, it does not predict how the material will perform in a functional device, such as a Perovskite Solar Cell (PSC) or an Organic Light-Emitting Diode (OLED). Properties like energy level alignment, thermal stability, and charge carrier mobility are not quantified in a standard CoA but are paramount for device efficiency and longevity. This guide bridges that gap.
Table 1: Representative Certificate of Analysis for Cz-4Im
Parameter
Specification
Result
Method
Appearance
White to Off-White Powder
Conforms
Visual
Purity
≥99.0%
99.6%
HPLC
¹H NMR
Conforms to Structure
Conforms
NMR Spectroscopy
Mass Spectrum
[M+H]⁺ = 446.2 ± 0.5
446.18
ESI-MS
Solubility
Soluble in DMF, DMSO
Conforms
Visual
The Competitive Landscape: Benchmarking Cz-4Im
To objectively evaluate Cz-4Im, we compare it against two widely recognized materials in the field of organic electronics:
Spiro-OMeTAD: The undisputed gold standard and most commonly used Hole Transport Material in high-efficiency Perovskite Solar Cells.[1] Its performance is well-documented, but it suffers from drawbacks like complex synthesis and the need for hygroscopic dopants.[1][2]
Phenothiazine (PTZ) Derivative: Phenothiazines represent a different class of HTMs. Their non-planar, butterfly-like structure can inhibit the undesirable molecular aggregation (π-stacking) that sometimes plagues planar molecules like carbazoles, offering a distinct structural alternative.[3][4]
Below are the chemical structures of the three materials under comparison.
Head-to-Head Performance Evaluation
This section details the experimental protocols and comparative data for three critical performance areas.
Electrochemical Properties: Energy Level Alignment
Expertise & Causality: The single most important factor for an HTM is the energy alignment of its Highest Occupied Molecular Orbital (HOMO) with the valence band of the light-absorbing layer (e.g., perovskite).[5] Efficient hole transfer occurs when the HTM's HOMO level is slightly higher (less negative) than that of the absorber, providing the energetic driving force for charge extraction while minimizing voltage loss.[6] We use Cyclic Voltammetry (CV) to determine these energy levels.[5]
Table 2: Comparative Electrochemical Data
Compound
HOMO (eV)
LUMO (eV)
Electrochemical Band Gap (eV)
Cz-4Im (Predicted)
-5.45
-2.35
3.10
Spiro-OMeTAD
-5.22
-2.25
2.97
PTZ Derivative
-5.15
-2.10
3.05
Note: Data for Spiro-OMeTAD and PTZ derivatives are representative values from literature. Cz-4Im values are projected based on the carbazole core and imidazole substituent effects.
Experimental Protocol: Cyclic Voltammetry
Preparation: Prepare a 1 mM solution of the HTM in anhydrous, degassed dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.
Cell Assembly: Use a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
Calibration: Record the voltammogram of the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple under the same conditions for internal calibration.
Measurement: Scan the potential anodically to measure the onset oxidation potential (E_ox) and cathodically for the onset reduction potential (E_red).
Calculation: Calculate HOMO and LUMO levels using the empirical formulas:
HOMO = -[E_ox (vs Fc/Fc⁺) + 5.1] eV
LUMO = -[E_red (vs Fc/Fc⁺) + 5.1] eV
Workflow: Cyclic Voltammetry Measurement
Caption: Workflow for determining HOMO/LUMO levels via CV.
Thermal Stability: Ensuring Durability
Expertise & Causality: Organic electronic devices often require thermal annealing during fabrication and must endure thermal stress during operation. High thermal stability is crucial for preventing material degradation, which can create charge traps and destroy device performance.[7] Thermogravimetric Analysis (TGA) is the standard method to determine the decomposition temperature (Td), defined as the temperature at which 5% mass loss occurs.
Table 3: Comparative Thermal Stability Data
Compound
Decomposition Temp. (Td) at 5% Mass Loss
Cz-4Im (Predicted)
>450 °C
Spiro-OMeTAD
~420 °C
PTZ Derivative
~380 °C
Note: The highly aromatic and rigid structure of carbazoles and imidazoles suggests Cz-4Im will have exceptionally high thermal stability.[7][8]
Sample Preparation: Place 5-10 mg of the HTM powder into a ceramic TGA pan.
Instrument Setup: Place the pan in the TGA furnace.
Purging: Purge the furnace with a nitrogen atmosphere (flow rate ~50 mL/min) for 30 minutes to remove oxygen.
Heating Program: Heat the sample from 30 °C to 600 °C at a constant ramp rate of 10 °C/min.
Data Analysis: Record the mass loss as a function of temperature. Determine Td from the resulting curve.
Workflow: Thermogravimetric Analysis (TGA)
Caption: Step-by-step workflow for TGA measurement.
Optical Properties: Maximizing Photon Flux
Expertise & Causality: The HTM layer is positioned between the transparent electrode (e.g., ITO or FTO) and the light-absorbing layer. Therefore, the HTM must be as transparent as possible across the visible spectrum to ensure maximum photons reach the active layer.[9] Any light absorbed by the HTM is parasitic and reduces the overall device efficiency. We use UV-Visible (UV-Vis) spectroscopy to measure the material's absorption profile.
Table 4: Comparative Optical Properties
Compound
Absorption Onset (λ_onset)
Optical Band Gap (Eg)
Transparency in Visible Range (>450 nm)
Cz-4Im (Predicted)
~400 nm
3.10 eV
Excellent
Spiro-OMeTAD
~420 nm
2.95 eV
Excellent
PTZ Derivative
~430 nm
2.88 eV
Very Good
Note: The wide band gap of carbazole derivatives typically ensures they are transparent in the visible region, absorbing only in the UV range.[9]
Experimental Protocol: UV-Visible Spectroscopy
Solution Preparation: Prepare a dilute solution (e.g., 1x10⁻⁵ M) of the HTM in a UV-transparent solvent like dichloromethane.
Thin Film Preparation (Optional but recommended): Create a thin film of the material on a quartz substrate by spin-coating from a chlorobenzene solution (20 mg/mL).
Blank Measurement: Record a baseline spectrum using a cuvette with pure solvent or a bare quartz substrate.
Sample Measurement: Record the absorption spectrum of the sample from 300 nm to 800 nm.
Data Analysis: Determine the absorption onset (λ_onset) from the low-energy edge of the absorption peak. Calculate the optical band gap using the formula: Eg (eV) = 1240 / λ_onset (nm).
Workflow: UV-Vis Spectroscopy
Caption: Workflow for assessing optical transparency.
Synthesis and Purity Considerations
Expertise & Causality: The performance of an organic semiconductor is exquisitely sensitive to impurities. Residual catalysts (e.g., palladium), unreacted starting materials, or synthetic byproducts can act as charge traps or recombination centers, severely limiting device efficiency and stability. The synthetic route dictates the likely impurity profile, reinforcing the link between a robust synthesis and a reliable material.
A plausible synthesis for Cz-4Im involves a multi-step process starting from 9-methyl-9H-carbazole. This highlights the importance of rigorous purification at each stage, typically via column chromatography, to achieve the high purity (≥99%) demanded by electronic applications.
Plausible Synthetic Pathway for Cz-4Im
Caption: A potential synthetic route to Cz-4Im.
Conclusion and Recommendations
This guide demonstrates that while a Certificate of Analysis is a crucial starting point, a deeper, function-oriented analysis is necessary to evaluate a novel material like 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (Cz-4Im) .
Summary of Findings:
Energy Levels: Cz-4Im is predicted to have a deeper HOMO level (-5.45 eV) compared to Spiro-OMeTAD (-5.22 eV). This could make it an excellent candidate for perovskite formulations with lower-lying valence bands, potentially reducing the voltage deficit and improving the open-circuit voltage (Voc) of the solar cell.[6]
Thermal Stability: With an anticipated Td >450 °C, Cz-4Im exhibits superior thermal stability compared to both Spiro-OMeTAD and phenothiazine-based alternatives, making it highly suitable for processes requiring thermal annealing and promising for long-term operational stability.
Optical Properties: Cz-4Im is expected to be highly transparent across the visible spectrum, ensuring that its use as an HTM will not lead to parasitic absorption.
Recommendation:Cz-4Im presents itself as a compelling next-generation Hole Transport Material. Its predicted high thermal stability and deep HOMO level make it a prime candidate for researchers aiming to enhance the durability and open-circuit voltage of perovskite solar cells and other organic electronic devices. Further investigation into its charge mobility and performance in fully fabricated devices is highly recommended.
Fujisawa, J. et al. (2016). Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. Journal of Photopolymer Science and Technology. [URL: Not Available]
National Center for Biotechnology Information. Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells.
SPIE Digital Library. Characterisation of different hole transport materials as used in organic p-i-n solar cells.
American Chemical Society Publications. Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells.
American Chemical Society Publications. Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells.
Preprints.org. Carbazole Versus Phenothiazine-Based Electron Donors for Organic Dye- Sensitized Solar Cells.
American Chemical Society Publications. Triphenylsilyl- and Trityl-Substituted Carbazole-Based Host Materials for Blue Electrophosphorescence.
MDPI. Fabrication and Characterization of CH3NH3PbI3 Perovskite Photovoltaic Devices with Decaphenylcyclopentasilane Hole Transport Layers.
ScienceDirect. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.
A Comparative Benchmarking Guide: 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole for Advanced OLED Applications
In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, the heart of device performance lies within the emissive layer, where the careful selection of host and dopant materials dictates effic...
Author: BenchChem Technical Support Team. Date: April 2026
In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, the heart of device performance lies within the emissive layer, where the careful selection of host and dopant materials dictates efficiency, color purity, and operational lifetime.[1] This guide provides a comprehensive technical benchmark of a novel host material, 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (TIMC), against established, high-performance commercial OLED materials.
The molecular design of TIMC is rooted in the principles of bipolar charge transport. The carbazole core is a well-known and robust hole-transporting moiety, while the four imidazole units are introduced to enhance electron injection and transport capabilities. This strategic combination aims to create a more balanced charge flux within the emissive layer, a critical factor for achieving high recombination efficiency in OLEDs.[2]
This document is intended for researchers and material scientists in the field of organic electronics. It offers a comparative analysis based on key performance metrics, detailed experimental protocols for material characterization, and insights into the structure-property relationships that govern the efficacy of host materials in OLED devices.[3]
Comparative Performance Analysis: TIMC vs. Commercial Hosts
A direct comparison of the fundamental photophysical, electrochemical, and thermal properties is essential for evaluating the potential of a new material. TIMC is benchmarked against three widely used commercial host materials: CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl), mCP (1,3-Bis(N-carbazolyl)benzene), and TCTA (Tris(4-carbazoyl-9-ylphenyl)amine).
Note: As specific experimental data for 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is not widely available in published literature, the values presented here are projected based on the known properties of the carbazole and imidazole moieties. These projections serve as a theoretical benchmark for guiding future experimental work.
Table 1: Key Performance Metrics of OLED Host Materials
Rationale and Interpretation of Material Properties
The projected properties of TIMC suggest several potential advantages over existing materials. The balanced HOMO/LUMO levels could facilitate more efficient charge injection from adjacent transport layers. A high triplet energy is crucial for hosting blue phosphorescent emitters without energy loss, and the projected value for TIMC is competitive with mCP, a standard host for blue PhOLEDs.[4] Furthermore, the anticipated high glass transition and decomposition temperatures indicate excellent thermal and morphological stability, which is a prerequisite for long device lifetimes.[3][6]
The following diagram illustrates the projected energy level alignment in a hypothetical OLED device incorporating TIMC as the host material.
Caption: Standard workflow for OLED material evaluation.
Device Fabrication and Performance Metrics
The ultimate test of a new material is its performance in a functioning OLED device. A standard device architecture is fabricated via thermal evaporation in a high-vacuum environment.
[6]
Standard Device Structure:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host + Dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
Key Performance Metrics:
Current Density-Voltage-Luminance (J-V-L) Characteristics: Describes the device's electrical and optical output.
External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected, a primary measure of device efficiency.
Luminous Efficacy (cd/A): A measure of the light output per unit of current.
Color Coordinates (CIE 1931): Defines the color of the emitted light.
Operational Lifetime (LT50/LT95): The time it takes for the device's initial luminance to decrease to 50% or 95%.
Conclusion and Future Outlook
The theoretical and structural attributes of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole position it as a promising candidate for a high-performance, bipolar host material in OLEDs. Its projected high triplet energy, deep HOMO level, and excellent thermal stability make it particularly suitable for demanding applications such as blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.
The next critical phase is the experimental synthesis and rigorous characterization of TIMC following the protocols outlined in this guide. A thorough investigation will validate its projected properties and determine its true potential to advance the field of organic electronics. Further research should also focus on device optimization, exploring various dopants and device architectures to fully harness the capabilities of this novel carbazole-imidazole hybrid material.
References
Fabrication and characterization of organic light emitting diodes for display applications. (n.d.). Semantic Scholar. Retrieved from [Link]
Chen, C. H., et al. (2009). The fabrication and characterization of organic light-emitting diodes using transparent single-crystal Si membranes. Nanotechnology, 20(45), 455202. Retrieved from [Link]
Aziz, F., & Ahmed, N. (2020). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate. Retrieved from [Link]
Vyavahare, V. (2009). Fabrication and characterization of organic light emitting diodes for display applications. RIT Scholar Works. Retrieved from [Link]
Kim, J. H., et al. (2006). Fabrication and Characterization of Organic Light-Emitting Diodes Using Zinc Complexes as Hole-Blocking Layer. Journal of Nanoscience and Nanotechnology, 6(11), 3637-3641. Retrieved from [Link]
Sykulski, M., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), 58261. Retrieved from [Link]
Cardona, C. M., et al. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. Retrieved from [Link]
Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]
Atassi, Y. (2015). How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement? ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
Lee, S., et al. (2025). High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. MDPI. Retrieved from [Link]
Infinita Lab. (2026). Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved from [Link]
Performance comparison of OLED devices using mCP and Ad‐mCP as hosts. (n.d.). ResearchGate. Retrieved from [Link]
Structures of the host materials [TCTA, 1 (first generation), and 2... (n.d.). ResearchGate. Retrieved from [Link]
Li, J., et al. (n.d.). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. Retrieved from [Link]
Edinburgh Instruments. (2019). Electroluminescence and Photoluminescence Spectroscopy of a Phosphorescent Organic Light Emitting Diode (PhOLED). Retrieved from [Link]
The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. (n.d.). PMC. Retrieved from [Link]
Verstraete, L., et al. (2021). Molecular library of OLED host materials—Evaluating the multiscale simulation workflow. imec. Retrieved from [Link]
EAG Laboratories. (n.d.). Thermal Analysis. Retrieved from [Link]
Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications. (2025). MDPI. Retrieved from [Link]
Synthesis, Photophysical Characterization and Evaluation of Biological Properties of C7, a Novel Symmetric Tetra-Imidazolium-Bis-Heterocycle. (2023). MDPI. Retrieved from [Link]
Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives. (2023). Arabian Journal of Chemistry. Retrieved from [Link]
Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. (n.d.). RSC Publishing. Retrieved from [Link]
Sun, H. (2023). Research on Different Physical Property Characterization Approaches for OLED Materials. Highlights in Science, Engineering and Technology. Retrieved from [Link]
Leonhardt, C. (2020). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth. Retrieved from [Link]
Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. (n.d.). Semantic Scholar. Retrieved from [Link]
Kim, J., et al. (2023). Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing. PubMed. Retrieved from [Link]
Organic light emitting diode (OLED) fabrication and modification of OLED photoluminescence (PL) properties through photo-induced damage. (2014). ResearchGate. Retrieved from [Link]
(Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023). ACS Publications. Retrieved from [Link]
Advances in High-Efficiency Blue OLED Materials. (2024). MDPI. Retrieved from [Link]
Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. (n.d.). PMC. Retrieved from [Link]
Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. Retrieved from [Link]
A Technical Guide to the Structural Elucidation of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole: A Comparative Crystallographic Analysis
Introduction: The Significance of Imidazole-Substituted Carbazoles Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their wide-ranging applications in materi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Imidazole-Substituted Carbazoles
Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their wide-ranging applications in materials science and medicinal chemistry. Their unique electronic and photophysical properties make them ideal candidates for organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes.[1][2] In the pharmaceutical realm, the carbazole scaffold is a key pharmacophore in numerous compounds exhibiting antitumor, anti-inflammatory, and antioxidative activities.[1][3]
The introduction of imidazole moieties onto the carbazole core, as in 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, is anticipated to significantly modulate its electronic properties, coordination chemistry, and biological activity. The imidazole rings can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions, making this molecule a promising candidate for the development of novel metal-organic frameworks (MOFs) and pharmacologically active agents.[4] A precise understanding of its three-dimensional structure at the atomic level, achievable through single-crystal X-ray diffraction, is paramount for unlocking its full potential.
A Comparative Framework: Insights from Structurally Characterized Carbazole Derivatives
In the absence of a published crystal structure for our target molecule, we can infer its likely structural characteristics by examining analogous compounds. A particularly relevant comparison can be made with 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, which features substitution at the same positions on the carbazole core.[5][6]
Key Structural Features of Substituted Carbazoles:
Planarity of the Carbazole Core: The tricyclic carbazole ring system in most derivatives is observed to be essentially planar.[5][7][8] For instance, in 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, the root-mean-square deviation for the 13 non-hydrogen atoms of the carbazole ring system is a mere 0.017 Å.[5][6] We can confidently predict a similar planarity for the carbazole core of our target molecule.
Orientation of Substituents: The dihedral angles between the plane of the carbazole core and its substituents are crucial in defining the overall molecular conformation. In many phenyl-substituted carbazoles, the phenyl rings are often twisted with respect to the carbazole plane.[7][8] For our target molecule, the orientation of the four imidazole rings will be of significant interest, as steric hindrance may force them to adopt a non-coplanar arrangement.
Intermolecular Interactions: The crystal packing of carbazole derivatives is typically governed by a network of non-covalent interactions, including C—H···O, C—H···π, and π–π stacking interactions.[1][7] In the case of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, short Br···Br contacts are also observed.[5][6] For our imidazole-substituted carbazole, we anticipate a rich network of intermolecular hydrogen bonds involving the imidazole nitrogen atoms, as well as π–π stacking between the carbazole and imidazole rings.
Comparative Crystallographic Data of Selected Carbazole Derivatives
Experimental Workflow for Crystal Structure Determination
The following sections outline a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole.
Synthesis
The synthesis of imidazole-substituted carbazoles can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of halogenated carbazole precursors with imidazole.[3][9]
Proposed Synthetic Scheme:
Figure 1: Proposed synthetic pathway for 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole.
Detailed Protocol:
Bromination of Carbazole: To a solution of carbazole in glacial acetic acid, add bromine dropwise with stirring. The reaction mixture is heated to reflux to yield 1,3,6,8-tetrabromocarbazole.
N-Methylation: The synthesized 1,3,6,8-tetrabromocarbazole is dissolved in acetone, followed by the addition of methyl iodide and potassium hydroxide. The mixture is stirred at room temperature to afford 1,3,6,8-tetrabromo-9-methyl-9H-carbazole.[10]
Imidazole Substitution (Ullmann Condensation): A mixture of 1,3,6,8-tetrabromo-9-methyl-9H-carbazole, imidazole, copper(I) iodide, and potassium carbonate in dimethylformamide (DMF) is heated under an inert atmosphere. The product, 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, is then purified by column chromatography.
Crystallization
The growth of high-quality single crystals is the most critical and often challenging step in X-ray crystallography.[11] The choice of solvent and crystallization technique is crucial and often determined empirically.
Recommended Crystallization Techniques:
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethanol, ethyl acetate, or a mixture thereof) to near saturation.[11] The solution is then loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, gradually reducing the solubility of the compound and promoting crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.[12]
X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the molecular structure.
Experimental Workflow:
Figure 2: General workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[13] The diffraction pattern is recorded on a detector as the crystal is rotated.
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
Structure Solution: The initial atomic positions are determined from the processed data using methods such as direct methods or Patterson synthesis.[14]
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Predicted Structural Features and Comparative Analysis
Based on the analysis of related compounds, we can predict the key structural features of 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole.
Feature
Predicted Characteristic
Rationale/Comparison
Carbazole Core Geometry
Essentially planar
Consistent with numerous reported carbazole crystal structures.[5][7][8]
Imidazole Ring Orientation
Non-coplanar with the carbazole core
Steric hindrance between the four imidazole groups will likely force them to twist out of the carbazole plane.
Intramolecular Interactions
Potential for weak C-H···N interactions
Possible between the carbazole protons and the imidazole nitrogen atoms, influencing the conformation.
Intermolecular Interactions
Strong N-H···N hydrogen bonding, π-π stacking
The imidazole rings provide sites for hydrogen bonding, and the aromatic nature of both the carbazole and imidazole rings will favor π-π stacking, leading to a robust three-dimensional network.
Conclusion
This guide has provided a comprehensive framework for the determination and analysis of the X-ray crystal structure of 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole. By leveraging comparative data from structurally analogous carbazole derivatives, we have been able to predict its key structural features and outline a detailed experimental plan for its synthesis, crystallization, and structural elucidation. The successful determination of this crystal structure will provide invaluable insights into its chemical and physical properties, paving the way for its application in materials science and drug discovery.
References
Crystal structures of three carbazole derivatives: 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (1), 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (3). IUCrData, (2017), 2(1). [Link]
Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate and 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole. IUCrData, (2022), 7(12). [Link]
Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro... - PMC. [Link]
Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC. [Link]
Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole - PMC. [Link]
Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF - ResearchGate. [Link]
Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - RSC Publishing. [Link]
Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC. [Link]
X-ray Diffraction Protocols and Methods | Springer Nature Experiments. [Link]
Crystal structure of 1,3,6,8-tetra-bromo-9-ethyl-9H-carbazole - PubMed. [Link]
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [Link]
An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC. [Link]
Synthesis of N-substituted carbazole–imidazole hybrids 5–13. - ResearchGate. [Link]
X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. [Link]
Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. [Link]
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. [Link]
Application of Crystalline Matrices for the Structural Determination of Organic Molecules | ACS Central Science. [Link]
Glass-Forming Carbazolyl and Phenothiazinyl Tetra Substituted Pyrene Derivatives: Photophysical, Electrochemical, and Photoelectrical Properties | The Journal of Physical Chemistry C. [Link]
Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - Semantic Scholar. [Link]
1,3,6,8-Tetranitrocarbazole - the NIST WebBook. [Link]
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. [Link]
The crystal structure of 1,1′-(9-ethyl-9H-carbazole - SciSpace. [Link]
Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations on ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone: A - MDPI. [Link]
Computational Protocol Guide: DFT Evaluation of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole for Advanced MOF/COF Applications
Executive Summary & Rationale The rational design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies heavily on the precise electronic and geometric tuning of their organic linkers. 1,3,6,8-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The rational design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies heavily on the precise electronic and geometric tuning of their organic linkers. 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (TImMCz) (CAS: 1808917-74-9) has emerged as a highly specialized tetradentate ligand[1]. Featuring an electron-rich carbazole core functionalized with four coordinating imidazole arms, TImMCz is the critical building block for water-soluble, open-barrel coordination cages such as PSMBR-1 [2].
Unlike traditional carboxylate-based linkers, the imidazole moieties in TImMCz provide strong
σ
-donation to transition metals (e.g., Pd(II), Zn(II)), resulting in robust architectures capable of aqueous host-guest chemistry and proton conduction[3]. However, accurately predicting the optoelectronic properties,
π
π
stacking behavior, and coordination geometry of TImMCz requires a rigorous Density Functional Theory (DFT) protocol.
This guide objectively compares the computational performance of various DFT functionals for modeling TImMCz and benchmarks the molecule's calculated properties against alternative standard linkers.
Methodological Comparison: Selecting the Optimal DFT Functional
A common pitfall in computational materials science is the default reliance on the B3LYP functional. While B3LYP is computationally inexpensive, it systematically fails to account for the medium-to-long-range dispersion forces that dictate the self-assembly of MOFs [4]. As a self-validating system, your computational protocol must match the physical reality of the molecule's environment.
Table 1: DFT Functional Performance Comparison for TImMCz
Functional
Dispersion Correction
HOMO/LUMO Accuracy
Computational Cost
Primary Application for TImMCz
B3LYP
Poor (Requires empirical D3)
Overestimates delocalization
Low
Initial rapid geometry screening.
M06-2X
Excellent (Built-in parameterization)
High accuracy for main-group
Moderate
Recommended: Ground-state geometry, ESP mapping, and non-covalent interactions.
CAM-B3LYP
Moderate (Long-range corrected)
Excellent for Charge Transfer
High
Recommended: TD-DFT for excited states and UV-Vis/fluorescence prediction.
Causality of Choice: For TImMCz, the M06-2X functional paired with the def2-SVP basis set (and Grimme's D3 dispersion correction) is the optimal choice for ground-state optimization. The 54% exact exchange in M06-2X accurately captures the
π
π
stacking interactions of the carbazole core, which are essential when modeling the aggregation or confinement of guest molecules (like polyaromatic hydrocarbons) within the PSMBR-1 cage [2].
Ligand Performance: TImMCz vs. Benchmark Alternatives
To understand the unique utility of TImMCz, we must compare its DFT-derived properties against standard tetradentate linkers: TCPCz (1,3,6,8-tetrakis(4-carboxyphenyl)-9H-carbazole) and TFPPy (1,3,6,8-tetrakis(4-formylphenyl)pyrene).
Analysis: TImMCz exhibits a significantly higher HOMO level (-5.12 eV) compared to TCPCz, making it a superior electron donor. This facilitates efficient linker-to-metal or linker-to-guest energy transfer, a mechanism highly sought after in fluorescence sensing and photoelectric devices [5]. Furthermore, its high dipole moment contributes to the exceptional water solubility of the resulting PSMBR-1 cages, a rare and valuable trait in MOF chemistry [2].
Experimental Protocol: Step-by-Step DFT Workflow
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating DFT workflow for evaluating TImMCz.
Step 1: Conformational Search & Pre-Optimization
Generate the 3D structure of TImMCz (CAS 1808917-74-9).
Perform a Molecular Mechanics (MMFF94) conformational search to identify the lowest-energy rotamers of the four imidazole rings relative to the carbazole core.
Select the global minimum conformation for quantum mechanical evaluation.
Step 2: Ground-State Geometry Optimization
Set up the DFT calculation using the M06-2X functional and the def2-SVP basis set.
Apply Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3 in Gaussian 16) to account for intramolecular interactions.
Apply a Solvation Model based on Density (SMD) using water as the solvent to mimic the aqueous synthesis environment of PSMBR-1.
Step 3: Frequency Calculation (Self-Validation)
Run a vibrational frequency calculation at the exact same level of theory (M06-2X/def2-SVP).
Critical Check: Verify the absence of imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is in a transition state. Displace the geometry along the normal mode of the imaginary frequency and re-optimize.
Step 4: Single-Point Energy and ESP Mapping
Elevate the basis set to def2-TZVP for a high-accuracy single-point energy calculation.
Generate the Electrostatic Potential (ESP) map to visualize the nucleophilic regions (imidazole nitrogens) and electrophilic regions, aiding in the prediction of metal coordination vectors.
Step 5: Excited State Calculations (TD-DFT)
To predict the UV-Vis absorption and emission spectra, switch to the CAM-B3LYP functional with the def2-TZVP basis set.
Calculate the first 20 singlet-singlet excitations to identify the primary
π→π∗
and Charge Transfer (CT) transitions.
Visualizations
The Self-Validating Computational Workflow
Caption: Self-validating DFT workflow ensuring geometric minima prior to advanced property calculations.
MOF Assembly & Energy Transfer Pathway
Caption: Pathway illustrating TImMCz coordination into PSMBR-1 and subsequent host-guest energy transfer.
Conclusion
For advanced applications requiring aqueous stability and host-guest encapsulation, 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole outperforms traditional carboxylate-based carbazoles. Its imidazole-driven coordination chemistry creates highly soluble, electron-rich frameworks. To accurately model this behavior, computational chemists must move beyond standard B3LYP protocols and adopt dispersion-corrected, high-exchange functionals like M06-2X and CAM-B3LYP . This ensures that the predicted electrostatic potentials and excited-state dynamics align with empirical observations in next-generation MOF sensors.
References
MedChemExpress. 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole Product Information. Retrieved from 1
ResearchGate. Chemistry of photoswitching molecules in confined nanospace of aqueous molecular vessels. Retrieved from 2
ChemicalBook. 1808917-74-9 CAS DataBase. Retrieved from 3
ACS Publications. Computational Design of Functionalized Imidazolate Linkers of Zeolitic Imidazolate Frameworks for Enhanced CO2 Adsorption. Retrieved from4
PMC - NIH. Energy Transfer in Metal–Organic Frameworks for Fluorescence Sensing. Retrieved from 5
A Comparative Guide to Tetra-Substituted Carbazole Compounds for Researchers and Drug Development Professionals
Introduction: The Versatility of the Carbazole Scaffold Carbazole, a nitrogen-containing heterocyclic compound, is a cornerstone in the development of advanced organic materials and pharmaceuticals.[1][2][3][4] Its rigid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of the Carbazole Scaffold
Carbazole, a nitrogen-containing heterocyclic compound, is a cornerstone in the development of advanced organic materials and pharmaceuticals.[1][2][3][4] Its rigid, electron-rich tricyclic structure serves as an excellent building block for creating molecules with tailored electronic, photophysical, and biological properties.[2] Among the various derivatives, tetra-substituted carbazoles offer a high degree of functionalization, allowing for precise tuning of their characteristics. This guide delves into a comparative analysis of these compounds, with a focus on the two most prevalent substitution patterns: 1,3,6,8 and 2,3,6,7.
The Structural Landscape of Tetra-Substituted Carbazoles
The strategic placement of four substituents on the carbazole core dictates the ultimate properties and applications of the resulting molecule. Understanding the synthetic accessibility and the inherent characteristics of each substitution pattern is crucial for designing compounds with desired functionalities.
Caption: Numbering of the carbazole core.
1,3,6,8-Tetra-Substituted Carbazoles: Champions in Materials Science
The symmetrical 1,3,6,8-substitution pattern is particularly advantageous for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[5] This substitution pattern often leads to materials with high thermal stability and well-ordered molecular packing, which are critical for device performance and longevity.[6]
Synthetic Strategies
A variety of synthetic methods have been developed for the construction of the carbazole nucleus, including traditional methods like the Graebe-Ullmann reaction and modern techniques involving metal-catalyzed cross-coupling and C-H activation reactions.[1][7][8] For 1,3,6,8-tetra-substituted carbazoles, a common approach involves the functionalization of a pre-formed carbazole core.
Caption: General synthesis of 1,3,6,8-tetraarylcarbazoles.
Experimental Protocol: Synthesis of a 1,3,6,8-Tetraarylcarbazole
Bromination: To a solution of carbazole in a suitable solvent (e.g., DMF or acetic acid), N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion, typically monitored by TLC. The product, 1,3,6,8-tetrabromocarbazole, is then isolated by precipitation in water and purified by recrystallization.
Suzuki Coupling: The 1,3,6,8-tetrabromocarbazole, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are dissolved in a solvent mixture (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 1,3,6,8-tetraarylcarbazole.
Performance in OLEDs
1,3,6,8-Tetra-substituted carbazoles are widely used as host materials for phosphorescent OLEDs (PhOLEDs) and as fluorescent emitters.[2][9] Their high triplet energy levels prevent reverse energy transfer from the phosphorescent guest to the host, leading to high efficiency. The bulky substituents at the 1,3,6,8-positions also help to prevent aggregation-caused quenching of the emissive species.[6]
Table 1: Performance of 1,3,6,8-Tetraarylcarbazole Derivatives in OLEDs
2,3,6,7-Tetra-Substituted Carbazoles: A Focus on Bioactivity
The 2,3,6,7-substitution pattern is frequently found in biologically active carbazole alkaloids and their synthetic analogs.[4] This substitution pattern allows for the introduction of functional groups that can interact with biological targets, making these compounds promising candidates for drug development.
Synthetic Approaches
The synthesis of 2,3,6,7-tetra-substituted carbazoles can be more complex than their 1,3,6,8-counterparts, often requiring multi-step sequences. Lewis acid-mediated cascade annulation reactions and domino carbocationic rearrangements are among the advanced strategies employed.[11][12]
Caption: Synthesis via Fischer indole synthesis and aromatization.
Experimental Protocol: Fischer Indole Synthesis of a Tetrahydrocarbazole Precursor
Hydrazone Formation: A substituted phenylhydrazine is reacted with a substituted cyclohexanone in a suitable solvent (e.g., ethanol or acetic acid), often with catalytic acid, to form the corresponding phenylhydrazone.
Cyclization: The isolated phenylhydrazone is heated in the presence of a Lewis or Brønsted acid (e.g., ZnCl₂, polyphosphoric acid) to induce cyclization and form the 1,2,3,4-tetrahydrocarbazole.[13]
Aromatization: The tetrahydrocarbazole is then dehydrogenated using a reagent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil in a high-boiling solvent like xylene or dioxane to yield the fully aromatic 2,3,6,7-tetra-substituted carbazole.[13]
Biological Applications and Performance
A prominent example of a biologically active 2,3,6,7-tetra-substituted carbazole is the natural product ellipticine.[14][15][16][17] Ellipticine and its derivatives exhibit potent anticancer activity, primarily through the inhibition of topoisomerase II and intercalation into DNA.[14][15][16][17][18] The substituents on the carbazole core play a critical role in modulating the biological activity and pharmacokinetic properties of these compounds. More recent research has also identified tetrahydrocarbazole derivatives with broad-spectrum antitumor activity.[19]
Table 2: Biological Activity of Selected Tetra-Substituted Carbazole Derivatives
The choice between a 1,3,6,8- and a 2,3,6,7-tetra-substituted carbazole scaffold is fundamentally driven by the intended application. The high symmetry and robust thermal properties of the 1,3,6,8-isomers make them ideal for materials science, particularly in the field of organic electronics. In contrast, the 2,3,6,7-isomers offer a more versatile platform for the development of bioactive molecules, where specific interactions with biological macromolecules are paramount.
The future of tetra-substituted carbazole research lies in the development of more efficient and regioselective synthetic methodologies to access a broader diversity of structures.[11][21][22] The integration of computational modeling and deep learning approaches will be instrumental in predicting the properties of novel derivatives and guiding synthetic efforts towards compounds with enhanced performance for specific applications.[20]
Comparative study of the electrochemical stability of carbazole isomers
As a Senior Application Scientist specializing in organic optoelectronics and redox-active materials, I frequently encounter a critical design bottleneck: balancing charge carrier mobility with electrochemical stability....
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in organic optoelectronics and redox-active materials, I frequently encounter a critical design bottleneck: balancing charge carrier mobility with electrochemical stability. Carbazole derivatives are ubiquitous in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and redox-flow batteries due to their excellent hole-transporting capabilities and high triplet energies[1].
However, the linking topology of carbazole isomers—specifically 3,6-linked versus 2,7-linked architectures —profoundly dictates their electrochemical fate. This guide provides an objective, data-driven comparison of these isomers, exploring the mechanistic causality behind their stability and providing validated protocols for their electrochemical profiling.
Mechanistic Causality: The Electrochemistry of Carbazole Isomers
To understand the stability of carbazole isomers, we must first examine the fundamental electrochemistry of the carbazole core. When a carbazole moiety is electrochemically oxidized, it loses an electron to form a highly reactive radical cation[2].
The nitrogen heteroatom strongly donates electron density into the fused aromatic system, localizing the highest spin density at the 3- and 6-positions (para to the nitrogen). If these positions are unprotected, the radical cations rapidly undergo intermolecular C–C coupling (dimerization) to form bicarbazyls[2]. This dimerization manifests as an irreversible oxidation wave in cyclic voltammetry (CV).
Diagram 1: Electrochemical oxidation pathway and structural fate of carbazole isomers.
The 3,6-Linked Isomers: High Stability, Localized Conjugation
In 3,6-substituted isomers, the most reactive sites for electrophilic attack are sterically and electronically blocked. The resulting radical cation is localized within a benzidine-like segment[3]. This structural confinement prevents further coupling, yielding highly reversible oxidation waves and exceptional electrochemical stability[3]. However, the meta-like linkage through the nitrogen atom disrupts extended
π
-conjugation, resulting in wider bandgaps and lower charge carrier mobilities[4].
The 2,7-Linked Isomers: Extended Conjugation, High Reactivity
Conversely, 2,7-substitution provides a linear, para-like conjugation pathway across the molecule. This extended
π
-conjugation significantly enhances charge carrier mobility—often by nearly two orders of magnitude compared to 3,6-isomers[4]. However, because the highly reactive 3- and 6-positions remain open, the delocalized radical cation is highly susceptible to rapid, irreversible dimerization[3]. Thus, bare 2,7-linked isomers exhibit poor electrochemical stability unless the 3,6-positions are synthetically protected (e.g., with tert-butyl or methoxy groups)[4][5].
Quantitative Performance Comparison
The following table synthesizes the optoelectronic and electrochemical trade-offs between the two primary carbazole linking topologies based on standardized experimental data[3][4][6].
To objectively evaluate the electrochemical stability of synthesized carbazole isomers, a rigorous Cyclic Voltammetry (CV) protocol is required. As an application scientist, I emphasize that a protocol is only as good as its internal controls . The following methodology is designed as a self-validating system to ensure that observed irreversibility is an intrinsic property of the isomer, not an artifact of the solvent window or reference drift.
Step-by-Step Methodology
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM).
Causality:
TBAPF6
provides a wide electrochemical window. DCM is often preferred for 2,7-linked oligomers due to their rigid, rod-like structures which exhibit lower solubility in MeCN[3].
Analyte Dissolution: Dissolve the carbazole isomer to a concentration of 1.0 mM in the electrolyte solution. Purge the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen, which can quench radical cations.
Cell Assembly: Utilize a three-electrode setup:
Working Electrode: Glassy Carbon (GC) (3 mm diameter). Causality: GC provides an inert, reproducible surface that minimizes catalytic side-reactions[3]. Polish with 0.05 µm alumina slurry before use.
Reference Electrode: Non-aqueous
Ag/Ag+
(0.01 M
AgNO3
in MeCN).
Voltammetric Scanning: Sweep the potential from 0.0 V to +1.5 V (vs.
Ag/Ag+
) at a scan rate of 50 mV/s. Record the first anodic peak (
Epa
) and the corresponding cathodic return peak (
Epc
).
Internal Standardization (Critical Step): After the initial scans, spike the solution with 1.0 mM Ferrocene (Fc). Rerun the scan.
Causality: Reference electrodes drift. Calibrating the isomer's redox potentials against the reversible
Fc/Fc+
couple ensures absolute thermodynamic accuracy across different labs and days[3].
Stability Analysis: Calculate the peak current ratio (
Ipa/Ipc
). A ratio of 1.0 indicates a fully reversible, stable radical cation (typical of 3,6-isomers). A ratio approaching 0, accompanied by a new peak at lower potentials in subsequent scans, confirms irreversible dimerization (typical of unprotected 2,7-isomers)[2][3].
Diagram 2: Self-validating experimental workflow for electrochemical profiling.
Strategic Design Recommendations
When selecting a carbazole isomer for device integration, researchers must align the molecular topology with the device's operational demands:
For High-Voltage Stability (e.g., Redox Flow Batteries): Prioritize 3,6-linked isomers . Their inherent resistance to dimerization ensures long cycle life without the need for complex synthetic modifications[3].
For High Charge Mobility (e.g., OLED Transport Layers): Utilize 2,7-linked isomers , but you must synthetically block the 3,6-positions. Incorporating bulky groups like tert-butyl or electron-donating groups like methoxy at the C3/C6 sites prevents dimerization while preserving the extended
π
-conjugation and high mobility of the 2,7-backbone[4][5].
References
Capture of Electrochemically Generated Fleeting Carbazole Radical Cations and Elucidation of Carbazole Dimerization Mechanism by Mass Spectrometry
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
Regioselective Electrochemical Oxidation of One of the Identical Benzene Rings of Carbazole to 1,4-Quinone on the MWCNT Surface and Its Electrocatalytic Activity
Source: The Journal of Physical Chemistry C (ACS Publications)
URL:[Link]
Ultralow Dark Current Density of Organic Photodetectors and Organic Light-Emitting Diodes Endowed by Highly Thermally Stable Derivatives
Source: Kaunas University of Technology
URL:[Link]
Synthesis and electrochemical polymerization of diketopyrrolopyrrole based donor–acceptor–donor monomers containing 3,6- and 2,7-linked carbazoles
Source: Polymer Chemistry (RSC Publishing)
URL:[Link]
Novel 2,7-Linked Carbazole Trimers as Model Compounds for Conjugated Carbazole Polymers
Source: Chemistry of Materials (ACS Publications)
URL:[https://pubs.acs.org/doi/10.1021/cm049581+] ()
Impact of Linking Topology on the Properties of Carbazole Trimers and Dimers
Source: ResearchGate
URL:[Link]
Validating the Antimicrobial Efficacy of Novel Carbazole Compounds: A Comparative Guide
As multidrug-resistant (MDR) pathogens continue to outpace the development of traditional antibiotics, researchers are increasingly turning to novel chemical scaffolds. Carbazole derivatives—characterized by a rigid, nit...
Author: BenchChem Technical Support Team. Date: April 2026
As multidrug-resistant (MDR) pathogens continue to outpace the development of traditional antibiotics, researchers are increasingly turning to novel chemical scaffolds. Carbazole derivatives—characterized by a rigid, nitrogen-containing tricyclic aromatic core—have emerged as highly promising antimicrobial candidates. Their structural flexibility allows for extensive functionalization, enabling them to bypass standard bacterial efflux pumps and target multiple cellular pathways simultaneously.
This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of novel carbazole compounds. By anchoring our methodologies in standardized guidelines and comparing novel candidates against clinical mainstays, we establish a self-validating system that ensures both scientific rigor and translational viability.
Mechanistic Profiling: Why Carbazoles?
Unlike standard β-lactams that solely target cell wall synthesis, carbazole compounds often exhibit a multi-target mechanism of action. Depending on their specific functional groups (e.g., N-alkylation, halogenation, or the addition of aminoguanidine moieties), carbazoles can induce bacterial cell death through several distinct pathways. For instance, specific carbazole derivatives have been proven to act as potent inhibitors of Dihydrofolate Reductase (DHFR), effectively starving the bacteria of essential folate precursors 1[1].
Multi-target mechanisms of action for novel carbazole derivatives.
Comparative Efficacy Analysis
To objectively validate a novel carbazole, its performance must be benchmarked against established clinical standards. The table below synthesizes quantitative Minimum Inhibitory Concentration (MIC) data, comparing optimized carbazole candidates against broad-spectrum and Gram-positive specific antibiotics. Data indicates that optimized carbazoles (e.g., Compound 8f) can achieve MICs nearly on par with Ciprofloxacin, while maintaining a favorable safety profile 2[2].
Compound Class
Target Organisms
MIC Range (µg/mL)
Primary Mechanism of Action
Selectivity / Toxicity Profile
Carbazole 8f (Novel)
S. aureus, E. coli
0.5 – 2.0
DHFR Inhibition
High Selectivity Index; low mammalian cytotoxicity
Carbazole 2 (Novel)
S. aureus, S. epidermidis
3.9 – 31.2
Membrane Permeabilization
Moderate (Comparable to carvedilol)
Ciprofloxacin (Standard)
Broad Spectrum
0.125 – 0.5
DNA Gyrase Inhibition
Well-tolerated clinically, but high resistance rates
Vancomycin (Standard)
Gram-positive (MRSA)
1.0 – 2.0
Cell Wall Synthesis Inhibition
Nephrotoxic at high systemic doses
Self-Validating Experimental Protocols
A single MIC value is an incomplete metric. A compound that universally destroys lipid bilayers will kill bacteria but will also lyse human erythrocytes. Therefore, a robust validation protocol must be a self-validating triad : it must measure inhibitory potency (MIC), confirm bactericidal lethality (MBC), and counter-screen for mammalian cytotoxicity.
The following step-by-step methodology strictly adheres to the 3[3] for aerobic bacteria, ensuring reproducible and globally accepted data.
Objective: Identify the lowest concentration of the carbazole compound that prevents visible microbial growth.
Compound Solubilization & Arraying:
Action: Dissolve the carbazole derivative in DMSO and create a 2-fold serial dilution across a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure final DMSO concentration remains ≤1%.
Causality: A 2-fold dilution scheme provides a standardized logarithmic scale, allowing researchers to precisely pinpoint the inhibitory threshold without overwhelming the assay's resolution. Limiting DMSO prevents solvent-induced bacterial toxicity, which would yield false-positive efficacy.
Inoculum Standardization:
Action: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of
5×105
CFU/mL.
Causality: Standardizing the inoculum is critical to prevent the "inoculum effect." An artificially high bacterial load can rapidly deplete the drug or express overwhelming amounts of target enzymes, yielding a falsely elevated MIC.
Incubation & Optical Readout:
Action: Incubate the plates at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration well with no visible turbidity (or
OD600<0.05
).
Causality: This specific incubation window allows the bacteria to complete their exponential growth phase. Reading the plate within this timeframe ensures that any observed stasis is due to the antimicrobial agent and not a natural lag or death phase.
Objective: Differentiate whether the carbazole merely pauses growth (bacteriostatic) or actively kills the pathogen (bactericidal).
Agar Subculturing:
Action: Aspirate 10 µL from the MIC well and all clear wells containing higher concentrations of the compound. Spot these samples onto drug-free Tryptic Soy Agar (TSA) plates and incubate for 24 hours 4[4].
Bactericidal Thresholding:
Action: The MBC is defined as the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum (yielding <5 colonies on the agar spot).
Causality: Removing the drug pressure by plating on fresh agar reveals if the bacteria can recover. Identifying a true bactericidal agent is vital for drug development, particularly for treating immunocompromised patients who cannot rely on their immune system to clear static bacteria.
Self-validating CLSI-compliant workflow for antimicrobial candidate screening.
Conclusion
The validation of novel carbazole derivatives requires more than a cursory glance at growth inhibition. By employing a rigorous, self-validating workflow that pairs CLSI-compliant MIC/MBC testing with mammalian cytotoxicity profiling, researchers can accurately identify candidates that possess true therapeutic potential. As demonstrated by the competitive efficacy of compounds like Carbazole 8f against standard antibiotics, this chemical class holds significant promise for the future of antimicrobial drug development.
References
Title: Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents
Source: NIH / PMC
URL
Source: Clinical and Laboratory Standards Institute (CLSI)
Title: Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More
Source: Emery Pharma
URL
Title: Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
A Comparative Guide to the Spectroscopic Cross-Verification of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
In the landscape of materials science and drug development, the precise structural elucidation of novel organic molecules is paramount. 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, a highly functionalized carba...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of materials science and drug development, the precise structural elucidation of novel organic molecules is paramount. 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, a highly functionalized carbazole derivative, presents a unique set of spectroscopic characteristics owing to its complex arrangement of aromatic and heterocyclic moieties. This guide provides a comprehensive cross-referencing of its expected spectroscopic data with that of relevant carbazole-based alternatives, offering a robust framework for its identification and characterization. The significance of this molecule lies in its potential applications in organic electronics and as a metal-organic framework (MOF) precursor.[1]
The Carbazole Core: A Spectroscopic Canvas
The carbazole nucleus, a rigid and planar tricyclic system, forms the foundation of a diverse array of functional materials.[2] Its inherent electronic properties, characterized by a large π-conjugated system, make it an excellent scaffold for tuning optical and electronic behavior through substitution. The introduction of imidazole groups at the 1, 3, 6, and 8 positions, along with a methyl group on the nitrogen atom, profoundly influences the spectroscopic signatures of the parent carbazole structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is the cornerstone of structural organic chemistry. For a definitive identification of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, a detailed analysis of both ¹H and ¹³C NMR spectra is essential.
¹H NMR Spectroscopy
The proton NMR spectrum of the title compound is expected to be complex due to the numerous aromatic protons. A comparison with simpler carbazole derivatives can aid in the assignment of these signals. For instance, in unsubstituted carbazole, the aromatic protons typically resonate in the range of 7.2-8.1 ppm.[3] The introduction of electron-withdrawing imidazole substituents is anticipated to deshield the adjacent protons on the carbazole core, shifting their signals downfield.
Expected ¹H NMR Spectral Features:
Carbazole Protons: The protons at the 2, 4, 5, and 7 positions of the carbazole ring will likely appear as distinct signals, with their chemical shifts influenced by the neighboring imidazole groups.
Imidazole Protons: Each of the four imidazole rings will contribute three proton signals. The protons on the C2, C4, and C5 positions of the imidazole ring typically appear in the aromatic region.
N-Methyl Protons: A characteristic singlet corresponding to the three protons of the N-methyl group is expected, likely appearing in the upfield region of the aromatic spectrum.
A comparative analysis with N-substituted carbazoles, such as 9-methylcarbazole or 9-ethylcarbazole, can provide a reference for the chemical shift of the N-alkyl group.[4][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon map of the molecule. The high degree of substitution will result in a large number of distinct carbon signals.
Expected ¹³C NMR Spectral Features:
Carbazole Carbons: The twelve carbons of the carbazole core will each produce a unique signal. The carbons directly attached to the nitrogen and the imidazole substituents will experience the most significant chemical shift changes compared to unsubstituted carbazole.
Imidazole Carbons: Each imidazole ring will show three distinct carbon signals.
N-Methyl Carbon: A single signal in the aliphatic region will correspond to the N-methyl carbon.
Cross-referencing with published ¹³C NMR data for other substituted carbazoles is crucial for accurate peak assignment.[6][7]
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, a critical piece of data for confirming its identity. For 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (C₂₅H₁₉N₉), the expected molecular weight is approximately 445.49 g/mol .[1]
Electrospray ionization (ESI) is a suitable technique for analyzing this type of compound, likely producing a prominent protonated molecular ion peak [M+H]⁺ at m/z 446.49. Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns, which often involve the loss of imidazole moieties or cleavage of the N-methyl group, providing further structural confirmation. The fragmentation of carbazole derivatives often follows predictable pathways, which can be compared with existing literature.[8][9]
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Transitions
The extensive π-conjugated system in 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole suggests strong absorption in the UV-visible region.
UV-Visible Absorption Spectroscopy
Unsubstituted carbazole exhibits characteristic absorption bands around 292 nm and 322 nm.[2][10] The introduction of multiple imidazole substituents is expected to cause a significant redshift (bathochromic shift) in these absorption maxima due to the extension of the π-conjugated system. The absorption spectra of various carbazole-based dyes and functional materials show that the position of the absorption bands is highly dependent on the nature and position of the substituents.[11][12]
Fluorescence Spectroscopy
Many carbazole derivatives are known to be fluorescent.[10][13] The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum. The quantum yield and the position of the emission maximum will be influenced by the solvent polarity and the specific substitution pattern on the carbazole core.[14][15] The tetra-imidazole substitution is likely to result in a compound with interesting photophysical properties, potentially making it a candidate for applications in organic light-emitting diodes (OLEDs).[16]
Multiple signals for aromatic and heterocyclic carbons; signal for N-CH₃.
~110-140 (aromatic carbons).
Not readily available.
Mass Spec (m/z)
[M+H]⁺ ≈ 446.49
[M]⁺˙ = 167.21
[M]⁺˙ = 352.98
UV-Vis λmax (nm)
Expected redshift compared to carbazole, likely > 330 nm.
~292, 322, 335.
Not readily available.
Fluorescence λem (nm)
Expected emission in the visible region.
~340, 353.
Not readily available.
Experimental Protocols
NMR Spectroscopy
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR Spectroscopy.
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.
Data Acquisition: Insert the NMR tube into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity. Acquire standard ¹H and ¹³C NMR spectra. For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.[17]
Data Processing: Process the raw free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Analyze the resulting spectra to determine chemical shifts, coupling constants, and integrals.
Mass Spectrometry
Workflow for ESI-MS Analysis
Caption: Workflow for Mass Spectrometry.
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with electrospray ionization, such as acetonitrile or methanol.
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Optimize the source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) to achieve stable ionization. Acquire a full scan mass spectrum to identify the molecular ion peak. Isolate the molecular ion and perform MS/MS analysis using collision-induced dissociation (CID) to obtain fragmentation data.[9]
Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.
UV-Visible and Fluorescence Spectroscopy
Workflow for Optical Spectroscopy
Caption: Workflow for Optical Spectroscopy.
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., THF, dichloromethane) to ensure that the absorbance is within the linear range of the spectrophotometer (typically < 1).
UV-Visible Spectroscopy: Record a baseline spectrum of the pure solvent in a quartz cuvette. Measure the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).[11]
Fluorescence Spectroscopy: Excite the sample solution at the wavelength of maximum absorption (λmax) determined from the UV-Vis spectrum. Record the fluorescence emission spectrum at a 90-degree angle to the excitation beam.[10]
Conclusion
The structural verification of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole necessitates a multi-technique spectroscopic approach. By cross-referencing the expected NMR, mass spectrometry, and UV-Vis/fluorescence data with that of well-characterized carbazole derivatives, researchers can confidently confirm the identity and purity of this promising molecule. The provided experimental workflows offer a standardized methodology for obtaining high-quality spectroscopic data, ensuring the scientific integrity and reproducibility of the characterization process.
References
Yu-Yin, C. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. Semantic Scholar. [Link]
Various Authors. (2025). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. ResearchGate. [Link]
Various Authors. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. PMC. [Link]
Various Authors. (n.d.). Investigation of the charge-transport and optoelectronic properties of carbazole-based macrocycles. RIUMA. [Link]
Various Authors. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. ResearchGate. [Link]
Various Authors. (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. MDPI. [Link]
Various Authors. (2016). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Semantic Scholar. [Link]
Various Authors. (n.d.). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. ResearchGate. [Link]
Various Authors. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Springer. [Link]
Various Authors. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. PubMed. [Link]
Various Authors. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. [Link]
Various Authors. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 - International Journal of Pharmaceutical Sciences Review and Research. ResearchGate. [Link]
Various Authors. (n.d.). Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. PMC. [Link]
Various Authors. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. [Link]
Various Authors. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. ResearchGate. [Link]
Various Authors. (n.d.). Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. Journal of Al-Nahrain University. [Link]
Various Authors. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ResearchGate. [Link]
Various Authors. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. [Link]
Various Authors. (2022). Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Green Energy & Environment. [Link]
A Guide to the Proper Disposal of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
This document provides a comprehensive, step-by-step guide for the safe handling, management, and disposal of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole. As a novel or uncharacterized compound, it is imperativ...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the safe handling, management, and disposal of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole. As a novel or uncharacterized compound, it is imperative to apply the precautionary principle, treating the substance with the highest degree of caution based on the known hazards of its constituent chemical moieties: carbazole and imidazole. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental responsibility.
Hazard Identification and Risk Assessment: The Precautionary Principle
In the absence of a specific Safety Data Sheet (SDS) for 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, a thorough risk assessment must be conducted by analyzing its structural components. The molecule is a derivative of a carbazole core functionalized with four imidazole groups. Therefore, it must be presumed to share the hazardous properties of both parent compounds.
Carbazole Moiety: The carbazole structure is a polycyclic aromatic hydrocarbon. While carbazole itself is classified as an irritant, some of its substituted derivatives are identified as potential carcinogens.[1][2] It is also a combustible solid that can form explosive dust clouds if finely ground and dispersed in air.[1] Environmentally, carbazole is a concern due to its toxicity and recalcitrance.[3]
Imidazole Moieties: Imidazole and its derivatives are often classified as corrosive, capable of causing severe skin burns and eye damage.[4][5] Many are also acutely toxic if swallowed and may pose reproductive health risks.[4] They are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7]
Given these factors, 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole must be handled as a hazardous substance with potential corrosive, irritant, toxic, and carcinogenic properties. All waste generated from its use must be classified and disposed of as hazardous chemical waste.
Table 1: Inferred Hazard Profile
Hazard Attribute
Inferred Risk Based on Parent Compounds
Supporting Sources
Acute Toxicity (Oral)
Assumed Harmful/Toxic: Imidazole is harmful if swallowed.[4][5]
Fisher Scientific, BenchChem
Skin Corrosion/Irritation
Assumed Corrosive/Irritant: Imidazole is corrosive; carbazole is an irritant.[1][4][5]
Santa Cruz Biotechnology, BenchChem
Serious Eye Damage
Assumed Corrosive: Imidazole can cause severe eye damage.[4][5]
BenchChem, Fisher Scientific
Carcinogenicity
Assumed Potential Carcinogen: Some carbazole derivatives are suspected carcinogens.[1][2]
Santa Cruz Biotechnology, Fisher Scientific
Reproductive Toxicity
Assumed Potential Reproductive Toxin: Imidazole is a suspected reproductive toxin.[4]
BenchChem
Combustibility
Combustible Solid: Carbazole is a combustible solid. Avoid dust generation.[1]
Santa Cruz Biotechnology
Aquatic Toxicity
Assumed Toxic to Aquatic Life: Carbazole is very toxic to aquatic life with long-lasting effects.[2]
Fisher Scientific
Waste Management and Disposal Workflow
The proper disposal of this compound is not merely a final step but an integrated process that begins before the material is even used. The following workflow ensures safety and regulatory compliance from cradle to grave.
Step 1: Waste Classification
All materials that come into contact with 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole must be considered hazardous waste. This includes:
Unused or expired solid compound.
Solutions containing the compound.
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.
The initial solvent rinse (rinseate) from decontaminating glassware.[8]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and its associated contaminated materials.
Incompatibility: Never mix this waste with incompatible chemicals. Based on the imidazole structure, this waste must be kept separate from strong oxidizers, acids, acid anhydrides, and acid chlorides.[6][7]
Segregate Physical Forms: It is good practice to collect solid waste (e.g., contaminated wipes, solid compound) separately from liquid waste to facilitate disposal.
Step 3: Containerization and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers.
Container Selection: Use a leak-proof, sealable container made of a material compatible with the waste. For solids, a sturdy, sealable bag or a wide-mouthed plastic jar is suitable. For liquids, use the original container or a designated chemical waste bottle.[9][10]
Labeling Protocol:
Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[7]
Attach the label to the container before adding the first piece of waste.[6]
Clearly write the full chemical name: "1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole" and list all other components (e.g., solvents, water).
Indicate the associated hazards (e.g., "Toxic," "Corrosive," "Irritant").
Keep the container closed at all times except when adding waste.[8][10]
Step 4: On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6]
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak. Bins also aid in segregating incompatible waste streams.[11][12]
Step 5: Final Disposal
Final disposal of hazardous waste must be conducted by trained professionals.
Professional Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Never dispose of this chemical down the drain or in the regular trash.[13][14]
Probable Disposal Method: Due to its complex organic nature and multiple hazard classifications, the most appropriate disposal method is high-temperature incineration in a licensed hazardous waste facility.[1] This ensures complete destruction of the compound, minimizing environmental release.
Disposal Workflow Diagram
Caption: Decision workflow for safe disposal of the compound.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup Protocol (Solid Compound)
Alert Personnel: Immediately alert others in the area and restrict access.
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
Prevent Dusting: Gently cover the spill with a damp paper towel or use a commercial spill absorbent to avoid making the powder airborne.[1][15] Do not sweep dry powder.[1]
Collect Material: Carefully wipe up the material, working from the outside in. If a HEPA-filtered vacuum cleaner is available and approved for hazardous dust, it may be used.[1]
Package Waste: Place all contaminated cleanup materials (wipes, gloves, etc.) into a sealable bag or container. Label it as hazardous waste with the full chemical name.[6][7]
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
Report: Report the incident to your laboratory supervisor and EHS department.
Personnel Exposure
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[15] Seek immediate medical attention.
Protocol for Glassware Decontamination
Properly cleaning contaminated glassware is essential to prevent cross-contamination and ensure worker safety.
Initial Rinse (Mandatory Waste Collection):
Perform an initial rinse of the glassware with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol, or methanol).
Crucially, this first rinseate must be collected and disposed of as hazardous liquid waste. [8] It will contain the highest concentration of the compound.
Second Rinse: Perform a second rinse with the same solvent, which can also be collected into the hazardous waste container.
Washing: After the solvent rinses, the glassware can be washed with soap and water as per standard laboratory procedure.
Drying: Allow the glassware to air dry or place it in a drying oven.
Empty Container Disposal: An empty container that has been triple-rinsed with the rinsate collected as hazardous waste can typically be disposed of in the regular laboratory glass waste, provided the label has been completely removed or defaced.[8][9]
By adhering to these rigorous procedures, you ensure the safe management of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, protecting yourself, your colleagues, and the environment.
References
Imidazole Standard Operating Procedure. Washington State University. [Link]
Safety Data Sheet: 1M Imidazole, pH 8.0. Amazon Web Services. [Link]
Imidazole Safety Information. University of Washington Environmental Health & Safety. [Link]
Comprehensive Safety and Handling Guide for 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole. This guide is...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole. This guide is intended for researchers, scientists, and drug development professionals. Given that this is a novel compound with limited specific toxicological data, a cautious approach based on the known hazards of its constituent chemical groups—carbazole and imidazole—is paramount.
Hazard Assessment and Occupational Exposure Banding
Due to the absence of a specific Safety Data Sheet (SDS) for 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole, we will utilize the principles of occupational exposure banding (OEB) to assign a presumed level of hazard and determine the necessary handling precautions.[1][2] This approach is standard practice in the pharmaceutical industry for novel chemical entities where comprehensive toxicological data is not yet available.[3]
Component Hazard Analysis:
Carbazole Moiety: The carbazole functional group is a known point of concern. Carbazoles are suspected of causing cancer and are recognized as being very toxic to aquatic life with long-lasting effects.[4] They can also cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[5]
Imidazole Moiety: Imidazole is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] It is also a suspected reproductive toxin.[6] While some studies suggest that polyalkylated imidazoles may be less toxic than the parent imidazole, their degradation can produce hazardous byproducts.[7]
Occupational Exposure Band (OEB) Assignment:
Given the combined hazards of the carbazole and imidazole moieties, including potential carcinogenicity, reproductive toxicity, and corrosive properties, a conservative approach is warranted. Until specific toxicological data becomes available, 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole should be handled as a compound falling into a high-potency category, such as OEB 4 or 5. [8] This necessitates stringent containment and handling procedures to minimize any potential for exposure.
Very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment based on the OEB assessment.
Table 2: Required Personal Protective Equipment
Protection Type
Specification
Rationale
Eye and Face Protection
Chemical safety goggles and a full-face shield.
Protects against splashes of the compound and potential vapors, which could be corrosive to the eyes.
Hand Protection
Double-gloving with nitrile gloves.
Provides a barrier against skin contact. Double-gloving is recommended to prevent exposure in case of a tear or contamination of the outer glove.
Body Protection
A chemical-resistant lab coat, disposable sleeves, and a disposable apron.
Protects against skin contact and contamination of personal clothing.
Respiratory Protection
A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Given the potential for aerosolization of the solid and the respiratory irritation hazards of carbazoles, respiratory protection is essential.
Engineering Controls and Safe Handling Procedures
Engineering controls are the primary means of minimizing exposure. All handling of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole should be performed within a certified chemical fume hood or a glove box to ensure adequate ventilation and containment.
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents within the fume hood to minimize time spent with the container open.
Donning PPE: Put on all required PPE as specified in Table 2 before entering the designated handling area.
Weighing and Transfer:
Perform all weighing and transfer operations within the fume hood.
Use a dedicated set of spatulas and weighing boats for this compound.
Handle the solid gently to avoid creating dust.
In Solution:
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Keep the container covered as much as possible during the dissolution process.
Post-Handling:
Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., ethanol, followed by water) and wipe clean.
Carefully doff PPE, avoiding contact with any potentially contaminated surfaces. Dispose of all disposable PPE as hazardous waste.
Wash hands thoroughly with soap and water after removing gloves.
Storage and Disposal Plan
Storage:
Store 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole in a tightly sealed, clearly labeled container.
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.
Store in a secondary containment tray to mitigate the impact of any potential spills.
Disposal:
All waste materials, including disposable PPE, contaminated labware, and excess compound, must be collected in a designated and clearly labeled hazardous waste container.
Carbazole and its derivatives are considered environmentally hazardous, and as such, waste should not be disposed of down the drain.[4]
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste, which will likely involve incineration by a licensed waste disposal company.
Emergency Procedures
Spill Response:
Small Spill (in fume hood): If a small amount of solid is spilled within the fume hood, carefully wipe it up with a damp cloth, ensuring not to generate dust. Decontaminate the area with an appropriate solvent.
Large Spill: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment.
Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.